Gianvi
Description
Properties
IUPAC Name |
(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3.C20H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;16-,17-,18+,19+,20+/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQFVGYYVXALAG-CFEVTAHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936898 | |
| Record name | 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164017-31-6 | |
| Record name | Drospirenone mixture with Ethinylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164017316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of Drospirenone: A Technical Whitepaper for Researchers
December 2025
Introduction
Drospirenone (B1670955) (DRSP) is a fourth-generation synthetic progestin, a derivative of 17α-spirolactone, that exhibits a unique pharmacological profile closely resembling that of endogenous progesterone (B1679170).[1][2] Unlike other synthetic progestins, drospirenone possesses potent progestogenic activity combined with significant anti-mineralocorticoid and anti-androgenic properties, while being devoid of estrogenic, glucocorticoid, or anti-glucocorticoid activity.[3][4][5] This distinct combination of activities stems from its specific binding affinity profile for various steroid hormone receptors, making it a subject of extensive research and clinical interest. This technical guide provides an in-depth exploration of the core mechanisms of action of drospirenone, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Data Presentation: Quantitative Receptor Binding Affinity
The interaction of drospirenone with steroid receptors has been quantified in numerous in-vitro studies. The following table summarizes the relative binding affinities (RBA) and inhibition constants (Ki) of drospirenone for human steroid receptors, offering a comparative overview of its receptor interaction profile.
| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of Drospirenone (%) | Reference(s) |
| Progesterone Receptor (PR) | Progesterone | 19 - 70 | [1] |
| R5020 | ~30 | [6][7] | |
| Mineralocorticoid Receptor (MR) | Aldosterone (B195564) | 100 - 500 | [6] |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | ~30 (one-third of cyproterone (B1669671) acetate) | [3][8] |
| Glucocorticoid Receptor (GR) | Dexamethasone | Very low/Negligible | [1][5] |
| Estrogen Receptor (ER) | - | No detectable binding | [5][8] |
Core Mechanisms of Action and Signaling Pathways
Drospirenone exerts its physiological effects through three primary mechanisms: progestogenic, anti-mineralocorticoid, and anti-androgenic. These actions are mediated by its interaction with their respective steroid hormone receptors, which function as ligand-activated transcription factors to modulate gene expression.
Progestogenic Activity
As a potent agonist of the progesterone receptor (PR), drospirenone's primary contraceptive effect is achieved through the inhibition of ovulation.[1][9] Activation of the PR in the hypothalamus and pituitary gland suppresses the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[1][9] This disruption of the hormonal cascade prevents follicular development and the mid-cycle LH surge required for ovulation.[9][10] The ovulation-inhibiting dosage of drospirenone is reported to be 2 to 3 mg/day.[1]
Furthermore, drospirenone induces changes in the endometrium, making it unreceptive to implantation, and alters the cervical mucus to impede sperm penetration.[11][12]
Anti-mineralocorticoid Activity
Drospirenone is a potent antagonist of the mineralocorticoid receptor (MR), a property that distinguishes it from most other synthetic progestins.[13][14] By competitively blocking the binding of aldosterone to the MR in the kidneys, drospirenone inhibits sodium and water reabsorption, leading to a mild diuretic effect.[9][13][15] This action counteracts the estrogen-induced stimulation of the renin-angiotensin-aldosterone system (RAAS), which can cause fluid retention.[13][15] The anti-mineralocorticoid activity of 3 mg of drospirenone is comparable to that of 20-25 mg of spironolactone.[1][8]
Anti-androgenic Activity
Drospirenone exhibits anti-androgenic properties by competing with androgens, such as testosterone (B1683101), for binding to the androgen receptor (AR).[2][9] This competitive inhibition blocks the downstream signaling cascade that leads to androgenic effects.[2] The anti-androgenic potency of drospirenone is estimated to be about one-third that of cyproterone acetate.[3] This activity contributes to the management of androgen-related conditions like acne and hirsutism.[9][16]
Experimental Protocols
The characterization of drospirenone's mechanism of action relies on a variety of in-vitro and in-vivo experimental protocols. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This in-vitro assay is fundamental for determining the binding affinity of drospirenone to steroid receptors.[6]
Objective: To quantify the ability of drospirenone to displace a high-affinity radiolabeled ligand from its receptor.
Materials:
-
Target receptor source (e.g., cytosol preparations from specific tissues like rat uterus for PR, rat kidney for MR, and rat ventral prostate for AR, or recombinant human receptors).[6]
-
Radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-aldosterone for MR, [³H]-R1881 for AR).
-
Unlabeled drospirenone at various concentrations.
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
Scintillation fluid and counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand and the receptor source are incubated with increasing concentrations of unlabeled drospirenone.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of drospirenone. The IC50 value (the concentration of drospirenone that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]
In-Vivo Anti-Androgenic Activity Assay (Hershberger Assay)
This assay is a standard in-vivo method to assess the anti-androgenic potential of a compound.[3]
Objective: To determine the ability of drospirenone to inhibit the growth of androgen-dependent tissues in castrated male rats.
Animal Model: Immature, castrated male rats.
Procedure:
-
Animal Preparation: Male rats are castrated to remove the endogenous source of androgens.
-
Treatment: The castrated rats are treated with a constant dose of an androgen (e.g., testosterone propionate) to stimulate the growth of accessory sex organs. Concurrently, different groups of animals are treated with varying doses of drospirenone or a vehicle control.
-
Tissue Collection: After a defined treatment period (e.g., 7-10 days), the animals are euthanized, and the ventral prostate and seminal vesicles are dissected and weighed.
-
Data Analysis: The weights of the androgen-dependent tissues from the drospirenone-treated groups are compared to those of the androgen-only treated group. A dose-dependent inhibition of tissue growth indicates anti-androgenic activity.
In-Vivo Anti-mineralocorticoid Activity Assay
This assay evaluates the diuretic and natriuretic effects of drospirenone.[3]
Objective: To measure the effect of drospirenone on urinary sodium and potassium excretion in adrenalectomized rats.
Animal Model: Adrenalectomized male rats (to remove endogenous mineralocorticoids).
Procedure:
-
Animal Preparation: Male rats are adrenalectomized and maintained on saline.
-
Treatment: The animals are administered a mineralocorticoid (e.g., aldosterone or deoxycorticosterone acetate) to induce sodium retention and potassium excretion. Different groups of animals are co-administered with varying doses of drospirenone or a vehicle control.
-
Urine Collection: The animals are placed in metabolic cages, and urine is collected over a specific period (e.g., 4-6 hours).
-
Analysis: The volume of urine and the concentrations of sodium and potassium in the urine are measured.
-
Data Analysis: An increase in the urinary sodium-to-potassium ratio in the drospirenone-treated groups compared to the mineralocorticoid-only treated group indicates anti-mineralocorticoid activity.
Conclusion
Drospirenone's multifaceted mechanism of action, encompassing potent progestogenic, anti-mineralocorticoid, and anti-androgenic effects, sets it apart from other synthetic progestins. Its high affinity for the progesterone and mineralocorticoid receptors, coupled with its antagonistic activity at the mineralocorticoid and androgen receptors, underpins its clinical utility in contraception and the management of androgen-related disorders and fluid retention. The experimental protocols detailed herein are crucial for the continued investigation and characterization of drospirenone and the development of novel compounds with similar beneficial pharmacological profiles. This in-depth understanding of drospirenone's core mechanisms is essential for researchers, scientists, and drug development professionals working in the field of steroidal pharmacology.
References
- 1. Drospirenone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drospirenone: a new cardiovascular-active progestin with antialdosterone and antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Drospirenone? [synapse.patsnap.com]
- 10. Drospirenone 4 mg in a 24/4 regimen maintains inhibition of ovulation even after a 24-h delay pill intake - Pharmacological aspects and comparison to other progestin-only pills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Drospirenone/Ethinyl estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. Drospirenone and its antialdosterone properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drospirenone and its antialdosterone properties. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Antimineralocorticoid activity of a novel oral contraceptive containing drospirenone, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clinicaltrials.eu [clinicaltrials.eu]
An In-Depth Technical Guide on the Core Cellular Signaling Pathways of Ethinyl Estradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethinyl estradiol (B170435) (EE), a synthetic derivative of estradiol, is a cornerstone of modern pharmacology, most notably as the estrogenic component in combined oral contraceptives. Its potent estrogenic activity and high oral bioavailability have also led to its use in hormone replacement therapy and the treatment of certain hormone-sensitive cancers. Understanding the intricate cellular and molecular mechanisms by which ethinyl estradiol exerts its diverse physiological and pathological effects is paramount for optimizing its therapeutic applications and mitigating adverse reactions. This technical guide provides a comprehensive overview of the core cellular signaling pathways modulated by ethinyl estradiol, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.
Interaction with Estrogen Receptors
Ethinyl estradiol's biological activity is primarily mediated through its interaction with estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily. There are two classical intracellular estrogen receptors, ERα and ERβ, as well as a G protein-coupled estrogen receptor (GPER), which is a membrane-associated receptor. Ethinyl estradiol binds to and activates both ERα and ERβ, initiating downstream signaling cascades.
Binding Affinity to Estrogen Receptors
The binding affinity of ethinyl estradiol to ERα and ERβ is a critical determinant of its potency. Various in vitro binding assays have been employed to quantify this interaction, typically reported as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).
| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Cell Line/System | Reference |
| Ethinyl Estradiol | ERα | Competitive Binding Assay | 2.82 | 0.65 | Recombinant human ERα | [1] |
| Ethinyl Estradiol | ERα | Not Specified | - | 36.47 | MCF-7 | [2] |
| Ethinyl Estradiol | ERβ | Not Specified | - | - | Not Specified | - |
| Ethinyl Estradiol | GPER | Radioligand Binding Assay | - | ~3 | SKBR3 cells | [3] |
Genomic and Non-Genomic Signaling Pathways
Upon binding to estrogen receptors, ethinyl estradiol can initiate both genomic and non-genomic signaling pathways.
-
Genomic Signaling: This classical pathway involves the translocation of the EE-ER complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to slower, long-term cellular responses.
-
Non-Genomic Signaling: This rapid signaling cascade is initiated by EE binding to membrane-associated estrogen receptors (mERs) and GPER. This leads to the activation of various intracellular signaling molecules, including protein kinases, resulting in immediate cellular effects.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial non-genomic signaling cascade activated by ethinyl estradiol. This pathway is involved in regulating cell proliferation, differentiation, and survival.
Diagram of the Ethinyl Estradiol-Induced MAPK/ERK Signaling Pathway
Caption: Ethinyl estradiol activates the MAPK/ERK pathway via membrane estrogen receptors.
Quantitative Data on MAPK/ERK Activation:
| Cell Line | EE Concentration | Time | Fold Change in p-ERK/ERK | Reference |
| GH3/B6/F10 | 1 nM | 3 min | Significant increase | [4] |
| GH3/B6/F10 | 1 nM | 15-30 min | Significant increase | [4] |
| MCF-7 | 10 nM | 15 min | ~2.6-fold | [5] |
| Ishikawa | 10 nM | 15 min | Significant increase | [6] |
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical non-genomic signaling cascade activated by ethinyl estradiol. This pathway plays a central role in cell survival, growth, and proliferation by inhibiting apoptosis and promoting cell cycle progression.
Diagram of the Ethinyl Estradiol-Induced PI3K/Akt Signaling Pathway
Caption: Ethinyl estradiol activates the PI3K/Akt pathway, promoting cell survival.
Quantitative Data on PI3K/Akt Activation:
| Cell Line | Estradiol Concentration | Time | Fold Change in p-Akt/Akt | Reference |
| MCF-7 | 10 nM | 10 min | ~9-fold increase in Akt activity | [7] |
| Rat Uterine Luminal Epithelial Cells | Not Specified | 4 hours | >2-fold increase | [8] |
| Endometrial Cancer Cells (Ishikawa) | 1 µM | 30 min | Maximum activation | [9] |
| Endometrial Cancer Cells (HEC-1A) | 1 µM | 15 min | Maximum activation | [9] |
Effects on Gene Expression and Proteome
The activation of both genomic and non-genomic signaling pathways by ethinyl estradiol culminates in significant alterations in the cellular transcriptome and proteome. These changes underlie many of the physiological effects of EE.
Regulation of Gene Expression
Microarray and quantitative PCR (qPCR) studies have identified numerous genes whose expression is modulated by ethinyl estradiol. These genes are involved in a wide range of cellular processes, including cell cycle regulation, apoptosis, and signal transduction.
Table of Ethinyl Estradiol-Regulated Genes:
| Gene | Cell Type/Organism | EE Treatment | Fold Change | Method | Reference |
| Fibrinogen-γ | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |
| Factor II | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |
| Factor V | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |
| Factor VII | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |
| Factor X | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |
| Factor XI | Mouse Liver | Oral EE (10 days) | Increase | qPCR | [10] |
| Factor XII | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |
| Antithrombin | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |
| Protein C | Mouse Liver | Oral EE (10 days) | Decrease | qPCR | [10] |
| Vegfa | Rat Uterine Luminal Epithelial Cells | E2 (1 hour) | 4- to 14-fold increase | qPCR | [8] |
| miR-21 | MCF-7 | 10 nM E2 (6 hours) | ~60% reduction | qPCR | [11] |
Alterations in the Proteome
Quantitative proteomics has revealed that ethinyl estradiol induces widespread changes in protein expression. These alterations can affect various cellular functions and contribute to the overall physiological response to the compound.
Table of Ethinyl Estradiol-Induced Proteomic Changes:
| Protein Category | Tissue/Cell Type | EE Treatment | Regulation | Method | Reference |
| Coagulation System Proteins | Human Serum | EE + Dienogest (9 weeks) | Altered | Label-free quantitative proteomics | [3] |
| Complement System Proteins | Human Serum | EE + Dienogest (9 weeks) | Altered | Label-free quantitative proteomics | [3] |
| Acute Phase Response Proteins | Human Serum | EE + Dienogest (9 weeks) | Altered | Label-free quantitative proteomics | [3] |
| Metabolic Proteins | Human Serum | EE + Dienogest (9 weeks) | Altered | Label-free quantitative proteomics | [3] |
| Various Proteins | Rat Uterus | E2 | 97 up-regulated, 38 down-regulated | Label-free quantitative proteomics | [12] |
Cellular Outcomes: Proliferation and Apoptosis
The signaling pathways activated by ethinyl estradiol ultimately converge on the regulation of fundamental cellular processes, most notably cell proliferation and apoptosis (programmed cell death). The balance between these two processes is critical for tissue homeostasis and can be disrupted in pathological conditions such as cancer.
Cell Proliferation
Ethinyl estradiol is a potent stimulator of cell proliferation in estrogen-responsive tissues. This effect is a key aspect of its physiological role and its application in contraception and hormone therapy, but it also contributes to the increased risk of certain cancers.
Diagram of Ethinyl Estradiol-Induced Cell Proliferation Workflow
Caption: Workflow for assessing ethinyl estradiol's effect on cell proliferation using the MTT assay.
Quantitative Data on Cell Proliferation:
| Cell Line | Assay | EE Concentration | Effect | EC50/IC50 | Reference |
| MCF-7 | Proliferation Assay | Equimolar to Estradiol | Significant increase | Not Specified | [13] |
| HCC1500 | Proliferation Assay | Equimolar to Estradiol | Significant increase | Not Specified | [13] |
| ZR75-1 | Proliferation Assay | Equimolar to Estradiol | Significant increase | Not Specified | [13] |
| MCF-7 | MTT Assay | 10 nM (E2) | Increased viability | EC50 not specified | [14] |
| Rat Hypothalamic Cells (D12) | PR Induction | - | Agonist | EC50 = 0.014 nM |
Apoptosis
The effect of ethinyl estradiol on apoptosis is complex and context-dependent. In some settings, it can be anti-apoptotic, promoting cell survival. In others, particularly at high concentrations or in specific cellular contexts, it can induce apoptosis.
Diagram of Apoptosis Detection by TUNEL Assay Workflow
Caption: Workflow for detecting apoptosis induced by ethinyl estradiol using the TUNEL assay.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Western Blotting for ERK and Akt Phosphorylation
Objective: To quantify the levels of phosphorylated and total ERK1/2 and Akt in cell lysates following treatment with ethinyl estradiol.
Protocol Overview:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of ethinyl estradiol for specified time points.
-
Protein Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK, total ERK, phospho-Akt, or total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the relative expression levels of target genes in response to ethinyl estradiol treatment.
Protocol Overview:
-
Cell Culture and Treatment: Treat cells with ethinyl estradiol as described for Western blotting.
-
RNA Extraction: Isolate total RNA from cells using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
RNA Quantification and Quality Control: Measure RNA concentration and assess its purity and integrity.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
MTT Assay for Cell Proliferation
Objective: To assess the effect of ethinyl estradiol on cell viability and proliferation.
Protocol Overview:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Cell Treatment: Treat cells with a range of ethinyl estradiol concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the ethinyl estradiol concentrations to determine the EC50 or IC50 values.
TUNEL Assay for Apoptosis Detection
Objective: To identify and quantify apoptotic cells by detecting DNA fragmentation.
Protocol Overview:
-
Sample Preparation: Prepare cell smears, cytospins, or tissue sections and fix them with paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) or proteinase K to allow entry of the labeling reagents.
-
TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).
-
Detection (for indirect methods): If using a hapten-labeled dUTP (e.g., Br-dUTP), incubate with a fluorescently labeled anti-hapten antibody.
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI or propidium (B1200493) iodide.
-
Visualization and Quantification: Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Label-Free Quantitative Proteomics
Objective: To identify and quantify global protein expression changes in response to ethinyl estradiol.
Protocol Overview:
-
Sample Preparation: Extract proteins from control and ethinyl estradiol-treated cells and digest them into peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Protein Identification: Search the MS/MS spectra against a protein database to identify the peptides and corresponding proteins.
-
Protein Quantification: Quantify the relative abundance of proteins based on the peak intensity of their corresponding peptides or by spectral counting.
-
Data Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the control and treated groups.
Conclusion
Ethinyl estradiol exerts its diverse biological effects through a complex interplay of genomic and non-genomic signaling pathways. Its interaction with ERα, ERβ, and GPER triggers a cascade of molecular events, including the activation of the MAPK/ERK and PI3K/Akt pathways, leading to profound changes in gene expression and the cellular proteome. These molecular alterations ultimately manifest as changes in fundamental cellular processes such as proliferation and apoptosis. A thorough understanding of these signaling networks, supported by robust quantitative data and detailed experimental methodologies, is essential for the continued development and safe use of ethinyl estradiol in clinical practice and for advancing our knowledge of estrogen signaling in health and disease. This guide provides a foundational framework for researchers and professionals in the field, highlighting the core mechanisms of ethinyl estradiol action and providing the tools to further investigate its complex biology.
References
- 1. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative measurement of estrogen-induced ERK 1 and 2 activation via multiple membrane-initiated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Estradiol rapidly activates Akt via the ErbB2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen rapidly activates the PI3K/AKT pathway and hypoxia-inducible factor 1 and induces vascular endothelial growth factor A expression in luminal epithelial cells of the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17α-Ethinylestradiol rapidly alters transcript levels of murine coagulation genes via estrogen receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estradiol downregulates miR-21 expression and increases miR-21 target gene expression in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 12. Proliferative effects of estradiol- or ethinylestradiol-progestogen combinations on human breast cancer cells in an intermitted and a long-term regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen Enhances the Cell Viability and Motility of Breast Cancer Cells through the ERα-ΔNp63-Integrin β4 Signaling Pathway | PLOS One [journals.plos.org]
- 14. Effect of estrogen agonists and antagonists on induction of progesterone receptor in a rat hypothalamic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Drospirenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drospirenone (B1670955) (DRSP) is a synthetic progestogen distinguished by a pharmacological profile that closely mirrors that of endogenous progesterone (B1679170). It possesses potent progestogenic, antimineralocorticoid, and antiandrogenic activities, setting it apart from other synthetic progestins. This unique combination of properties stems from its specific binding affinity for various steroid hormone receptors. This technical guide provides a comprehensive overview of the preclinical pharmacology of drospirenone, detailing its receptor binding profile, pharmacodynamic effects in various animal models, and pharmacokinetic properties. The information is presented through structured data tables, detailed experimental methodologies, and illustrative diagrams to facilitate a thorough understanding for researchers and professionals in drug development.
Pharmacodynamics
Drospirenone's pharmacodynamic profile is characterized by its interaction with several steroid hormone receptors, leading to a range of physiological effects.
Receptor Binding Affinity
The foundation of drospirenone's unique pharmacological actions lies in its specific binding affinities for progesterone (PR), mineralocorticoid (MR), and androgen receptors (AR). Notably, it has a high affinity for the PR and MR, and a lower affinity for the AR.[1] It demonstrates no significant binding to the estrogen receptor (ER) or glucocorticoid receptor (GR).[1][2][3]
Table 1: Relative Binding Affinity (RBA) of Drospirenone to Human Steroid Receptors
| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of Drospirenone (%) |
| Progesterone Receptor (PR) | Progesterone | 42 |
| Progesterone Receptor (PR) | R5020 | ~30[4] |
| Mineralocorticoid Receptor (MR) | Aldosterone | 100 - 500[5] |
| Androgen Receptor (AR) | Dihydrotestosterone (B1667394) (DHT) | 0.6[5] |
| Glucocorticoid Receptor (GR) | Dexamethasone | Low/Negligible[5] |
| Estrogen Receptor (ER) | - | No detectable binding[2][3] |
Progestogenic Activity
Drospirenone exhibits potent progestogenic activity, which has been demonstrated in various animal models. This activity is crucial for its contraceptive efficacy.
-
Endometrial Transformation: Drospirenone stimulates endometrial transformation in rabbits, with a potency in the range of norethisterone acetate.[6][7]
-
Ovulation Inhibition: It effectively inhibits ovulation in rats.[6][7]
-
Maintenance of Pregnancy: Drospirenone efficiently promotes the maintenance of pregnancy in ovariectomized rats.[6][7]
-
Antigonadotropic Activity: It shows potent antigonadotropic activity, leading to testosterone-lowering effects in male cynomolgus monkeys.[6][7]
Antimineralocorticoid Activity
A key feature of drospirenone is its antimineralocorticoid activity, which is comparable to that of the natural hormone progesterone.[6] This activity counteracts the sodium-retaining effects of estrogens.[8]
-
In rats, drospirenone has demonstrated long-lasting natriuretic (sodium excretion) activity.[6] A daily subcutaneous dose of 10 mg for three weeks produced a sustained effect, unlike spironolactone (B1682167) which became ineffective after the initial phase.[6]
-
The antimineralocorticoid potency of drospirenone is estimated to be about eight times higher than that of spironolactone in rats.[4]
Antiandrogenic Activity
Drospirenone possesses distinct antiandrogenic properties.[6] It acts as a competitive antagonist at the androgen receptor and inhibits the conversion of testosterone (B1683101) to the more potent dihydrotestosterone by blocking the action of 5-α-reductase.[2]
-
In castrated, testosterone-supplemented male rats, drospirenone dose-dependently inhibits the growth of accessory sex organs like the prostate and seminal vesicles.[6][7]
-
Its antiandrogenic potency in this model was found to be approximately one-third that of cyproterone (B1669671) acetate.[6][7] In another study, the anti-androgenic potency was reported to be up to tenfold higher than that of progesterone in ovariectomized rats.[2]
Pharmacokinetics
Preclinical studies have characterized the absorption, distribution, metabolism, and excretion of drospirenone.
-
Absorption: After oral administration, drospirenone is well absorbed, with an absolute bioavailability of about 76% to 85%.[2]
-
Distribution: It is highly bound to serum albumin (95-97%) but does not bind to sex hormone-binding globulin (SHBG).[1][2]
-
Metabolism: Drospirenone is extensively metabolized, primarily to its two main inactive metabolites: the acid form of drospirenone and 4,5-dihydrodrospirenone-3-sulfate.[1][2] Metabolism is largely independent of the cytochrome P450 system, with only minor involvement of CYP3A4.[1]
-
Excretion: Excretion occurs primarily through the urine and feces.[9]
Safety Pharmacology and Toxicology
Preclinical safety and toxicology studies have been conducted to support the clinical use of drospirenone.
-
General Toxicology: Comprehensive toxicology studies have been reviewed and supported the safety of drospirenone in combination with ethinyl estradiol (B170435) for contraception.[10][11]
-
Mutagenesis: In vitro and in vivo mutagenesis studies for drospirenone showed no evidence of mutagenic activity.[12]
-
Carcinogenesis: In a 24-month oral carcinogenicity study in mice, an increase in carcinomas of the harderian gland was observed at a high dose of drospirenone alone.[12] In a similar study in rats, an increased incidence of benign and total adrenal gland pheochromocytomas was seen in the high-dose drospirenone group.[12]
-
Hyperkalemia: Due to its antimineralocorticoid activity, drospirenone has the potential to cause hyperkalemia (elevated potassium levels) in high-risk patients, comparable to a 25 mg dose of spironolactone.[12]
Experimental Protocols
Competitive Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity of drospirenone to various steroid receptors.
Objective: To measure the ability of drospirenone to displace a high-affinity radiolabeled ligand from its receptor, thereby determining its binding affinity.
Methodology:
-
Receptor Preparation: Cytosol containing the target receptor is prepared from specific tissues (e.g., uterus for PR, kidney for MR).
-
Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled drospirenone.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of drospirenone to generate a competition curve. The concentration of drospirenone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Relative Binding Affinity (RBA) is calculated relative to the reference ligand.
Antiandrogenic Activity in Castrated Male Rats
This in vivo model is used to assess the ability of drospirenone to antagonize the effects of androgens.
Objective: To evaluate the antiandrogenic activity of drospirenone by measuring its ability to inhibit the testosterone-induced growth of accessory sex organs in castrated male rats.
Methodology:
-
Animal Model: Juvenile male rats are castrated to remove the endogenous source of androgens.
-
Treatment: The castrated rats are treated with a constant dose of testosterone to stimulate the growth of androgen-dependent tissues (prostate and seminal vesicles). Concurrently, different groups of animals are treated with varying doses of drospirenone or a reference antiandrogen (e.g., cyproterone acetate).
-
Duration: The treatment is typically carried out for a defined period, for instance, seven days.[2]
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of the prostate and seminal vesicles are measured.
-
Data Analysis: The inhibitory effect of drospirenone on the testosterone-induced weight gain of the accessory sex organs is calculated and compared to the control group (testosterone only) and the reference compound group.
Signaling Pathways
Drospirenone exerts its effects by modulating the activity of nuclear steroid hormone receptors, which act as ligand-activated transcription factors.
Conclusion
The preclinical pharmacological profile of drospirenone reveals a unique progestogen with a spectrum of activities that closely resembles natural progesterone. Its potent progestogenic effects, combined with clinically relevant antimineralocorticoid and antiandrogenic properties, are a direct result of its specific receptor binding profile. The data from various in vitro and in vivo preclinical models provide a robust foundation for its clinical applications in contraception and hormone therapy. This technical guide summarizes the core preclinical data and methodologies, offering a valuable resource for scientists and researchers in the field of steroid hormone pharmacology and drug development.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. slinda.uy [slinda.uy]
- 8. Antimineralocorticoid activity of a novel oral contraceptive containing drospirenone, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. fda.report [fda.report]
The Antimineralocorticoid Activity of Drospirenone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Drospirenone (B1670955) (DRSP) is a synthetic progestin, structurally derived from 17α-spirolactone, that exhibits a unique pharmacological profile closely resembling that of endogenous progesterone (B1679170).[1][2] Unlike other synthetic progestins, drospirenone possesses potent antimineralocorticoid and antiandrogenic properties, which contribute to its distinct clinical effects.[3][4][5] This technical guide provides an in-depth analysis of the antimineralocorticoid activity of drospirenone, summarizing key studies, quantitative data, and experimental methodologies.
Core Mechanism of Action: Mineralocorticoid Receptor Antagonism
The primary mechanism underlying the antimineralocorticoid effects of drospirenone is its competitive antagonism of the mineralocorticoid receptor (MR).[2][3][6] By binding to the MR, drospirenone inhibits the actions of aldosterone (B195564), the principal endogenous mineralocorticoid.[5][7] This blockade of aldosterone's effects in the kidneys leads to a mild natriuresis (excretion of sodium) and a potassium-sparing effect.[6][8][9] The resulting slight negative sodium balance triggers a compensatory activation of the renin-angiotensin-aldosterone system (RAAS).[5][8][10]
The antimineralocorticoid activity of drospirenone is noteworthy as it counteracts the sodium- and water-retaining effects of estrogens, which are often co-administered in oral contraceptives and hormone replacement therapy.[2][5][8] This can lead to favorable clinical outcomes, such as a slight decrease in body weight and blood pressure in some individuals.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical and clinical studies on the antimineralocorticoid activity of drospirenone.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Value | Comparison | Reference(s) |
| Relative Binding Affinity (RBA) for Mineralocorticoid Receptor (MR) | 100% - 500% (Aldosterone = 100%) | 2 to 5 times higher than aldosterone | [11][12] |
| Antimineralocorticoid Potency | ~8-10 times more potent than spironolactone | - | [9] |
| Progestogenic to Antimineralocorticoid Potency Ratio | Similar to natural progesterone | - | [5][10] |
| Equivalent Antimineralocorticoid Dose | 3 mg DRSP ≈ 20-25 mg spironolactone | - | [13] |
Table 2: Preclinical In Vivo Effects in Animal Models
| Animal Model | Drospirenone Dose | Key Findings | Reference(s) |
| Rats | 10 mg s.c. daily for 3 weeks | Sustained natriuretic activity | [4] |
| C57BL/6 Mice on high-fat diet | 6 mg/kg/day for 90 days | Improved glucose tolerance, prevented body weight gain and white fat tissue growth | [14] |
Table 3: Clinical Effects in Humans
| Study Population | Drospirenone Dose | Key Findings | Reference(s) |
| Normally menstruating women | 2-3 mg/day (days 5-25 of cycle) | Mild natriuresis, slight compensatory activation of RAAS | [8] |
| Normally menstruating women | 2 mg/day for 6 days | Cumulative sodium loss of 84 mmol, significant rise in plasma renin and aldosterone vs. placebo | [10] |
| Women taking 30 µg ethinylestradiol | 3 mg/day for 6 months | Slight decrease in body weight and blood pressure compared to a levonorgestrel-containing oral contraceptive | [6][8] |
| Hypertensive postmenopausal women on HCTZ | 3 mg DRSP/1 mg E2 | Significant reduction in mean systolic (-7.2 mmHg) and diastolic (-4.5 mmHg) blood pressure vs. placebo; potassium-sparing effect | [15][16] |
| Women with moderate acne | 3 mg DRSP/30 µg EE for 6 months | 46% reduction in total lesions, 51% reduction in inflammatory lesions | [14] |
| Women with PMDD | 3 mg DRSP/20 µg EE (24/4 regimen) | Significant reduction in premenstrual symptoms | [17] |
Signaling Pathways and Experimental Workflows
Mineralocorticoid Receptor Signaling Pathway
Drospirenone exerts its antimineralocorticoid effect by competitively inhibiting the classical mineralocorticoid receptor signaling pathway. Aldosterone, the natural ligand, binds to the cytoplasmic MR, causing the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes involved in sodium and potassium transport. Drospirenone, as an antagonist, binds to the MR but does not induce the conformational changes necessary for transcriptional activation, thereby blocking the effects of aldosterone.[18]
Figure 1: Mineralocorticoid Receptor Signaling Pathway and Drospirenone's Antagonistic Action.
Experimental Workflow: Competitive Radioligand Binding Assay
The binding affinity of drospirenone to the mineralocorticoid receptor is typically determined using a competitive radioligand binding assay. This in vitro method quantifies the ability of a test compound (drospirenone) to displace a high-affinity radiolabeled ligand from the receptor.
Figure 2: Generalized Workflow for a Competitive Radioligand Binding Assay.
Detailed Experimental Protocols
In Vivo Assessment of Antimineralocorticoid Activity in Rats
A common method to assess the antimineralocorticoid activity of a compound in vivo involves measuring its effect on urinary electrolyte excretion in rats.
-
Animal Model: Adrenalectomized or intact rats are often used. Adrenalectomized rats provide a model deficient in endogenous mineralocorticoids, allowing for a clearer assessment of the effects of exogenous compounds. Studies with intact rats are also performed.[19]
-
Housing and Diet: Animals are housed in metabolism cages to allow for the collection of urine. They may be fed a low-sodium diet to stimulate the renin-angiotensin-aldosterone system.[1]
-
Treatment: Rats are treated with the test compound (e.g., drospirenone) via subcutaneous injection or oral gavage. A control group receives the vehicle.[4]
-
Challenge: Animals are challenged with an oral bolus of saline to promote diuresis.[19]
-
Urine Collection: Urine is collected over a specified period (e.g., 4 or 24 hours).[1][19]
-
Analysis: Urine volume is measured, and urinary concentrations of sodium and potassium are determined using flame photometry or ion-selective electrodes.
-
Endpoint: The primary endpoint is typically the urinary sodium-to-potassium (Na+/K+) ratio. An increase in this ratio indicates an antimineralocorticoid effect.[19]
Clinical Trial Protocol for Assessing Effects on Blood Pressure and Electrolytes
Clinical trials are essential to determine the effects of drospirenone in humans. A representative protocol is a randomized, placebo-controlled, crossover trial.
-
Study Population: A well-defined group of participants, such as hypertensive postmenopausal women, is recruited.[15][16]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed to minimize bias. Each participant receives both the active treatment (e.g., drospirenone/estradiol) and a placebo for a defined period, with a washout period in between.
-
Treatment: Participants receive the investigational drug or placebo daily for a specified duration (e.g., 6-8 weeks).
-
Blood Pressure Monitoring: The primary endpoint for blood pressure is often the change from baseline in 24-hour ambulatory blood pressure monitoring, which provides a more comprehensive assessment than single clinic measurements.[15][16]
-
Electrolyte Monitoring: Serum potassium levels are monitored at baseline and throughout the study to assess for hyperkalemia or potassium-sparing effects.[15][16]
-
Safety Monitoring: Adverse events are recorded throughout the trial.
-
Statistical Analysis: Appropriate statistical methods are used to compare the effects of the active treatment and placebo on blood pressure and serum potassium levels.
Conclusion
The antimineralocorticoid activity of drospirenone is a well-documented and clinically significant aspect of its pharmacological profile. Through competitive antagonism of the mineralocorticoid receptor, drospirenone induces a mild natriuresis and potassium retention, which can lead to beneficial effects on body weight and blood pressure. This unique property distinguishes drospirenone from other synthetic progestins and makes it a valuable component in oral contraceptives and hormone replacement therapy. The experimental data from both preclinical and clinical studies provide a robust foundation for understanding the mechanisms and clinical implications of drospirenone's antimineralocorticoid effects.
References
- 1. slinda.uy [slinda.uy]
- 2. Drospirenone and its antialdosterone properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Drospirenone? [synapse.patsnap.com]
- 4. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimineralocorticoid activity of a novel oral contraceptive containing drospirenone, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Drospirenone, a progestogen with antimineralocorticoid properties: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drospirenone--a new progestogen with antimineralocorticoid activity, resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Randomized, placebo-controlled trial of the effects of drospirenone-estradiol on blood pressure and potassium balance in hypertensive postmenopausal women receiving hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rima.org [rima.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Development of a simplified assay for determination of the antimineralocorticoid activity of compounds dosed in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
antiandrogenic effects of drospirenone in vitro
An In-Depth Technical Guide to the In Vitro Antiandrogenic Effects of Drospirenone (B1670955)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drospirenone (DRSP) is a synthetic progestin, structurally analogous to spironolactone, with a unique pharmacological profile that closely mimics that of endogenous progesterone (B1679170).[1][2] It is distinguished by its potent progestogenic activity combined with clinically significant antimineralocorticoid and antiandrogenic properties.[3][4] Unlike many other synthetic progestins derived from 19-nortestosterone, drospirenone's antiandrogenic activity makes it a subject of significant interest in both contraception and the management of androgen-dependent conditions.[5][6] This technical guide provides a comprehensive overview of the in vitro antiandrogenic effects of drospirenone, focusing on its receptor binding profile, mechanism of action, and the experimental methodologies used for its characterization.
Mechanism of Antiandrogenic Action
The antiandrogenic effects of drospirenone are primarily mediated through two distinct in vitro mechanisms:
-
Competitive Antagonism of the Androgen Receptor (AR): Drospirenone binds directly to the androgen receptor but does not activate it. Instead, it competitively inhibits the binding of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[2][3] This prevents the receptor from undergoing the conformational change necessary for nuclear translocation and subsequent transactivation of androgen-responsive genes.[7][8]
-
Inhibition of 5-α-reductase: Drospirenone has been shown to block the action of 5-α-reductase, the enzyme responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone.[9]
This guide will focus on the direct interaction with the androgen receptor, as it is the most extensively characterized in vitro antiandrogenic mechanism.
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data characterizing drospirenone's interaction with steroid receptors, providing a comparative basis for its antiandrogenic activity.
Table 1: Steroid Receptor Relative Binding Affinity (RBA) of Drospirenone
| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of Drospirenone (%) | Reference(s) |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 0.6 | [1][10] |
| Progesterone Receptor (PR) | Progesterone | 42 | [1][10] |
| R5020 | ~30 | [1][11] | |
| Mineralocorticoid Receptor (MR) | Aldosterone | 100 - 500 | [1][12] |
| Glucocorticoid Receptor (GR) | Dexamethasone | Low / Negligible | [1][3] |
| Estrogen Receptor (ER) | Estradiol | No Detectable Binding | [3][7] |
Table 2: Comparative Antiandrogenic Potency
| Compound | Comparison Metric | Potency Relative to Comparator | Reference(s) |
| Drospirenone | Inhibition of AR-mediated transcription | 5- to 10-fold higher than progesterone | [3] |
| Drospirenone | Inhibition of accessory sex organ growth (in vivo) | ~33% of cyproterone (B1669671) acetate | [10][13] |
| Drospirenone | Inhibition of AR-mediated transcription | Demonstrates dose-dependent antagonism | [3][7][8] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key molecular pathways and experimental procedures relevant to assessing the antiandrogenic effects of drospirenone.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Androgen Receptor Competitive Binding Assay
This assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to displace a high-affinity radiolabeled androgen.[1][14]
-
Objective: To determine the inhibition constant (Ki) or IC50 of drospirenone for the androgen receptor.
-
Materials:
-
Receptor Source: Cytosol prepared from rat ventral prostate, a tissue rich in androgen receptors.[1][15]
-
Radioligand: Tritiated ([³H]) methyltrienolone (B1676529) ([³H]-R1881) or [³H]-dihydrotestosterone ([³H]-DHT) at a final concentration of ~1 nM.[14][16]
-
Test Compound: Drospirenone, serially diluted.
-
Assay Buffer (e.g., TEDG): Tris-HCl, EDTA, DTT, and Glycerol buffer, often with sodium molybdate (B1676688) to stabilize the receptor.[14][15]
-
Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.[14][15]
-
Scintillation Cocktail: For radioactivity measurement.
-
-
Protocol:
-
Cytosol Preparation: Homogenize fresh or frozen rat ventral prostate tissue in ice-cold assay buffer. Centrifuge at high speed (e.g., 100,000 x g) to pellet cellular debris and collect the supernatant (cytosol). Determine protein concentration using a standard method (e.g., Bradford assay).[1]
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up reactions for total binding (receptor + radioligand), non-specific binding (receptor + radioligand + a high concentration of unlabeled androgen), and competitive binding (receptor + radioligand + serial dilutions of drospirenone).[14]
-
Incubation: Incubate the plates at 4°C for 18-24 hours to allow the binding to reach equilibrium.[14][16]
-
Separation of Bound Ligand: Add ice-cold HAP slurry to each well, incubate briefly, and then wash the pellets multiple times with wash buffer to remove the unbound radioligand. Alternatively, use a filter binding assay where the reaction mixture is passed through a filter plate under vacuum, retaining the receptor-ligand complexes.[14]
-
Quantification: Add scintillation cocktail to the washed pellets or filters and measure the retained radioactivity using a liquid scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the drospirenone concentration to generate a sigmoidal competition curve. Determine the IC50 (the concentration of drospirenone that inhibits 50% of specific radioligand binding) from this curve. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.[1]
-
Androgen-Responsive Reporter Gene (Transactivation) Assay
This cell-based functional assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.[3][8]
-
Objective: To quantify the antiandrogenic activity of drospirenone by measuring its ability to inhibit androgen-induced reporter gene expression.
-
Materials:
-
Cell Line: A mammalian cell line (e.g., Chinese Hamster Ovary - CHO, PC-3) or yeast strain that contains minimal endogenous AR. The cells must be stably transfected with two plasmids: one that expresses the human androgen receptor (hAR) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with androgen response elements (AREs).[17][18][19]
-
Androgen Agonist: Dihydrotestosterone (DHT) or R1881.
-
Test Compound: Drospirenone, serially diluted.
-
Cell Culture Medium & Reagents: Appropriate for the chosen cell line.
-
Reporter Assay Reagents: Lysis buffer and substrate for the specific reporter enzyme (e.g., Luciferin for luciferase).
-
-
Protocol:
-
Cell Culture: Plate the engineered cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed, sub-maximal concentration of an androgen agonist (e.g., DHT) alone (positive control) or in combination with increasing concentrations of drospirenone. Include vehicle-only controls (negative control).[18]
-
Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.[17]
-
Signal Measurement: Lyse the cells and measure the reporter protein activity according to the manufacturer's protocol (e.g., measure luminescence in a plate reader for a luciferase assay).[18]
-
Data Analysis: Normalize the reporter activity to cell viability if necessary. Plot the reporter signal as a percentage of the positive control (agonist only) against the logarithm of the drospirenone concentration. This will generate a dose-response curve from which the IC50 for antiandrogenic activity can be determined. A significant, dose-dependent decrease in the androgen-induced signal confirms antiandrogenic activity.[18]
-
Conclusion
In vitro studies conclusively demonstrate that drospirenone possesses direct antiandrogenic properties. Its mechanism of action is primarily centered on its ability to act as a competitive antagonist at the androgen receptor, as evidenced by both receptor binding and functional transactivation assays. While its binding affinity for the androgen receptor is low compared to potent androgens, it is sufficient to elicit a measurable antagonistic effect, which is significantly greater than that of natural progesterone.[1][3] This antiandrogenic activity, combined with its high affinity for the progesterone and mineralocorticoid receptors, underpins the unique pharmacological and clinical profile of drospirenone. The detailed protocols provided herein serve as a foundation for the continued investigation and characterization of novel steroidal compounds in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. slinda.uy [slinda.uy]
- 11. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Genotoxic Profile of Drospirenone and Ethinyl Estradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the genotoxicity studies conducted on drospirenone (B1670955) and ethinyl estradiol (B170435), two active ingredients commonly found in oral contraceptives. The following sections detail the experimental methodologies, summarize quantitative data from key studies, and illustrate the underlying molecular pathways and experimental workflows.
Executive Summary
Drospirenone and ethinyl estradiol have been evaluated for their genotoxic potential in various in vitro and in vivo assays. The available data indicates that both compounds can induce DNA damage, particularly under conditions of metabolic activation. Ethinyl estradiol's genotoxicity is linked to its metabolic conversion into reactive catechol estrogen quinones, which can form DNA adducts. Co-administration of drospirenone and ethinyl estradiol has been shown to potentiate DNA damage in some studies. This guide synthesizes the current scientific knowledge to provide a valuable resource for professionals in drug development and toxicological research.
Data Presentation: Summary of Genotoxicity Studies
The following tables summarize the quantitative data from key genotoxicity studies on drospirenone and ethinyl estradiol.
Table 1: In Vitro Genotoxicity of Drospirenone
| Assay Type | Cell Line | Concentration Range | Metabolic Activation (S9) | Results | Reference |
| Alkaline Comet Assay | MCF-7 (human breast cancer) | 1, 10, 100 µM | With | Increased DNA damage at all concentrations | [1][2][3] |
| Alkaline Comet Assay | MCF-7 (human breast cancer) | 1, 10, 100 µM | Without | No significant DNA damage | [2] |
Table 2: In Vivo Genotoxicity of Drospirenone
| Assay Type | Animal Model | Dose Range | Route of Administration | Results | Reference |
| Alkaline Comet Assay | Female Mice (Bone Marrow Cells) | 1, 10, 100 mg/kg/day for 5 days | Oral | Increased DNA damage at 10 and 100 mg/kg | [1][2] |
Table 3: In Vitro Genotoxicity of Ethinyl Estradiol
| Assay Type | Cell Line | Concentration Range | Metabolic Activation (S9) | Results | Reference |
| Alkaline Comet Assay | MCF-7 (human breast cancer) | 0.1, 1, 10 µM | With | Increased DNA damage at 1 and 10 µM | [2] |
| Alkaline Comet Assay | MCF-7 (human breast cancer) | 0.1, 1, 10 µM | Without | No significant DNA damage | [2] |
| Chromosomal Aberration Assay | Human Lymphocytes | 1, 5, 10 µM | With (NADP-dependent) | Genotoxic at 5 and 10 µM | [4] |
| Chromosomal Aberration Assay | Human Lymphocytes | 1, 5, 10 µM | Without | Non-genotoxic | [4] |
| Sister Chromatid Exchange | Human Lymphocytes | 1, 5, 10 µM | With (NADP-dependent) | Increased SCEs at 5 and 10 µM | [4] |
| Micronucleus Test | Human Lymphocytes | Not specified | Not specified | Aneugenic effect observed | [5] |
Table 4: In Vivo Genotoxicity of Ethinyl Estradiol
| Assay Type | Animal Model | Dose Range | Route of Administration | Results | Reference |
| Alkaline Comet Assay | Female Mice (Bone Marrow Cells) | 0.1, 10, 100 mg/kg/day for 5 days | Oral | Increased DNA damage at all doses | [1] |
| Micronucleus Test | FVB/N Mice | Not specified | Not specified | Data available from NTP |
Table 5: Genotoxicity of Drospirenone and Ethinyl Estradiol Combination
| Assay Type | System | Doses | Metabolic Activation (S9) | Results | Reference |
| Alkaline Comet Assay | In vitro (MCF-7 cells) | 1 µM Drospirenone + 10 µM Ethinyl Estradiol | With | Potentiation of DNA damage | [1][2][3] |
| Alkaline Comet Assay | In vivo (Female Mice Bone Marrow) | Median doses of each compound | N/A | Potentiation of genotoxicity | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the genotoxicity assessment of drospirenone and ethinyl estradiol.
Signaling Pathways
Caption: Metabolic activation of ethinyl estradiol leading to genotoxicity.
Experimental Workflows
Caption: Workflow for the in vitro chromosomal aberration test.
Caption: Workflow for the alkaline comet assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard guidelines and the cited literature.
Bacterial Reverse Mutation Test (Ames Test)
This test evaluates the potential of a substance to induce gene mutations in bacteria.
-
Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.
-
Procedure:
-
Preparation: The test substance is dissolved in a suitable solvent (e.g., DMSO).
-
Treatment: The test substance, bacterial culture, and S9 mix (or buffer for the non-activated condition) are mixed in molten top agar (B569324).
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted.
-
-
Evaluation Criteria: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and if this increase is reproducible.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.[6][7][8]
-
Cell Lines: Primary human peripheral blood lymphocytes or established cell lines such as Chinese Hamster Ovary (CHO) cells.[7]
-
Metabolic Activation: The assay is performed with and without an S9 mix.
-
Procedure:
-
Cell Culture: Cells are cultured to a suitable density.
-
Treatment: Cultures are treated with at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.
-
Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: Chromosomes are stained with a suitable dye (e.g., Giemsa).
-
Analysis: At least 200 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
-
-
Evaluation Criteria: A test substance is considered positive if it produces a concentration-dependent and statistically significant increase in the number of cells with structural chromosomal aberrations.[9]
In Vivo Mammalian Erythrocyte Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of treated animals.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Dosing: Animals are administered the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing (e.g., 24 and 48 hours).
-
Slide Preparation: Smears of bone marrow or peripheral blood are prepared on microscope slides.
-
Staining: The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs (typically 2000 per animal). The ratio of PCEs to normochromatic erythrocytes is also calculated to assess bone marrow toxicity.
-
-
Evaluation Criteria: A positive response is a dose-related and statistically significant increase in the frequency of MN-PCEs in the treated groups compared to the concurrent negative control group.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
This sensitive method detects DNA single- and double-strand breaks, and alkali-labile sites in individual cells.[10]
-
Principle: Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.
-
Procedure:
-
Cell Preparation: A single-cell suspension is prepared from the test system (in vitro cell culture or in vivo tissue).
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
DNA Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Electrophoresis is carried out under alkaline conditions.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Analysis: Comets are visualized using a fluorescence microscope and analyzed with image analysis software to quantify the percentage of DNA in the tail.
-
-
Evaluation Criteria: An increase in the mean percentage of tail DNA in treated cells compared to control cells indicates DNA damage.
References
- 1. Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogens as endogenous genotoxic agents--DNA adducts and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Genotoxic potential of ethinylestradiol in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17-alpha-ethinylestradiol and norgestrel in combination induce micronucleus increases and aneuploidy in human lymphocyte and fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. oecd.org [oecd.org]
- 9. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Interactions of Ethinyl Estradiol in Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethinyl estradiol (B170435) (EE), a synthetic derivative of estradiol, has been a cornerstone of oral contraceptives and hormone replacement therapies for decades. Its interaction with breast cancer cells is complex, exhibiting both proliferative and, paradoxically, apoptotic effects depending on the cellular context and duration of exposure. Understanding the precise molecular targets of EE is paramount for elucidating its mechanisms of action and for the development of more targeted and effective breast cancer therapies. This technical guide provides an in-depth exploration of the molecular targets of ethinyl estradiol in breast cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Molecular Targets of Ethinyl Estradiol
Ethinyl estradiol primarily exerts its effects by binding to estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily. The two main subtypes, ERα and ERβ, mediate the majority of EE's actions in breast cancer cells.
-
Estrogen Receptor Alpha (ERα): As a potent agonist of ERα, ethinyl estradiol triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[1] There, the EE-ERα complex binds to estrogen response elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of target genes involved in cell proliferation, survival, and differentiation. In many ER-positive breast cancers, this signaling pathway is a key driver of tumor growth.
-
Estrogen Receptor Beta (ERβ): The role of ERβ in response to EE is more nuanced. While EE also binds to ERβ, the downstream effects can be antiproliferative and pro-apoptotic, often opposing the actions of ERα. The balance of ERα and ERβ expression within a tumor can therefore influence its response to ethinyl estradiol.
-
G Protein-Coupled Estrogen Receptor (GPER): Ethinyl estradiol can also initiate rapid, non-genomic signaling through GPER, a membrane-bound receptor. This pathway can lead to the activation of various downstream signaling cascades, including the MAPK and PI3K/Akt pathways, further influencing cell fate.
Key Signaling Pathways Modulated by Ethinyl Estradiol
The binding of ethinyl estradiol to its receptors initiates a cascade of signaling events that ultimately dictate the cellular response. The following diagrams illustrate the primary pathways involved.
Estrogen Receptor Genomic Signaling Pathway
Caption: Genomic signaling pathway of ethinyl estradiol.
Non-Genomic Signaling via GPER
Caption: Non-genomic signaling of ethinyl estradiol via GPER.
Data Presentation: Quantitative Effects of Ethinyl Estradiol
The following tables summarize key quantitative data from various studies on the effects of ethinyl estradiol in breast cancer cells.
| Parameter | Cell Line | Ethinyl Estradiol Concentration | Effect | Reference |
| ERα Binding Affinity (Kd) | Rat Uterine Cytosol | N/A | ~0.1 nM | [2] |
| IC50 for ER Binding | Human Recombinant ERα | N/A | Potent displacement of [3H]-Estradiol | [3] |
| Cell Proliferation | MCF-7 | 10⁻¹⁰ to 10⁻⁵ M | Proliferative effect | [4] |
| Cell Proliferation | ZR75-1, HCC1500 | Equimolar to Estradiol | Significant increase in proliferation | [5][6] |
| Tumor Growth (Xenograft) | MCF-7 | N/A | Estrogen-dependent tumor growth | [1] |
| Molecular Target | Cell/Tissue Type | Effect of Ethinyl Estradiol Treatment | Reference |
| Estrogen Receptor (ER) | Postmenopausal Breast Cancer Tissue | Significantly down-regulated | |
| Progesterone Receptor (PgR) | Postmenopausal Breast Cancer Tissue | Significantly up-regulated | |
| Androgen Receptor (AR) | Postmenopausal Breast Cancer Tissue | Nuclear down-regulation, Cytosolic up-regulation | |
| BRCA1 | Postmenopausal Breast Cancer Tissue | Cytosolic staining significantly up-regulated | |
| pAkt | Non-responding Postmenopausal Breast Cancer Tissue | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ethinyl estradiol's effects on breast cancer cells.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of ethinyl estradiol to the estrogen receptor.
Materials:
-
Rat uterine cytosol or human recombinant ERα
-
[³H]-17β-estradiol (radioligand)
-
Ethinyl estradiol (competitor)
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation vials and fluid
-
Microcentrifuge
Procedure:
-
Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats or use commercially available recombinant ERα.
-
Assay Setup: In microcentrifuge tubes, combine a constant amount of ER-containing cytosol, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled ethinyl estradiol (typically spanning several orders of magnitude, e.g., 10⁻¹¹ to 10⁻⁷ M).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Centrifuge the tubes, discard the supernatant containing unbound ligand, and wash the HAP pellet with assay buffer. Repeat the wash step multiple times.
-
Quantification: Resuspend the final HAP pellet in ethanol (B145695), transfer to a scintillation vial with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the ethinyl estradiol concentration. Calculate the IC50 value, which is the concentration of ethinyl estradiol that inhibits 50% of the specific binding of the radioligand.
MCF-7 Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of ethinyl estradiol on the proliferation of MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., EMEM supplemented with 10% FBS, insulin, and antibiotics)
-
Phenol (B47542) red-free medium
-
Ethinyl estradiol stock solution (in ethanol or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to attach overnight.
-
Hormone Deprivation: Replace the growth medium with phenol red-free medium containing charcoal-stripped serum for 24-72 hours to deprive the cells of estrogens.
-
Treatment: Treat the cells with various concentrations of ethinyl estradiol. Include a vehicle control (e.g., ethanol or DMSO at the same final concentration as in the highest EE treatment).
-
Incubation: Incubate the plate for 2 to 6 days.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation.
Western Blot Analysis for ERα and pAkt
Objective: To quantify the expression levels of ERα and phosphorylated Akt in breast cancer cells following treatment with ethinyl estradiol.
Materials:
-
Breast cancer cells (e.g., MCF-7)
-
Ethinyl estradiol
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-pAkt, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with ethinyl estradiol for the desired time points. Wash with ice-cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to a loading control (e.g., β-actin).
Immunohistochemistry (IHC) for ER and PgR
Objective: To detect the expression and localization of ER and PgR in breast cancer tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibodies (anti-ER, anti-PgR)
-
Detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Hematoxylin (B73222) counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution in a steamer or water bath.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a protein block.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies for ER and PgR.
-
Detection: Apply the secondary antibody followed by the DAB substrate to visualize the antibody-antigen complexes (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei (blue).
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microscopic Evaluation: Examine the slides under a microscope to assess the percentage of positively stained tumor cell nuclei and the intensity of staining.
Breast Cancer Xenograft Model
Objective: To evaluate the in vivo effect of ethinyl estradiol on the growth of ER-positive breast cancer tumors.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Matrigel
-
Estradiol pellets (for sustained release)
-
Ethinyl estradiol for treatment
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation: One week prior to cell injection, implant a slow-release estradiol pellet subcutaneously in each mouse to support the growth of ER-positive tumors.
-
Cell Preparation and Injection: Harvest MCF-7 cells and resuspend them in a mixture of media and Matrigel. Inject the cell suspension (e.g., 1-5 million cells) subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer ethinyl estradiol (e.g., by oral gavage or in drinking water) or a vehicle control daily.
-
Endpoint: Continue treatment and tumor monitoring for a specified period or until tumors in the control group reach a maximum allowable size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blot).
Conclusion
The molecular interactions of ethinyl estradiol in breast cancer cells are multifaceted, primarily mediated through estrogen receptors and their downstream signaling pathways. While the proliferative effects of EE via ERα are well-established drivers of tumor growth in a subset of breast cancers, its ability to induce apoptosis and the opposing roles of ERβ and GPER highlight the complexity of its actions. The provided data and experimental protocols offer a framework for researchers to further investigate these mechanisms, with the ultimate goal of refining therapeutic strategies for hormone-responsive breast cancers. A deeper understanding of these molecular targets will be crucial for personalizing treatment and overcoming endocrine resistance.
References
- 1. Patient-derived luminal breast cancer xenografts retain hormone receptor heterogeneity and help define unique estrogen-dependent gene signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo measurement of tumor estradiol and Vascular Endothelial Growth Factor in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local regulation of human breast xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Drospirenone's Interaction with Mineralocorticoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Drospirenone (B1670955) (DRSP), a fourth-generation synthetic progestin, is a derivative of 17α-spirolactone.[1][2] A unique characteristic that distinguishes it from older progestins is its potent antimineralocorticoid activity, which is pharmacologically similar to that of endogenous progesterone (B1679170).[3][4][5] Drospirenone exerts this effect by acting as a competitive antagonist at the mineralocorticoid receptor (MR), thereby inhibiting the physiological effects of aldosterone (B195564).[6][7] This antagonistic action leads to a mild natriuretic effect, which can counteract the fluid retention often associated with the estrogen component in hormonal contraceptives.[5][8] This technical guide provides an in-depth analysis of the molecular interaction between drospirenone and the mineralocorticoid receptor, detailing its binding affinity, mechanism of action, and the experimental protocols used for its characterization.
Molecular Interaction and Binding Affinity
Drospirenone's antimineralocorticoid effect is rooted in its high binding affinity for the mineralocorticoid receptor. In vitro studies have consistently demonstrated that drospirenone binds strongly to the MR, with an affinity that is comparable to or even greater than that of the endogenous ligand, aldosterone.[3][9] This competitive binding prevents the receptor's activation by aldosterone.[6]
Data Presentation: Quantitative Binding Affinity of Drospirenone
The following table summarizes the relative binding affinities (RBA) of drospirenone and other relevant steroids to human mineralocorticoid and other steroid receptors. This data provides a comparative overview of drospirenone's receptor interaction profile.
| Compound | Mineralocorticoid Receptor (MR) RBA (%) | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Estrogen Receptor (ER) RBA (%) |
| Aldosterone | 100 | - | - | - | - |
| Drospirenone | 100 | 42 | 0.6 | Weak Agonist | No Binding |
| Progesterone | High Affinity | 100 | - | Low Potency Partial Agonist | - |
| Spironolactone | High Affinity | - | Antiandrogenic | - | - |
Data compiled from multiple sources.[3][10] The RBA values are relative to the natural ligand for each receptor (Aldosterone for MR, Progesterone for PR, Dihydrotestosterone for AR).
Signaling Pathway and Mechanism of Antagonism
The classical mineralocorticoid receptor signaling pathway is initiated by the binding of aldosterone to the MR in the cytoplasm of target cells. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, subsequent dimerization, and translocation into the nucleus. Once in the nucleus, the aldosterone-MR complex binds to specific DNA sequences known as hormone response elements (HREs), which modulates the transcription of target genes responsible for sodium and potassium transport, ultimately leading to sodium and water retention.[6]
Drospirenone, as a competitive antagonist, binds to the mineralocorticoid receptor but does not induce the necessary conformational changes for receptor activation and subsequent downstream signaling. By occupying the ligand-binding site, drospirenone effectively blocks aldosterone from binding and initiating this signaling cascade, thus preventing the transcription of aldosterone-responsive genes.[6]
Experimental Protocols
The characterization of drospirenone's interaction with the mineralocorticoid receptor relies on established in vitro assays. The following sections provide detailed methodologies for two key experimental approaches.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[11][12] It measures the ability of an unlabeled test compound (drospirenone) to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibitory constant (Ki) of drospirenone for the mineralocorticoid receptor.
Materials:
-
Receptor Source: Cell membrane preparations from tissues or cells expressing the human mineralocorticoid receptor.
-
Radioligand: A high-affinity radiolabeled MR ligand (e.g., [³H]-aldosterone).
-
Test Compound: Drospirenone, serially diluted.
-
Assay Buffer: Tris-HCl buffer with appropriate additives.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Receptor Preparation: Homogenize tissues or cells expressing the MR in a cold lysis buffer and prepare membrane fractions by centrifugation.[13] Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of drospirenone.[13]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filter plates. The receptor-bound radioligand is retained on the filter, while the unbound ligand passes through.[12]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.[11]
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the drospirenone concentration to generate a competition curve. Determine the IC50 value (the concentration of drospirenone that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the Ki value using the Cheng-Prusoff equation.[11]
Reporter Gene Assay
This cell-based assay is used to assess the functional activity of a compound, i.e., whether it acts as an agonist or an antagonist at a specific receptor.[14][15]
Objective: To determine the antagonistic activity of drospirenone on aldosterone-induced mineralocorticoid receptor activation.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) that does not endogenously express high levels of MR.[14]
-
Expression Plasmids:
-
A plasmid encoding the full-length human mineralocorticoid receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple hormone response elements (HREs).[16]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.[14]
-
-
Transfection Reagent: To introduce the plasmids into the cells.
-
Agonist: Aldosterone.
-
Test Compound: Drospirenone.
-
Luminometer: To measure luciferase activity.
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the MR expression plasmid, the HRE-luciferase reporter plasmid, and the normalization control plasmid.[14]
-
Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with:
-
Vehicle control (negative control).
-
Aldosterone alone (positive control for agonism).
-
Drospirenone alone (to test for agonistic activity).
-
Aldosterone in the presence of increasing concentrations of drospirenone (to test for antagonistic activity).
-
-
Incubation: Incubate the cells with the compounds for a sufficient period to allow for receptor activation and reporter gene expression.[14]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both the experimental (firefly) and control (Renilla) luciferases using a luminometer.[16]
-
Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity for each sample. Plot the normalized luciferase activity against the concentration of drospirenone in the presence of aldosterone. A decrease in aldosterone-induced luciferase activity with increasing concentrations of drospirenone indicates antagonistic activity.
Physiological Implications of Antimineralocorticoid Activity
The antagonistic effect of drospirenone at the mineralocorticoid receptor has significant physiological consequences, primarily related to the regulation of the renin-angiotensin-aldosterone system (RAAS).
By blocking aldosterone's action, drospirenone induces a mild natriuresis (excretion of sodium) and diuresis.[5][17] This leads to a compensatory activation of the RAAS, resulting in increased plasma renin activity and aldosterone levels.[8][17] This physiological response is similar to that observed during a low-sodium diet.[5] In the context of combined oral contraceptives, the antimineralocorticoid activity of drospirenone can counteract the estrogen-induced stimulation of the RAAS, which promotes sodium and water retention.[5][7] This can result in a neutral or even a slight decrease in body weight and blood pressure in some individuals.[2][8]
Conclusion
Drospirenone's interaction with the mineralocorticoid receptor is a key feature of its pharmacological profile. Its high binding affinity and competitive antagonism at the MR differentiate it from many other synthetic progestins. The methodologies of radioligand binding assays and reporter gene assays are fundamental to quantifying this interaction and understanding its functional consequences. A thorough comprehension of these molecular interactions and the resulting physiological effects is crucial for researchers and drug development professionals in the fields of endocrinology and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Drospirenone, a progestogen with antimineralocorticoid properties: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. slinda.uy [slinda.uy]
- 4. ClinPGx [clinpgx.org]
- 5. Antimineralocorticoid activity of a novel oral contraceptive containing drospirenone, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drospirenone and its antialdosterone properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of an oral contraceptive containing drospirenone on the renin-angiotensin-aldosterone system in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. eubopen.org [eubopen.org]
- 15. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 16. promega.com [promega.com]
- 17. Drospirenone--a new progestogen with antimineralocorticoid activity, resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Drospirenone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drospirenone (B1670955) (DRSP) is a synthetic progestin that has garnered significant attention within the fields of contraception and hormone therapy. A derivative of 17α-spirolactone, drospirenone is unique among synthetic progestins due to its pharmacological profile that closely mirrors that of endogenous progesterone (B1679170).[1][2] It exhibits potent progestogenic activity coupled with antimineralocorticoid and antiandrogenic properties, setting it apart from other progestins and offering a distinct therapeutic profile.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of drospirenone, detailing its receptor binding affinities, mechanisms of action, and the experimental methodologies used to characterize its activity.
Data Presentation: Quantitative Pharmacodynamics of Drospirenone
The unique pharmacological effects of drospirenone are a direct result of its specific binding profile and functional activity at various steroid hormone receptors. The following tables summarize the quantitative data from numerous in vitro and in vivo studies, providing a comparative overview of its receptor interaction and functional potency.
Table 1: Receptor Binding Affinity of Drospirenone
| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of Drospirenone (%) | Reference(s) |
| Progesterone Receptor (PR) | Progesterone | 42 | [5] |
| R5020 | ~30 | [5] | |
| Mineralocorticoid Receptor (MR) | Aldosterone (B195564) | 100 - 500 | [5] |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 0.6 | [5] |
| Glucocorticoid Receptor (GR) | Dexamethasone | Low/Negligible | [5] |
| Estrogen Receptor (ER) | Estradiol | No detectable binding | [5] |
Table 2: Functional Activity of Drospirenone
| Assay Type | Endpoint | Potency (e.g., EC50, ED50, IC50) | Notes | Reference(s) |
| Progestogenic Activity | ||||
| Endometrial Transformation (McPhail Test) | Full transformation | 4-6 mg/day (oral) | In women | [4] |
| Ovulation Inhibition | ED100 | 3 mg/day (oral) | In women, reliably suppresses ovulation.[4][6] | [4][6] |
| Decidualization of Endometrial Stromal Cells | Induction of Prolactin (PRL) production | Dose-dependent induction | In vitro; effect negated by PR antagonist RU486.[2] | [2] |
| Antimineralocorticoid Activity | ||||
| Natriuresis in Rats | Increased Na+/K+ ratio in urine | ~8-10 times more potent than spironolactone | In vivo, adrenalectomized rats.[7] | [7] |
| Inhibition of Aldosterone-induced Transcription | IC50 | Not explicitly stated, but potent antagonism shown | In vitro transactivation assay.[7] | [7] |
| Antiandrogenic Activity | ||||
| Inhibition of Accessory Sex Organ Growth | ED50 | ~30% of the potency of cyproterone (B1669671) acetate | In vivo, castrated, testosterone-substituted male rats.[3][4] | [3][4] |
| Inhibition of AR-mediated Transcription | IC50 | Not explicitly stated, but dose-dependent inhibition shown | In vitro transactivation assay.[5] | [5] |
Core Mechanisms of Action and Signaling Pathways
Drospirenone exerts its physiological effects through its interaction with intracellular steroid receptors, which function as ligand-activated transcription factors.
Progesterone Receptor (PR) Agonist Pathway
As a potent agonist of the progesterone receptor, drospirenone mimics the actions of natural progesterone. This is the primary mechanism behind its progestogenic and contraceptive effects.[2] Upon entering the cell, drospirenone binds to the PR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding induces a conformational change in the receptor, leading to the dissociation of HSPs, dimerization, and translocation of the drospirenone-PR complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulators (co-activators or co-repressors) and the general transcription machinery, ultimately leading to the modulation of gene expression.[8][9] The progestogenic effects of drospirenone, such as endometrial transformation and inhibition of ovulation, are a result of these changes in gene transcription.[2][4] For instance, in endometrial stromal cells, drospirenone induces the expression of genes like prolactin, a marker of decidualization.[2]
Mineralocorticoid Receptor (MR) Antagonist Pathway
Drospirenone is a potent antagonist of the mineralocorticoid receptor, which is the primary mechanism underlying its antimineralocorticoid and mild diuretic effects.[10][11] Aldosterone, the natural ligand for the MR, plays a crucial role in regulating sodium and water balance. When aldosterone binds to the MR, the receptor-ligand complex translocates to the nucleus and activates the transcription of genes involved in sodium reabsorption, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump in the kidneys.[10] Drospirenone competitively inhibits the binding of aldosterone to the MR.[10] By blocking this interaction, drospirenone prevents the nuclear translocation of the MR and the subsequent transactivation of its target genes. This leads to a decrease in sodium and water reabsorption, resulting in a mild natriuretic and diuretic effect.[10][12]
Experimental Protocols
The characterization of drospirenone's pharmacodynamic profile relies on a variety of in vitro and in vivo experimental assays. The following sections detail the methodologies for key experiments.
Competitive Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity of drospirenone to various steroid receptors.
I. Preparation of Receptor Source
-
A. Cytosol from Tissues:
-
Tissue Homogenization: Tissues rich in the target receptor (e.g., rat uterus for PR, rat kidney for MR) are homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at low speed to remove debris, followed by ultracentrifugation to obtain the cytosol (supernatant) containing the soluble receptors.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
-
B. Whole-Cell Lysate from Cell Lines:
-
Cell Culture: Cell lines overexpressing a specific receptor (e.g., HEK293 cells) are cultured to high density.
-
Cell Lysis: Cells are lysed using a buffer containing detergents to release intracellular contents.
-
Centrifugation: The lysate is centrifuged to remove insoluble material.
-
II. Competitive Binding Assay Procedure
-
Incubation: A constant amount of receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR) and increasing concentrations of unlabeled drospirenone.
-
Separation: The receptor-bound radioligand is separated from the free radioligand using methods like dextran-coated charcoal or filtration.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the log concentration of drospirenone. The IC50 (the concentration of drospirenone that inhibits 50% of specific radioligand binding) is determined from this curve.
References
- 1. Effects of drospirenone/estradiol on steroid receptors and Bcl-2 in the postmenopausal endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drospirenone induces decidualization in human eutopic endometrial stromal cells and reduces DNA synthesis of human endometriotic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of an oral contraceptive containing drospirenone on the renin-angiotensin-aldosterone system in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of ovulation by a novel progestogen (drospirenone) alone or in combination with ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone-Regulated Endometrial Factors Controlling Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Antimineralocorticoid activity of a novel oral contraceptive containing drospirenone, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drospirenone, a progestogen with antimineralocorticoid properties: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ethinyl Estradiol and Endothelial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ethinyl estradiol (B170435) (EE), a synthetic estrogen widely used in oral contraceptives, on the proliferation of endothelial cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved in this process.
Executive Summary
Ethinyl estradiol exerts a complex and dose-dependent influence on endothelial cell proliferation. While high concentrations may be inhibitory, lower, physiologically relevant concentrations have been shown to have a modest stimulatory effect. This process is mediated by a network of signaling pathways, including the PI3K/Akt, MAPK/ERK, and RhoA/ROCK pathways, often initiated through the G protein-coupled estrogen receptor (GPER). Understanding these mechanisms is crucial for assessing the vascular effects of EE-containing pharmaceuticals.
Quantitative Data on Ethinyl Estradiol's Effect on Endothelial Cell Proliferation
The proliferative response of endothelial cells to ethinyl estradiol is not linear and varies with concentration. The following table summarizes the available quantitative data from in vitro studies.
| Cell Line | Ethinyl Estradiol Concentration | Assay Method | Observed Effect on Proliferation | Citation |
| HUVEC | 10-10 M | Crystal Violet Staining | Slightly significant stimulatory effect | [1] |
| HUVEC | 10-9 M - 10-6 M | Crystal Violet Staining | No significant effect | [1] |
| HUVEC | 10-5 M | Crystal Violet Staining | Inhibition of cell growth | [1] |
| ECV304 | Concentrations similar to those from a 30 µg EE contraceptive | Cell Viability Assay | Did not protect against oxidative stress-induced cell death, in contrast to 17β-estradiol. | [2] |
Core Signaling Pathways
Ethinyl estradiol-induced endothelial cell proliferation is a multifaceted process involving the activation of several key intracellular signaling cascades. These pathways can be initiated through both classical nuclear estrogen receptors and membrane-associated receptors like GPER.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Estrogens, including EE, can rapidly activate this pathway, often through a non-genomic mechanism initiated at the cell membrane.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade involved in estrogen-mediated cell proliferation. Activation of this pathway leads to the phosphorylation of transcription factors that regulate the expression of genes involved in cell cycle progression.
References
- 1. Comparison of the effects of 17alpha-ethinylestradiol and 17beta-estradiol on the proliferation of human breast cancer cells and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethinylestradiol and estradiol have different effects on oxidative stress and nitric oxide synthesis in human endothelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
foundational research on spironolactone analogue drospirenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Drospirenone (B1670955), a fourth-generation progestin, is a synthetic analogue of the mineralocorticoid receptor antagonist spironolactone. Its unique pharmacological profile, closely resembling that of endogenous progesterone (B1679170), is characterized by potent progestogenic, antimineralocorticoid, and antiandrogenic activities, with a negligible affinity for glucocorticoid and estrogen receptors. This distinct combination of activities underpins its clinical efficacy in contraception, hormone replacement therapy, and the management of conditions such as acne and premenstrual dysphoric disorder (PMDD). This technical guide provides a comprehensive overview of the foundational research on drospirenone, detailing its receptor binding affinities, functional activities, underlying signaling pathways, and the experimental protocols used for its characterization.
Quantitative Data: Receptor Binding and Functional Activity
The pharmacological actions of drospirenone are dictated by its binding affinity and functional activity at various steroid hormone receptors. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Receptor Binding Affinity of Drospirenone
| Receptor | Ligand Used for IC50/Ki Determination | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%) | Reference |
| Progesterone Receptor (PR) | [³H]-Progesterone / [³H]-R5020 | - | ~5.2 | 42 (vs. Progesterone) | [1] |
| ~764 (IC50) | - | ~30 (vs. R5020) | [2][3] | ||
| Mineralocorticoid Receptor (MR) | [³H]-Aldosterone | - | ~4 (vs. Aldosterone) | 100 - 500 | [1][2] |
| Androgen Receptor (AR) | [³H]-Dihydrotestosterone (DHT) | - | - | 0.6 | [1] |
| Glucocorticoid Receptor (GR) | [³H]-Dexamethasone | - | - | Low/Negligible | [1][4] |
| Estrogen Receptor (ER) | - | - | - | No detectable binding | [4][5] |
Table 2: Functional Activity of Drospirenone
| Receptor | Activity | Assay Type | EC50 / IC50 | Potency Comparison | Reference |
| Progesterone Receptor (PR) | Agonist | Transactivation assays | - | Potent progestogenic activity | [4][6] |
| Mineralocorticoid Receptor (MR) | Antagonist | Transactivation assays | - | Potent antimineralocorticoid activity | [4][7] |
| Androgen Receptor (AR) | Antagonist | Transactivation assays | - | ~30% of cyproterone (B1669671) acetate; 5-10 fold higher than progesterone | [4][8][9] |
| Glucocorticoid Receptor (GR) | None | Transactivation assays | - | Devoid of glucocorticoid or antiglucocorticoid activity | [10] |
Table 3: Pharmacokinetic Properties of Drospirenone
| Parameter | Value | Reference |
| Oral Bioavailability | 76% - 85% | [11] |
| Protein Binding (serum albumin) | 95% - 97% | [11] |
| Terminal Half-life | ~32 hours | [9] |
| Metabolism | Primarily CYP450-independent (reduction, sulfation, lactone ring cleavage), minor CYP3A4 contribution | [12] |
Signaling Pathways
Drospirenone exerts its physiological effects by modulating the activity of nuclear hormone receptors, which function as ligand-activated transcription factors.
Progesterone Receptor (PR) Agonist Pathway
As a progesterone receptor agonist, drospirenone mimics the action of progesterone. Upon entering the cell, drospirenone binds to the progesterone receptor in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the drospirenone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction recruits co-activator proteins, initiating the transcription of genes responsible for the progestogenic effects of drospirenone, such as the transformation of the endometrium. In the context of endometriotic stromal cells, this pathway leads to the downregulation of inflammatory and angiogenic factors like IL-6, IL-8, and VEGF.[13]
References
- 1. Drospirenone--a new progestogen with antimineralocorticoid activity, resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antiadipogenic effects of the mineralocorticoid receptor antagonist drospirenone: potential implications for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drospirenone (JAN/USP/INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Drospirenone, a progestogen with antimineralocorticoid properties: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Pharmacology of different progestogens: the special case of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulation of an estrogen receptor-regulated gene by first generation progestins requires both the progesterone receptor and estrogen receptor alpha | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: In Vitro Cell Culture Models for Studying Drospirenone and Ethinyl Estradiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Drospirenone (B1670955) (DRSP), a synthetic progestin, and ethinyl estradiol (B170435) (EE), a synthetic estrogen, are common components of oral contraceptives. Understanding their cellular and molecular effects is crucial for elucidating their mechanisms of action, identifying potential therapeutic applications, and assessing their safety profiles. In vitro cell culture models provide a powerful and controlled environment to investigate the direct effects of these compounds on various cell types, independent of systemic influences.
These application notes provide an overview of key in vitro findings and detailed protocols for studying the effects of drospirenone and ethinyl estradiol on cancer cell lines, normal epithelial cells, and endothelial cells. The presented data and methodologies are based on published research and are intended to serve as a guide for researchers in this field.
Key Cellular Effects and Signaling Pathways
Drospirenone exerts its effects primarily through its interaction with steroid hormone receptors. It acts as a potent agonist for the progesterone (B1679170) receptor (PR) and an antagonist for the mineralocorticoid receptor (MR).[1][2] This dual activity is central to its physiological effects. Ethinyl estradiol, as an estrogen, primarily signals through the estrogen receptor (ER).
The combination of drospirenone and ethinyl estradiol can lead to a range of cellular responses, including modulation of cell proliferation, apoptosis, and gene expression. These effects are cell-type specific and depend on the hormonal context.
Data Presentation
Table 1: Effects of Drospirenone and Ethinyl Estradiol on Cell Proliferation and Viability
| Cell Line | Compound(s) | Concentration(s) | Incubation Time | Effect | Assay | Reference(s) |
| Human Mammary Epithelial Cells (HMECs) | Drospirenone (DRSP) | Not specified | 7 days | Significant inhibition of proliferation | MTT | [3][4] |
| Progesterone (P) | Not specified | 7 days | Significant inhibition of proliferation | MTT | [3][4] | |
| Levonorgestrel (LNG) | Not specified | 7 days | No effect | MTT | [3][4] | |
| Medroxyprogesterone Acetate (MPA) | Not specified | 7 days | No effect | MTT | [3][4] | |
| HCC1500 (ER+/PR+ Breast Cancer) | DRSP + Estradiol (E2) | Not specified | Not specified | Significant inhibition of proliferation | MTT | [3][4] |
| T-47D (ER+/PR+ Breast Cancer) | DRSP + E2 | 10 µM | Not specified | Significantly more effective inhibition than LNG and MPA | MTT | [3] |
| P + E2 | 10 µM | Not specified | Significantly more effective inhibition than LNG and MPA | MTT | [3] | |
| Ectopic Endometrial Stromal Cells (EcSC) | Drospirenone | Not specified | Not specified | Reduced DNA synthesis | 5-bromo-2'-deoxyuridine (BrdU) incorporation | [5] |
| Ectopic Endometrial Tissue | EE + Desogestrel (DSG) | 0.03 mg EE + 0.15 mg DSG | 28-35 days | Significantly higher proliferation than DSG alone | Ki-67 Immunohistochemistry | [6] |
Table 2: Genotoxic and Apoptotic Effects of Drospirenone and Ethinyl Estradiol
| Cell Line/Tissue | Compound(s) | Concentration(s) | Incubation Time | Effect | Assay | Reference(s) |
| MCF-7 (Breast Cancer) | Drospirenone | ~100-fold > therapeutic blood levels | 72 hours | DNA damage (only after metabolic activation) | Alkaline Comet Assay | [7][8] |
| Ethinyl Estradiol | ~100-fold > therapeutic blood levels | 72 hours | DNA damage (only after metabolic activation) | Alkaline Comet Assay | [7][8] | |
| Drospirenone + Ethinyl Estradiol | Median exposure levels | 72 hours | Potentiation of DNA damage | Alkaline Comet Assay | [7][8] | |
| Ectopic Endometrial Tissue | EE + Desogestrel (DSG) | 0.03 mg EE + 0.15 mg DSG | 28-35 days | Significantly more TUNEL-positive cells than DSG alone and control | TUNEL Assay | [6] |
| Desogestrel (DSG) | 0.15 mg | 28-35 days | Significantly more TUNEL-positive cells than control | TUNEL Assay | [6] | |
| Ectopic Endometrial Stromal Cells (EcSC) | Drospirenone | Not specified | Not specified | Did not induce apoptosis | Flow Cytometry | [5] |
Table 3: Effects of Drospirenone on Gene Expression
| Cell Type | Treatment | Key Affected Genes | Regulation | Method | Reference(s) |
| Endometriotic Stromal Cells (ESC) | Drospirenone (in IL-1β stimulated cells) | IL-6, IL-8, VEGF, NGF | Down-regulation | qRT-PCR | [1] |
| T47Dco (Breast Cancer) | Drospirenone and other progestins | S100P, PPL, IL20RA, NET1, ATP1A1, HIG2, CXCL12 | Similar regulation | qRT-PCR | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation using MTT Assay
This protocol is adapted from studies investigating the effect of drospirenone on the proliferation of breast epithelial cells.[3][4]
1. Cell Culture and Seeding:
-
Culture human benign epithelial breast cells (HMECs) or breast cancer cell lines (e.g., HCC1500, T-47D) in their recommended growth medium.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
2. Treatment:
-
Prepare stock solutions of drospirenone, progesterone, and other progestins in a suitable solvent (e.g., DMSO).
-
For experiments with HMECs, treat the cells with the compounds in the presence of a growth factor mixture.
-
For experiments with hormone-responsive breast cancer cells (HCC1500, T-47D), co-treat with estradiol (E2) to mimic the hormonal environment.
-
Include appropriate vehicle controls.
-
Incubate the cells for the desired period (e.g., 7 days).
3. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell proliferation relative to the control group.
Protocol 2: Evaluation of Genotoxicity using Alkaline Comet Assay
This protocol is based on a study evaluating the DNA-damaging effects of drospirenone and ethinyl estradiol in MCF-7 breast cancer cells.[7][8]
1. Cell Culture and Treatment:
-
Culture MCF-7 cells in Dulbecco's modified essential medium (DMEM) supplemented with 10% fetal calf serum and antibiotics.[8]
-
Expose the cells to various concentrations of drospirenone and/or ethinyl estradiol for a specified duration (e.g., 72 hours).[8]
-
For experiments requiring metabolic activation, include a mouse liver S9 fraction in the treatment medium.[7]
-
Include positive (e.g., a known mutagen) and negative (vehicle) controls.
2. Cell Harvesting and Embedding:
-
After treatment, harvest the cells by centrifugation.
-
Resuspend the cell pellet in low melting point agarose.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
3. Lysis:
-
Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.
4. Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail."
5. Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
6. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail using specialized software.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is derived from a study on the effects of drospirenone on endometriotic stromal cells.[1]
1. Cell Isolation and Culture:
-
Isolate endometrial stromal cells (ESCs) from endometriotic tissues.
-
Culture the cells in an appropriate medium.
2. Treatment:
-
To induce an inflammatory response, treat the ESCs with IL-1β.
-
Co-treat the cells with various concentrations of drospirenone (e.g., 10⁻⁷M to 10⁻⁵M).[1]
-
Include untreated and vehicle-treated controls.
3. RNA Isolation:
-
After the desired treatment period, lyse the cells and extract total RNA using a suitable kit.
-
Assess the quality and quantity of the extracted RNA.
4. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
5. Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using gene-specific primers for the target genes (e.g., IL-6, IL-8, VEGF, NGF) and a reference gene (e.g., GAPDH).
-
Use a SYBR Green or probe-based detection method.
6. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Drospirenone's dual action on Progesterone and Mineralocorticoid receptors.
Caption: Workflow for analyzing gene expression changes induced by drospirenone.
Conclusion
The in vitro models and protocols described herein provide a framework for investigating the cellular and molecular effects of drospirenone and ethinyl estradiol. These studies have revealed cell-type-specific effects on proliferation, apoptosis, and gene expression, primarily mediated through the progesterone and mineralocorticoid receptors. Further research using these and other in vitro systems will continue to enhance our understanding of the pharmacological actions of these widely used synthetic hormones.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Effect of drospirenone on proliferation of human benign and cancerous epithelial breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drospirenone induces decidualization in human eutopic endometrial stromal cells and reduces DNA synthesis of human endometriotic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Ethinyl Estradiol in Combined Oral Contraceptives on Cell Proliferation and Apoptosis in Ectopic Endometrial Tissue: A Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Assessing the Effects of Drospirenone on Breast Cancer Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction Drospirenone (B1670955) (DRSP) is a synthetic progestin with a pharmacological profile similar to natural progesterone (B1679170).[1] It is utilized in oral contraceptives and menopausal hormone therapy.[2][3] Distinct from older progestins, DRSP possesses potent antimineralocorticoid (anti-aldosterone) and antiandrogenic properties, with no significant estrogenic or glucocorticoid activity.[1][4][5] The role of progestogens in breast cancer risk is a subject of ongoing research, as epidemiological studies suggest that the addition of certain progestins to estrogen therapy may increase this risk.[6][7] Understanding the specific effects of different progestins, such as drospirenone, on breast cancer cells is crucial for assessing their safety profile and for the development of safer hormonal therapies. This document provides an overview of the effects of drospirenone on breast cancer cell proliferation, details the underlying mechanisms, and offers standardized protocols for key experimental assessments.
Pharmacological Profile of Drospirenone
Drospirenone's unique activity profile stems from its interaction with several steroid hormone receptors:
-
Progesterone Receptor (PR) Agonist: As a progestin, DRSP binds to and activates the progesterone receptor, which is its primary mechanism for contraception by inhibiting ovulation and altering the endometrium.[3][5]
-
Mineralocorticoid Receptor (MR) Antagonist: DRSP blocks the action of aldosterone (B195564) on the mineralocorticoid receptor, leading to a mild diuretic effect and preventing sodium and water retention.[3][8]
-
Androgen Receptor (AR) Antagonist: It exhibits antiandrogenic activity by blocking androgen receptors, which can be beneficial in treating conditions like acne.[3][9][10]
Data on Breast Cancer Cell Proliferation
The effect of drospirenone on breast cell proliferation varies depending on the cell type (benign vs. cancerous), the hormonal environment (presence of estradiol), and the specific breast cancer cell line.
In Vitro Studies: In laboratory settings, DRSP has been shown to inhibit the proliferation of both benign and cancerous breast epithelial cells. When tested on human estrogen and progesterone receptor-positive breast cancer cells like HCC1500 and T-47D, DRSP, in the presence of estradiol (B170435) (E2), significantly inhibited cell proliferation.[6][7] In T-47D cells, DRSP and natural progesterone were found to be more effective inhibitors at a concentration of 10 μM compared to other synthetic progestins like levonorgestrel (B1675169) (LNG) and medroxyprogesterone (B1676146) acetate (B1210297) (MPA).[6] Conversely, in MCF-7 BUS cells, DRSP was found to be the least potent progestin in stimulating proliferation compared to progesterone and norethisterone.[7]
Clinical Studies: A prospective randomized trial in healthy postmenopausal women evaluated the effects of 1 mg of oral E2 combined with either 2 mg of DRSP or 0.5 mg of norethisterone acetate (NETA).[11] The study found that breast cell proliferation increased significantly in both treatment groups after six months, with a slightly more pronounced increase in the E2/DRSP group.[11]
| Study Type | Cell/Tissue Type | Treatment | Key Findings | Reference |
| In Vitro | Human Mammary Epithelial Cells (HMEC) - Benign | DRSP + Growth Factors | Significant inhibition of proliferation, similar to progesterone.[6][7] | [6][7] |
| In Vitro | HCC1500 Breast Cancer Cells (ER+/PR+) | DRSP + Estradiol (E2) | Significant inhibition of proliferation.[6] | [6] |
| In Vitro | T-47D Breast Cancer Cells (ER+/PR+) | DRSP (10 µM) + E2 | Significant inhibition of proliferation; more effective than LNG and MPA.[6] | [6] |
| In Vitro | MCF-7 BUS Breast Cancer Cells (ER+) | DRSP | Least potent progestin in stimulating proliferation compared to P4 and NET.[7] | [7] |
| Clinical Trial | Postmenopausal Women | 1 mg E2 + 2 mg DRSP (6 months) | Significant increase in breast epithelial cell proliferation (2.5% increase).[11] | [11] |
| Clinical Trial | Postmenopausal Women | 1 mg E2 + 0.5 mg NETA (6 months) | Significant increase in breast epithelial cell proliferation (0.7% increase).[11] | [11] |
Underlying Mechanisms of Action
The dual effects of drospirenone—inhibitory in some in vitro models and proliferative in a clinical setting with estrogen—highlight the complexity of its action.
1. Steroid Receptor Signaling: The primary mechanism involves binding to steroid receptors. In hormone-receptor-positive breast cancer cells, progestins can modulate estrogen receptor (ER) signaling, a key driver of cell proliferation.[12] The antiproliferative effects observed in vitro may be attributed to its progestogenic actions, potentially counteracting some of the proliferative stimuli. However, the interplay between PR and ER signaling is complex and can lead to either agonistic or antagonistic effects on cell growth depending on the cellular context.
2. Genotoxicity: Studies have investigated the potential for drospirenone to cause DNA damage. When combined with ethinylestradiol, DRSP was found to induce DNA damage in human breast cancer cells (MCF-7) and in the bone marrow cells of female mice.[13][14][15] This genotoxic effect was observed particularly after metabolic activation and was potentiated by the co-exposure of both compounds, suggesting a potential mechanism for carcinogenesis with long-term use.[13][16]
3. Cell Migration and Invasion: Beyond proliferation, progestins can influence cancer progression by affecting cell motility. In T47-D breast cancer cells, DRSP was shown to enhance cell migration and invasion, although it was less potent than MPA.[17] This effect was linked to the activation of the actin-binding protein moesin, which is involved in cytoskeletal remodeling necessary for cell movement.[17]
Experimental Protocols
The following protocols provide standardized methods for assessing the effects of drospirenone on breast cancer cells.
Protocol 1: Cell Proliferation Assessment via MTT Assay
This protocol measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Breast cancer cell lines (e.g., T-47D, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
Drospirenone (DRSP) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of DRSP in the appropriate medium. Remove the old medium from the wells and add 100 µL of the DRSP-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (concentration at which 50% of proliferation is inhibited).
Protocol 2: DNA Damage Assessment via Alkaline Comet Assay
This protocol detects single-strand DNA breaks in individual cells.[13][14]
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, Ethidium Bromide)
-
Fluorescence microscope with analysis software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA and let it solidify.
-
Cell Embedding: Harvest ~20,000 cells and resuspend in 10 µL of PBS. Mix the cell suspension with 75 µL of 0.5% LMPA at 37°C. Pipette this mixture onto the pre-coated slide and cover with a coverslip. Solidify on ice for 10 minutes.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C in the dark.
-
DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides three times with neutralization buffer for 5 minutes each. Stain the slides with an appropriate DNA dye.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Analyze at least 50-100 cells per sample using comet scoring software to quantify parameters like % Tail DNA.
Conclusion and Implications
The assessment of drospirenone's effect on breast cancer cell proliferation reveals a complex, context-dependent profile. While in vitro studies often show an inhibitory effect, particularly in ER+/PR+ cell lines, clinical data in combination with estrogen suggests a potential for increased proliferation.[6][11] Furthermore, evidence of genotoxicity and effects on cell migration necessitates a thorough evaluation.[13][17] For researchers and drug development professionals, these findings underscore that not all progestins behave identically.[6][7] The unique antiandrogenic and antimineralocorticoid properties of drospirenone distinguish it from other synthetic progestins.[1] Future research should focus on elucidating the precise molecular crosstalk between PR, ER, and AR signaling in different breast cancer subtypes to fully understand the clinical implications of drospirenone use. The provided protocols offer a robust framework for conducting these critical preclinical assessments.
References
- 1. A review of the cardiovascular and breast actions of drospirenone in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drospirenone - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Drospirenone, a progestogen with antimineralocorticoid properties: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of drospirenone on proliferation of human benign and cancerous epithelial breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. in.yvex.de [in.yvex.de]
- 11. Effects of drospirenone and norethisterone acetate combined with estradiol on mammographic density and proliferation of breast epithelial cells-A prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]
- 13. Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. medcraveonline.com [medcraveonline.com]
- 17. Comparative actions of progesterone, medroxyprogesterone acetate, drospirenone and nestorone on breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drospirenone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the pharmacological properties of drospirenone (B1670955) in various animal models. The methodologies outlined below are designed to assess the progestogenic, antiandrogenic, and antimineralocorticoid activities of drospirenone, as well as its pharmacokinetic profile.
Data Presentation
Pharmacokinetic Parameters of Drospirenone in Humans (for reference)
| Parameter | Value | Reference |
| Cmax | ~35 ng/mL (after a single 3 mg dose) | [1] |
| Tmax | 1-2 hours | [1] |
| Bioavailability | 76-85% | [1] |
| Terminal Half-life | 25-33 hours | [1] |
Note: Detailed pharmacokinetic data in specific rat strains from oral gavage studies is limited in the public domain. The above human data provides a general reference.
Antiandrogenic Activity of Drospirenone in Castrated Male Rats
| Treatment Group (s.c., 7 days) | Dose (mg/animal/day) | Inhibition of Seminal Vesicle Growth (%) | Inhibition of Prostate Growth (%) |
| Testosterone (B1683101) Propionate (B1217596) (Control) | 0.1 | - | - |
| Drospirenone | 10 | 79.6 | 74.5 |
| Cyproterone (B1669671) Acetate (B1210297) (Reference) | 10 | 93.8 | 87.0 |
Experimental Protocols
Protocol for Assessing Antiandrogenic Activity in Castrated Male Rats
This protocol is designed to evaluate the antiandrogenic properties of drospirenone by measuring its ability to inhibit the growth of androgen-dependent accessory sex organs in testosterone-supplemented castrated rats.[2][3][4]
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Drospirenone
-
Testosterone Propionate
-
Cyproterone Acetate (as a positive control)
-
Vehicle for subcutaneous injection (e.g., sesame oil)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for castration
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Castration:
-
Anesthetize the rats using a suitable anesthetic.
-
Perform bilateral orchidectomy (castration) through a scrotal incision.
-
Suture the incision and allow the animals to recover for 7-10 days.
-
-
Treatment:
-
Divide the castrated rats into treatment groups (n=8-10 per group), including a vehicle control group, a testosterone-only group, and groups receiving testosterone plus different doses of drospirenone or cyproterone acetate.
-
Administer testosterone propionate subcutaneously at a dose of 0.1 mg/animal/day to all groups except the vehicle control.[2]
-
Concurrently, administer drospirenone (e.g., 0.1, 1, 10 mg/animal/day) or cyproterone acetate (e.g., 10 mg/animal/day) subcutaneously.[2]
-
Continue treatment for 7 consecutive days.
-
-
Necropsy and Organ Weight Measurement:
-
On day 8, euthanize the animals.
-
Carefully dissect the seminal vesicles and prostate gland.
-
Remove any adhering connective tissue and fat.
-
Blot the organs dry and weigh them on an analytical balance.
-
-
Data Analysis:
-
Calculate the percentage inhibition of organ growth for each treatment group compared to the testosterone-only group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol for Assessing Antimineralocorticoid Activity in Adrenalectomized Rats
This protocol evaluates the antimineralocorticoid activity of drospirenone by measuring its effect on urinary sodium and potassium excretion in adrenalectomized rats. This model removes the influence of endogenous mineralocorticoids.
Materials:
-
Male Wistar rats (200-250 g)
-
Drospirenone
-
Vehicle for subcutaneous injection (e.g., corn oil)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments for adrenalectomy
-
Metabolic cages for urine collection
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
0.9% saline solution
Procedure:
-
Animal Acclimatization and Diet:
-
Acclimatize rats to individual housing in metabolic cages for at least 3 days.
-
Provide a standard diet with a known sodium and potassium content and access to 0.9% saline for drinking to maintain electrolyte balance post-surgery.
-
-
Adrenalectomy:
-
Perform bilateral adrenalectomy under anesthesia.
-
Provide post-operative care, including monitoring of fluid intake and general health.
-
Allow a recovery period of 3-5 days.
-
-
Experimental Phase:
-
Divide the adrenalectomized rats into a vehicle control group and one or more drospirenone treatment groups (n=8-10 per group).
-
Collect a 24-hour baseline urine sample.
-
Administer drospirenone (e.g., 10 mg/kg, s.c.) or vehicle daily for a specified period (e.g., 3-7 days).[3]
-
Collect 24-hour urine samples daily throughout the treatment period.
-
-
Sample Analysis:
-
Measure the volume of the collected urine for each rat.
-
Determine the concentration of sodium and potassium in the urine samples using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the total excretion of sodium and potassium for each 24-hour period (concentration × volume).
-
Compare the electrolyte excretion between the drospirenone-treated groups and the vehicle control group using appropriate statistical tests.
-
Protocol for Oral Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for determining the pharmacokinetic profile of drospirenone in rats following oral administration.
Materials:
-
Male or female Sprague-Dawley rats (200-250 g) with jugular vein cannulas
-
Drospirenone
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing an anticoagulant like heparin or EDTA)
-
Centrifuge
-
Analytical equipment for quantifying drospirenone in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation and Acclimatization:
-
Use rats with pre-implanted jugular vein cannulas for serial blood sampling.
-
Acclimatize the animals to the experimental conditions.
-
Fast the animals overnight (with access to water) before dosing.
-
-
Dosing:
-
Prepare a formulation of drospirenone in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of drospirenone via gavage at a specified volume (e.g., 5-10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Replace the withdrawn blood volume with an equal volume of sterile saline to prevent dehydration.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of drospirenone in rat plasma.
-
Analyze the plasma samples to determine the concentration of drospirenone at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t1/2).
-
Mandatory Visualizations
Signaling Pathways
Caption: Drospirenone's Progestogenic Signaling Pathway.
Caption: Drospirenone's Antimineralocorticoid Mechanism.
Caption: Drospirenone's Antiandrogenic Mechanism.
Experimental Workflow
Caption: Overview of Preclinical Evaluation of Drospirenone.
References
- 1. researchgate.net [researchgate.net]
- 2. slinda.uy [slinda.uy]
- 3. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Effects of Ethinyl Estradiol Using MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The MCF-7 human breast cancer cell line is a well-established and widely utilized in vitro model for studying the effects of estrogenic compounds.[1] These cells express the estrogen receptor alpha (ERα), making them highly responsive to estrogens like the synthetic compound ethinyl estradiol (B170435) (EE), a common component of oral contraceptives.[2][3][4] This document provides detailed application notes and protocols for assessing the biological effects of ethinyl estradiol on MCF-7 cells, including its impact on cell proliferation, gene expression, cell cycle progression, and apoptosis.
Core Concepts: Mechanism of Action of Ethinyl Estradiol in MCF-7 Cells
Ethinyl estradiol primarily exerts its effects through binding to and activating the estrogen receptor (ER), a ligand-activated transcription factor.[5] This initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.
Genomic Pathway: Upon binding ethinyl estradiol, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, modulating their transcription.[6] This leads to the up- or down-regulation of various proteins that control cell proliferation, differentiation, and survival.
Non-Genomic Pathways: Ethinyl estradiol can also elicit rapid cellular responses that are independent of gene transcription. These effects are mediated by a subpopulation of ER located at the cell membrane or in the cytoplasm. Activation of these receptors can trigger intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways, which can in turn influence cell proliferation and survival.[5][7][8]
Data Presentation
The following tables summarize quantitative data on the effects of ethinyl estradiol on MCF-7 cells. It is important to note that the specific values can vary depending on the MCF-7 cell line variant, passage number, and experimental conditions.[9][10]
Table 1: Proliferative Effects of Ethinyl Estradiol on MCF-7 Cells
| Parameter | Value | Reference |
| EC50 for Proliferation | 4 x 10⁻⁸ M (for Norethindrone, a similar progestin) | [11] |
| Proliferation Increase | Significant increase in proliferation rate | [3][9] |
| E-SCREEN Assay Response | Up to 11-fold increase over hormone-free controls | [12] |
Table 2: Ethinyl Estradiol-Induced Gene Expression Changes in MCF-7 Cells
| Gene | Direction of Regulation | Fold Change (Representative) | Time Point | Reference |
| pS2 (TFF1) | Upregulation | Varies, estrogen-responsive | 24 hours | [13][14] |
| Cyclin D1 | Upregulation | Varies, estrogen-responsive | 6-24 hours | [15][16] |
| Progesterone (B1679170) Receptor (PR) | Upregulation | Varies, estrogen-responsive | Not Specified | [17] |
| c-Myc | Upregulation | Varies, estrogen-responsive | Not Specified | Not Specified |
Table 3: Effect of Ethinyl Estradiol on Cell Cycle Distribution in MCF-7 Cells
| Cell Cycle Phase | Change with Estrogen Treatment | Representative Percentage | Reference |
| G0/G1 Phase | Decrease | Significant decrease | [1][18] |
| S Phase | Increase | Significant increase | [18] |
| G2/M Phase | Increase | Significant increase | [1] |
Table 4: Apoptotic Effects of Estrogens in MCF-7 Cells
| Condition | Effect on Apoptosis | Key Mediators | Reference |
| Standard Culture | Inhibition | Upregulation of Bcl-2 | [11][19] |
| Long-Term Estrogen Deprivation | Induction | Increased pro-apoptotic proteins (Bax, Bim), decreased mitochondrial membrane potential | [6][20][21] |
Experimental Protocols
Protocol 1: MCF-7 Cell Culture and Hormone Starvation
This protocol describes the standard procedure for culturing MCF-7 cells and preparing them for experiments by depleting endogenous hormones.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose and L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Phenol (B47542) red-free DMEM
-
Charcoal-stripped FBS (CS-FBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
Procedure:
-
Routine Cell Culture:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. This typically involves washing with PBS, detaching with Trypsin-EDTA, neutralizing with complete medium, and seeding into new flasks at a 1:3 to 1:6 ratio.
-
-
Hormone Starvation:
-
To investigate the effects of ethinyl estradiol, it is crucial to remove any estrogenic compounds from the culture medium.
-
At least 48-72 hours prior to the experiment, replace the complete medium with phenol red-free DMEM supplemented with 5-10% charcoal-stripped FBS.[9][22] Phenol red is a weak estrogen mimic and must be excluded. Charcoal stripping removes steroid hormones from the serum.
-
Incubate the cells in this hormone-free medium for the specified duration to ensure they are quiescent and responsive to estrogenic stimulation.
-
Protocol 2: Cell Proliferation Assay (E-SCREEN)
This assay measures the proliferative response of MCF-7 cells to estrogenic compounds.[23]
Materials:
-
Hormone-starved MCF-7 cells
-
Phenol red-free DMEM with 10% CS-FBS
-
Ethinyl estradiol (EE) stock solution (in ethanol (B145695) or DMSO)
-
17β-estradiol (E2) as a positive control
-
Vehicle control (ethanol or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other cell viability reagent (e.g., WST-1, resazurin)
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest hormone-starved MCF-7 cells and resuspend them in phenol red-free DMEM with 10% CS-FBS.
-
Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of ethinyl estradiol and 17β-estradiol in the experimental medium.
-
Remove the seeding medium from the wells and replace it with 100 µL of medium containing the different concentrations of EE, E2, or vehicle control.
-
Incubate the plate for 6 days, with a medium change at day 3.
-
-
Quantification of Cell Proliferation:
-
On day 6, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Protocol 3: Gene Expression Analysis by Real-Time PCR (RT-PCR)
This protocol is for quantifying the expression of estrogen-responsive genes.
Materials:
-
Hormone-starved MCF-7 cells
-
6-well cell culture plates
-
Ethinyl estradiol
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based real-time PCR master mix
-
Primers for target genes (e.g., pS2, Cyclin D1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Seed hormone-starved MCF-7 cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of ethinyl estradiol or vehicle for the specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of MCF-7 cells after treatment.
Materials:
-
Hormone-starved MCF-7 cells
-
6-well cell culture plates
-
Ethinyl estradiol
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed and treat cells as described for the RT-PCR protocol.
-
After treatment, harvest the cells by trypsinization, collect them in a tube, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at 4°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
References
- 1. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gene Expression Biomarker Identifies Chemical Modulators of the Estrogen Receptor α (ERα) in a MCF-7 Microarray Compendium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3-kinase in concert with Src promotes the S-phase entry of oestradiol-stimulated MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms underlying differential response to estrogen-induced apoptosis in long-term estrogen-deprived breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the MAPK pathway enhances sensitivity of MCF-7 breast cancer cells to the mitogenic effect of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of kinase pathways in MCF-7 cells by 17beta-estradiol and structurally diverse estrogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the proliferative effects of ethinylestradiol on human breast cancer cells in an intermittent and a continuous dosing regime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 17β-Estradiol Inhibits Apoptosis in MCF-7 Cells, Inducing bcl-2 Expression via Two Estrogen-Responsive Elements Present in the Coding Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of the estrogen-responsive pS2 gene in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrogen induction of the cyclin D1 promoter: Involvement of a cAMP response-like element - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oestrogen-induced genes, pLIV-1 and pS2, respond divergently to other steroid hormones in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic Apoptosis of MCF-7 Breast Cancer Cells by 2-Methoxyestradiol and Bis(ethyl)norspermine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intrinsic mechanism of estradiol-induced apoptosis in breast cancer cells resistant to estrogen deprivation [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms underlying differential response to estrogen-induced apoptosis in long-term estrogen-deprived breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Difficulty demonstrating estradiol-mediated Erk1/2 phosphorylation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. "14-3-3γ Binds to CaM KKα and Blocks Estrogen Signaling in MCF-7 Cells" by John M. Schmitt and Amanda P. Ankeny [digitalcommons.georgefox.edu]
Application of Drospirenone in Polycystic Ovary Syndrome (PCOS) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[1][2] The management of PCOS often involves hormonal therapies to alleviate symptoms such as hirsutism, acne, and menstrual irregularities.[1][3] Drospirenone (B1670955) (DRSP), a fourth-generation synthetic progestin, has emerged as a valuable therapeutic agent in this context. Structurally analogous to spironolactone, drospirenone possesses a unique pharmacological profile that includes potent progestogenic, anti-androgenic, and anti-mineralocorticoid activities, with no estrogenic, glucocorticoid, or anti-glucocorticoid effects.[1][4][5][6] This profile makes it a particularly suitable option for addressing the hyperandrogenic symptoms of PCOS.[1][3]
These application notes provide a comprehensive overview of the use of drospirenone in PCOS research, summarizing key clinical findings, detailing experimental protocols, and illustrating relevant biological pathways.
Mechanism of Action in PCOS
Drospirenone exerts its therapeutic effects in PCOS through a multi-faceted mechanism, primarily centered on its anti-androgenic properties.[7] When combined with ethinyl estradiol (B170435) (EE) in combined oral contraceptives (COCs), the primary mechanism involves the suppression of gonadotropin secretion from the pituitary gland, which in turn reduces ovarian androgen production.[4][8]
The key actions of drospirenone in PCOS include:
-
Suppression of Luteinizing Hormone (LH): Drospirenone has a strong anti-gonadotropic effect, leading to a significant reduction in plasma LH levels.[4][9] This is crucial in PCOS, as many patients exhibit elevated LH pulse frequency and amplitude.[4]
-
Inhibition of Androgen Production: By suppressing gonadotropins, drospirenone indirectly reduces the production of androgens in the ovaries and adrenal glands.[4][7]
-
Increased Sex Hormone-Binding Globulin (SHBG): The ethinyl estradiol component of COCs increases the liver's production of SHBG.[1][4] This leads to a higher binding capacity for circulating androgens, thereby decreasing the levels of bioactive free testosterone (B1683101).[1]
-
Peripheral Androgen Blockade: Drospirenone acts as a competitive antagonist at the androgen receptor, inhibiting the action of androgens in peripheral tissues like the skin.[10][11]
-
Anti-mineralocorticoid Activity: Unique among progestins, drospirenone counteracts the fluid retention that can be caused by ethinyl estradiol, which may contribute to better patient tolerance regarding body weight and blood pressure.[4][12]
Data Presentation: Clinical Efficacy of Drospirenone in PCOS
Numerous clinical studies have demonstrated the efficacy of drospirenone, typically in combination with ethinyl estradiol, in improving the clinical and biochemical features of PCOS. The following tables summarize the quantitative data from key studies.
Table 1: Effect of Drospirenone-Containing Oral Contraceptives on Hyperandrogenism Markers in Women with PCOS
| Study & Duration | Treatment | Outcome Measure | Baseline (Mean ± SD or Range) | Post-treatment (Mean ± SD or Range) | P-value |
| Guido et al. (2004)[4][13] - 12 cycles | 3 mg DRSP + 30 µg EE | Ferriman-Gallwey Score | 14.7 ± 4.2 | 8.1 ± 3.5 (at 12 cycles) | < 0.01 |
| Total Testosterone (ng/dL) | 68.3 ± 18.5 | 31.9 ± 10.2 (at 12 cycles) | < 0.01 | ||
| SHBG (nmol/L) | 29.8 ± 11.4 | 105.6 ± 38.7 (at 12 cycles) | < 0.01 | ||
| Free Androgen Index (FAI) | 8.5 ± 3.7 | 1.2 ± 0.5 (at 12 cycles) | < 0.01 | ||
| Pehlivanov & Mitkov (2007)[1][14] - 6 cycles | 3 mg DRSP + 30 µg EE | Ferriman-Gallwey Score | Not specified | Significant decrease | Not specified |
| Testosterone (nmol/L) | 2.5 ± 0.8 | 1.47 ± 0.5 | < 0.05 | ||
| SHBG (nmol/L) | 35.4 ± 19.1 | 102.7 ± 51.5 | < 0.05 | ||
| Carmina et al. (Retrospective)[15][16] - 6 months | 4 mg DRSP only | mFG Score | 12.31 | 6.31 | p = 0.0053 |
| CASS Score (Acne) | 2.4 | 1.8 | p = 0.02 | ||
| 17-OH-progesterone (ng/ml) | 0.6 | 0.3 | p = 0.03 | ||
| Basal LH (UI/ml) | 5.8 | 3.55 | p = 0.01 |
Table 2: Effect of Drospirenone-Containing Oral Contraceptives on Metabolic Parameters in Women with PCOS
| Study & Duration | Treatment | Outcome Measure | Baseline (Mean ± SD or Range) | Post-treatment (Mean ± SD or Range) | P-value |
| Guido et al. (2004)[1][17] - 12 cycles | 3 mg DRSP + 30 µg EE | Insulin (B600854) Sensitivity | No significant change | No significant change | NS |
| Total Cholesterol (mg/dL) | 175.4 ± 28.7 | 189.6 ± 31.2 (at 12 cycles) | NS | ||
| HDL Cholesterol (mg/dL) | 48.2 ± 9.8 | 55.7 ± 11.3 (at 12 cycles) | < 0.05 | ||
| LDL Cholesterol (mg/dL) | 108.9 ± 25.4 | 115.8 ± 27.9 (at 12 cycles) | NS | ||
| Triglycerides (mg/dL) | 91.5 ± 36.8 | 105.7 ± 41.2 (at 12 cycles) | NS | ||
| Pehlivanov & Mitkov (2007)[14] - 6 cycles | 3 mg DRSP + 30 µg EE | HOMA-IR | No significant change | No significant change | NS |
| Lu et al. (2016)[18] - 6 months | 3 mg DRSP + 30 µg EE + Metformin | Fasting Glucose (mmol/L) | 5.40 ± 0.41 | 5.21 ± 0.32 | p = 0.041 |
| Fasting Insulin (μU/ml) | 13.90 [10.50, 18.40] | 10.75 [8.60, 13.50] | p = 0.020 | ||
| HOMA-IR | 3.74 [2.85, 4.23] | 2.55 [1.92, 3.40] | p = 0.008 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for clinical and preclinical studies involving drospirenone in PCOS.
Clinical Trial Protocol: Assessing the Efficacy of an Oral Contraceptive with Drospirenone
1. Study Design:
-
A prospective, open-label clinical trial.[14]
-
Participants: Women diagnosed with PCOS according to the Rotterdam criteria (requiring two of the following: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, and polycystic ovaries on ultrasound), after excluding other etiologies.[1][4]
-
Treatment Regimen: Cyclical administration of a combined oral contraceptive containing 3 mg of drospirenone and 30 µg of ethinyl estradiol for 6 to 12 cycles.[1][4][14] Patients take one tablet daily for 21 days, followed by a 7-day tablet-free interval.[8]
-
Assessments: Clinical, hormonal, and metabolic parameters are evaluated at baseline and at specified intervals (e.g., after 3, 6, and 12 cycles).[4][13]
2. Clinical and Anthropometric Assessments:
-
Hirsutism: Evaluated using the modified Ferriman-Gallwey (mFG) score.[4][14][19]
-
Acne: Assessed using a standardized grading scale such as the Comprehensive Acne Severity Scale (CASS).[15]
-
Body Mass Index (BMI) and Waist-to-Hip Ratio (WHR): Calculated from measurements of height, weight, and waist and hip circumferences.[14][19]
3. Hormonal and Metabolic Assays:
-
Blood Sampling: Fasting blood samples are collected in the early follicular phase (days 3-5) of a spontaneous or progestin-induced menstrual cycle.[19]
-
Hormone Analysis: Serum levels of total testosterone, SHBG, LH, FSH, and dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) are measured using immunoassays (e.g., ELISA, chemiluminescence).[4][14][20] The Free Androgen Index (FAI) is calculated as (Total Testosterone / SHBG) x 100.[4]
-
Metabolic Analysis:
-
Fasting glucose and insulin levels are measured to calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR).[14]
-
A standard 75g oral glucose tolerance test (OGTT) may also be performed.[4]
-
The lipid profile, including total cholesterol, HDL-C, LDL-C, and triglycerides, is determined.[4]
-
Preclinical In Vivo Protocol: Hormone-Induced Rodent Model of PCOS
1. Animal Model Induction:
-
Animal Strain: Female Sprague-Dawley or Wistar rats.
-
Induction Method: Daily subcutaneous injections of androgens such as testosterone or dehydroepiandrosterone (DHEA) to induce a PCOS-like phenotype, characterized by irregular estrous cycles, anovulation, and polycystic ovarian morphology.[21]
2. Treatment with Drospirenone:
-
Following the confirmation of the PCOS phenotype, animals are treated with drospirenone, administered orally or via subcutaneous injection for a specified duration.
-
Control groups include untreated PCOS model animals and healthy controls.
3. Outcome Assessments:
-
Estrous Cyclicity: Monitored daily through vaginal smears.[21]
-
Hormonal Analysis: Serum levels of testosterone, estradiol, LH, and FSH are measured by ELISA or radioimmunoassay.
-
Ovarian Morphology: Ovaries are collected, weighed, and processed for histological examination (H&E staining) to assess follicular development and the presence of cysts.[21]
-
Metabolic Parameters: Glucose and insulin tolerance tests can be performed to evaluate insulin sensitivity.
In Vitro Protocol: Effect of Drospirenone on Granulosa Cells
1. Cell Culture:
-
Primary granulosa cells are isolated from human follicular fluid or from the ovaries of animal models.
-
Alternatively, granulosa cell lines (e.g., KGN) can be used.
-
Cells are cultured in appropriate media supplemented with serum and antibiotics.
2. Experimental Treatment:
-
Cells are treated with varying concentrations of drospirenone, with or without co-treatment with androgens (e.g., testosterone) or gonadotropins (e.g., FSH, hCG).
3. Cellular and Molecular Assays:
-
Steroidogenesis: The production of progesterone (B1679170) and estradiol in the culture medium is quantified by ELISA.
-
Gene Expression: The expression of key genes involved in steroidogenesis (e.g., STAR, CYP11A1, CYP19A1) and androgen signaling (e.g., AR) is analyzed by quantitative real-time PCR (qRT-PCR).
-
Cell Viability and Proliferation: Assessed using assays such as MTT or BrdU incorporation.
-
Signaling Pathway Analysis: The activation of specific signaling pathways (e.g., MAPK/ERK, PI3K/Akt) can be investigated by Western blotting to detect the phosphorylation of key proteins.
Visualizations
Signaling Pathway of Drospirenone's Anti-Androgenic Action in PCOS
Caption: Mechanism of drospirenone's anti-androgenic action in PCOS.
Experimental Workflow for a Clinical Study
Caption: Workflow for a clinical trial of drospirenone in PCOS.
Logical Relationship of Drospirenone Properties to PCOS Treatment
Caption: Drospirenone's properties targeting PCOS pathophysiology.
Conclusion
Drospirenone, particularly in combination with ethinyl estradiol, is an effective and well-tolerated treatment for the hyperandrogenic manifestations of PCOS.[1][4][13][14] Its unique anti-androgenic and anti-mineralocorticoid properties provide significant clinical benefits in reducing hirsutism and acne, while regulating menstrual cycles.[1][3][4] Furthermore, most studies indicate a neutral or even favorable effect on metabolic parameters, a crucial consideration in the PCOS population, which is often at risk for insulin resistance and metabolic syndrome.[1][10][17] The provided protocols and data serve as a valuable resource for researchers and clinicians working to further understand and optimize the use of drospirenone in the management of PCOS.
References
- 1. Use of ethinylestradiol/drospirenone combination in patients with the polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. academic.oup.com [academic.oup.com]
- 5. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The comparison of the effectiveness and safety of drospirone ethinyl estradiol and ethinyl estradiol cyproterone in the treatment of polycystic ovarian syndrome: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COC Containing Drospirenone Effective in Reducing Hyperandrogenism in Women with PCOS [ciplamed.com]
- 9. Use of progestin-only drospirenone-based pills in hyperandrogenic women with polycystic ovary syndrome | springermedizin.de [springermedizin.de]
- 10. Effects of drospirenone pill in Indian women with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drospirenone for the treatment of hirsute women with polycystic ovary syndrome: a clinical, endocrinological, metabolic pilot study. | Semantic Scholar [semanticscholar.org]
- 14. Efficacy of an oral contraceptive containing drospirenone in the treatment of women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of progestin-only drospirenone-based pills in hyperandrogenic women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. mednexus.org [mednexus.org]
- 19. Comparison of Drospirenone- with Cyproterone Acetate-Containing Oral Contraceptives, Combined with Metformin and Lifestyle Modifications in Women with Polycystic Ovary Syndrome and Metabolic Disorders: A Prospective Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijrcog.org [ijrcog.org]
- 21. Animal models of polycystic ovary syndrome: A review of hormone‐induced rodent models focused on hypothalamus‐pituitary‐ovary axis and neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Cancer Studies of Drospirenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for preclinical studies of drospirenone (B1670955) in cancer research. Drospirenone, a synthetic progestin, exhibits a unique pharmacological profile with progestogenic, anti-mineralocorticoid, and anti-androgenic activities, making it a subject of interest in hormone-dependent cancers.[1][2][3]
Introduction to Drospirenone's Mechanism of Action in Cancer
Drospirenone's effects on cancer cells are primarily mediated through its interaction with steroid hormone receptors.[4] As a progesterone (B1679170) receptor (PR) agonist, it can mimic the effects of natural progesterone.[4] Its anti-mineralocorticoid activity stems from its ability to antagonize the mineralocorticoid receptor (MR), and its anti-androgenic properties are due to its blockade of the androgen receptor (AR).[2][5] The net effect on cancer cell proliferation and survival can vary depending on the cancer type and the specific hormonal milieu. For instance, in certain breast cancer cell lines, drospirenone has been shown to inhibit proliferation.[6][7]
Signaling Pathways of Interest
The primary signaling pathways to investigate in preclinical cancer studies of drospirenone include:
-
Progesterone Receptor (PR) Signaling: Upon binding to drospirenone, the PR translocates to the nucleus and modulates the transcription of target genes that can influence cell cycle progression and apoptosis.[4]
-
Mineralocorticoid Receptor (MR) Signaling: Drospirenone acts as a competitive antagonist to aldosterone, the natural ligand for the MR.[4][8] By blocking MR signaling, drospirenone may influence pathways related to inflammation and cell growth.
-
Androgen Receptor (AR) Signaling: Drospirenone's anti-androgenic effects are relevant in cancers where AR signaling plays a role, such as certain types of breast and prostate cancer.[3][5]
Data Presentation: Quantitative Analysis of Drospirenone's Effects
The following tables are templates for summarizing quantitative data from preclinical studies of drospirenone.
Table 1: In Vitro Cell Viability/Proliferation Data
| Cell Line | Drospirenone Concentration (µM) | Incubation Time (hours) | % Inhibition of Cell Viability (Mean ± SD) | IC50 (µM) |
| T-47D | 1 | 72 | ||
| 10 | 72 | |||
| 25 | 72 | |||
| HCC1500 | 1 | 72 | ||
| 10 | 72 | |||
| 25 | 72 | |||
| MCF-7 | 1 | 72 | ||
| 10 | 72 | |||
| 25 | 72 |
Based on studies showing drospirenone's inhibitory effects on breast cancer cell lines like T-47D and HCC1500.[6][7]
Table 2: In Vivo Tumor Growth Inhibition Data
| Animal Model | Tumor Type (Cell Line) | Treatment Group | Dose (mg/kg) | Administration Route | Treatment Duration (days) | % Tumor Growth Inhibition (TGI) |
| Nude Mice | Breast Cancer (MCF-7 Xenograft) | Vehicle Control | - | Oral Gavage | 28 | 0 |
| Drospirenone | 10 | Oral Gavage | 28 | |||
| Drospirenone | 25 | Oral Gavage | 28 | |||
| Positive Control | 28 |
This table is a template based on standard xenograft study designs.[9][10][11]
Experimental Protocols
In Vitro Assays
A crucial first step in evaluating the anti-cancer potential of drospirenone is to perform a series of in vitro assays to determine its effects on cancer cell lines.
-
Cell Lines:
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2. For hormone-related studies, charcoal-stripped FBS may be used to eliminate confounding effects of endogenous steroids.
This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14]
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Drospirenone (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of drospirenone (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.[15]
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Drospirenone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with drospirenone at the determined IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.[16]
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
This assay determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Drospirenone
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with drospirenone as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by drospirenone.
-
Materials:
-
Cancer cell lines
-
Drospirenone
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against PR, MR, AR, Bcl-2, Bax, Caspase-3, Cyclin D1, p21, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with drospirenone, then lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities relative to a loading control (e.g., GAPDH).
-
In Vivo Studies
In vivo studies are essential to evaluate the efficacy and safety of drospirenone in a whole-organism context.
-
Rodents: Mice and rats are the most commonly used animals for breast cancer research.[17][18]
-
Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., MCF-7) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[9][10] This is a standard model for evaluating the efficacy of anti-cancer agents.[9]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted into immunodeficient mice. PDX models are considered to better recapitulate the heterogeneity of human tumors.[10][19]
-
-
Genetically Engineered Mouse Models (GEMMs): These models, such as those expressing oncogenes like PyMT or ErbB2 under the control of a mammary-specific promoter, develop spontaneous tumors and can be useful for studying tumor progression and metastasis.[18][20][21]
-
Cell Preparation: Culture MCF-7 cells and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Inject approximately 5 x 10^6 cells subcutaneously into the flank of 6-8 week old female nude mice. Estrogen supplementation is required for the growth of MCF-7 tumors.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, drospirenone low dose, drospirenone high dose, positive control). Administer treatment via the desired route (e.g., oral gavage) daily for a specified period (e.g., 28 days).
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform histological analysis (H&E staining) and immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) on the tumor tissues.
-
Collect blood for pharmacokinetic analysis if required.
-
Visualizations
Signaling Pathway Diagrams
Caption: Drospirenone's interaction with steroid hormone receptors.
Experimental Workflow Diagrams
Caption: Workflow for in vitro preclinical studies of drospirenone.
Caption: Workflow for in vivo preclinical studies of drospirenone.
References
- 1. Drospirenone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of drospirenone on proliferation of human benign and cancerous epithelial breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Drospirenone? [synapse.patsnap.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. crownbio.com [crownbio.com]
- 12. Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Making sure you're not a bot! [ark.digital.utsc.utoronto.ca]
- 18. gachpatna.org.in [gachpatna.org.in]
- 19. researchgate.net [researchgate.net]
- 20. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing [frontiersin.org]
Application Notes and Protocols for Assessing the Hormonal Effects of Drospirenone/Ethinyl Estradiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the distinct hormonal effects of the combination drug drospirenone (B1670955)/ethinyl estradiol (B170435). This document details the mechanism of action, key signaling pathways, and experimental protocols for evaluating its progestogenic, anti-androgenic, and estrogenic activities.
Introduction
Drospirenone/ethinyl estradiol is a combination oral contraceptive that leverages the synergistic effects of a synthetic progestin, drospirenone, and a synthetic estrogen, ethinyl estradiol.[1][2] The primary contraceptive mechanism is the suppression of ovulation.[1][3] Drospirenone, a spironolactone (B1682167) analogue, possesses a unique pharmacological profile that includes progestational, antimineralocorticoid, and antiandrogenic properties.[3][4][5] Ethinyl estradiol provides the estrogenic component necessary for cycle control and contributes to the contraceptive effect.[1] A thorough understanding of the methodologies to assess these hormonal effects is crucial for research, drug development, and clinical applications.
Mechanism of Action and Signaling Pathways
The hormonal effects of drospirenone and ethinyl estradiol are mediated through their interaction with specific nuclear steroid hormone receptors.
Drospirenone: As a progestin, drospirenone binds to the progesterone (B1679170) receptor (PR), leading to the inhibition of the luteinizing hormone (LH) surge required for ovulation.[1] Its antiandrogenic activity stems from its ability to act as an antagonist at the androgen receptor (AR), blocking the effects of androgens like testosterone (B1683101).[4][6] Furthermore, its antimineralocorticoid activity is a result of its antagonism at the mineralocorticoid receptor (MR), which can counteract the sodium and water retention effects of estrogens.[6][7]
Ethinyl Estradiol: Ethinyl estradiol is a potent agonist of the estrogen receptor (ER). Its binding to ER helps maintain hormonal levels for effective contraception and provides stability to the endometrium, preventing breakthrough bleeding.[1]
Signaling Pathway Overview:
The general signaling pathway for steroid hormones like drospirenone and ethinyl estradiol involves the binding of the hormone to its specific receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as hormone response elements (HREs), which in turn modulates the transcription of target genes, resulting in the observed physiological effects.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the receptor binding affinities of drospirenone.
Table 1: Relative Binding Affinities (RBA) of Drospirenone to Human Steroid Receptors[8]
| Receptor | Relative Binding Affinity (RBA) (%) |
| Progesterone Receptor (PR) | High |
| Androgen Receptor (AR) | Low |
| Mineralocorticoid Receptor (MR) | High |
| Glucocorticoid Receptor (GR) | Low |
| Estrogen Receptor (ER) | No detectable binding[3][8] |
Note: RBA is typically expressed as a percentage relative to the natural hormone.
Table 2: Comparative Binding Affinities of Drospirenone and Other Progestins[10]
| Compound | Progesterone Receptor (PR) Ki (nM) | Androgen Receptor (AR) IC50 (nM) | Mineralocorticoid Receptor (MR) Ki vs. Aldosterone (B195564) (nM) |
| Drospirenone | ~5.2 | ~764 | ~4 |
| Levonorgestrel | High | High | ~75% of Aldosterone |
| Desogestrel (3-keto) | High | High | No measurable affinity |
| Cyproterone Acetate | 5.2 | 7.1 | No measurable affinity |
| Progesterone | 6.0 | Low | High |
Note: Lower Ki and IC50 values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies for key experiments to assess the hormonal effects of drospirenone/ethinyl estradiol are provided below.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the binding affinity of drospirenone and ethinyl estradiol to their respective steroid receptors.[9]
Protocol: Competitive Radioligand Binding Assay [10][9]
Objective: To determine the in vitro binding affinity of a test compound (e.g., drospirenone) to a specific steroid receptor by measuring its ability to displace a high-affinity radiolabeled ligand.
Materials:
-
Receptor Source: Cytosol preparations from target tissues (e.g., rat uterus for PR, rat ventral prostate for AR, rat kidney for MR) or cell lines engineered to express the receptor of interest.[10][9]
-
Radiolabeled Ligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-progesterone for PR, [³H]-R1881 for AR, [³H]-aldosterone for MR).
-
Test Compound: Drospirenone or other compounds of interest.
-
Buffers: Homogenization buffer (e.g., Tris-HCl with protease inhibitors), assay buffer.
-
Separation Agent: Dextran-coated charcoal or filtration apparatus.
-
Scintillation Counter and Fluid.
Procedure:
-
Cytosol Preparation: Homogenize the target tissue in cold homogenization buffer. Centrifuge the homogenate at high speed to obtain the cytosol (supernatant) containing the soluble receptors.[10]
-
Incubation: In assay tubes, combine the cytosol preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (competitor). Include control tubes with only the radiolabeled ligand (total binding) and tubes with an excess of unlabeled natural hormone to determine non-specific binding.[9]
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Add dextran-coated charcoal to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal. Alternatively, use a filtration method to separate bound from unbound ligand.[9]
-
Quantification: Measure the radioactivity in the supernatant (containing the receptor-bound radioligand) using a liquid scintillation counter.[9]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[10]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which reflects the affinity of the competitor for the receptor.[10]
-
In Vitro Transactivation Assays
These assays are used to determine whether a compound acts as an agonist or an antagonist at a specific nuclear receptor.
Protocol: Reporter Gene Assay [8][11]
Objective: To assess the functional activity (agonist or antagonist) of a compound by measuring the activation of a reporter gene under the control of a hormone-responsive promoter.
Materials:
-
Cell Line: A mammalian cell line that does not endogenously express the receptor of interest (e.g., HEK293).[11]
-
Expression Vector: A plasmid containing the cDNA for the human steroid receptor (e.g., PR, AR, MR, or ER).[11]
-
Reporter Vector: A plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter with multiple copies of the corresponding hormone response element (HRE).
-
Transfection Reagent.
-
Test Compound: Drospirenone, ethinyl estradiol, or other compounds.
-
Agonist (for antagonist testing): A known agonist for the receptor (e.g., progesterone for PR, DHT for AR, aldosterone for MR, estradiol for ER).
-
Luminometer and Luciferase Assay Reagents.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the receptor expression vector and the reporter vector using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.
-
Compound Treatment:
-
Agonist Mode: Treat the transfected cells with various concentrations of the test compound alone.
-
Antagonist Mode: Treat the cells with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound.[11]
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.[11]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) using a luminometer.[11]
-
Data Analysis:
-
Normalize the reporter gene activity to the control.
-
Agonist Activity: Plot the normalized activity against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% maximal activation).[11]
-
Antagonist Activity: Plot the percentage of inhibition of the agonist-induced activity against the logarithm of the test compound concentration to determine the IC50 (concentration for 50% inhibition).[11]
-
In Vivo Animal Models
In vivo studies are essential to evaluate the physiological effects of drospirenone/ethinyl estradiol in a whole-organism context.
a) Assessment of Progestogenic Activity (Ovulation Inhibition) [12]
Objective: To evaluate the ability of drospirenone to inhibit ovulation in female animals.
Animal Model: Female rats or mice with regular estrous cycles.
Procedure:
-
Administer various doses of drospirenone to the animals for a specified period, typically covering one or more estrous cycles.
-
Monitor the estrous cycles of the animals through vaginal smears.
-
At the end of the treatment period, sacrifice the animals and examine their fallopian tubes for the presence of oocytes to determine if ovulation has occurred.[13]
-
The minimum dose that effectively inhibits ovulation is determined.
b) Assessment of Anti-androgenic Activity [6][12]
Objective: To determine the anti-androgenic potency of drospirenone.
Animal Model: Immature castrated male rats treated with a constant dose of testosterone.[6][12]
Procedure:
-
Castrate immature male rats to remove the endogenous source of androgens.
-
Administer a fixed dose of an androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent accessory sex glands (prostate and seminal vesicles).
-
Concurrently, treat groups of animals with different doses of drospirenone.
-
After a defined treatment period (e.g., 7 days), sacrifice the animals and weigh the prostate and seminal vesicles.[6]
-
The anti-androgenic activity is quantified by the dose-dependent inhibition of the androgen-induced growth of these organs.[12]
c) Assessment of Antimineralocorticoid Activity [14]
Objective: To evaluate the ability of drospirenone to antagonize the effects of mineralocorticoids.
Animal Model: Adrenalectomized male rats.[15]
Procedure:
-
Adrenalectomize male rats to eliminate endogenous mineralocorticoid production.
-
Maintain the animals on a sodium-deficient diet to enhance sensitivity to mineralocorticoids.
-
Administer a mineralocorticoid (e.g., aldosterone) to induce sodium and water retention and potassium excretion.
-
Co-administer various doses of drospirenone.
-
Collect urine over a specified period and measure the urinary concentrations of sodium and potassium.
-
The antimineralocorticoid activity is determined by the ability of drospirenone to reverse the effects of the administered mineralocorticoid, leading to increased sodium and decreased potassium excretion (natriuresis).
References
- 1. Articles [globalrx.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. DROSPIRENONE AND ETHINYL ESTRADIOL | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. slinda.uy [slinda.uy]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Application Notes & Protocols for Evaluating the Genotoxicity of Synthetic Hormones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthetic hormones, widely used in contraceptives and hormone replacement therapies, have raised concerns about their potential carcinogenicity.[1][2] A key aspect of their safety assessment is the evaluation of genotoxicity—the ability of a chemical to damage the genetic information within a cell.[3] This damage can manifest as gene mutations, structural chromosomal aberrations, or numerical chromosomal changes, which are critical events in the initiation of cancer.[4][5] Synthetic estrogens, for instance, can be metabolized into reactive quinone intermediates that form DNA adducts, or they can generate reactive oxygen species (ROS) that cause oxidative DNA damage.[4][6] Therefore, a battery of validated in vitro and in vivo genotoxicity tests is essential to characterize the potential risks associated with these compounds.[3][7]
Overview of Key Genotoxicity Assays
A standard battery of tests is employed to detect a wide range of genetic damage. No single assay can detect all genotoxic mechanisms.[3][8] The core in vitro battery typically includes:
-
Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshifts).[8][9]
-
In Vitro Mammalian Cell Micronucleus (MNvit) Assay: Detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[8][10]
-
In Vitro Mammalian Chromosomal Aberration Assay: Detects structural changes in chromosomes.[11][12]
-
Single Cell Gel Electrophoresis (Comet) Assay: A sensitive method for detecting DNA strand breaks.[13]
If in vitro tests yield positive results, subsequent in vivo assays are performed to assess the genotoxic potential in a whole organism.
Logical Flow for Genotoxicity Assessment
This diagram illustrates a typical decision-making workflow for assessing the genotoxicity of a synthetic hormone.
In Vitro Assay Protocols and Data
In vitro assays are the first line of screening. They are conducted with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.[1][9]
Bacterial Reverse Mutation Assay (Ames Test)
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively.[14] The assay measures the ability of a test compound to cause reverse mutations (reversions), allowing the bacteria to grow on a medium lacking the specific amino acid.[15]
Experimental Protocol (Plate Incorporation Method - OECD TG 471):
-
Strain Preparation: Grow overnight cultures of the selected bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537) at 37°C.[14]
-
Metabolic Activation: Prepare the S9 mix from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.
-
Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix (for +S9 plates) or phosphate (B84403) buffer (for -S9 plates).[14]
-
Plating: Add 2.0 mL of molten top agar (B569324) (containing a trace amount of histidine and biotin) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.[14]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[15]
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertants, typically at least a two-fold increase over the solvent control.
Data Presentation: Example Results for Synthetic Hormones
| Compound | Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase vs. Control | Result |
| Vehicle Control | TA98 | - | 0 | 25 ± 4 | 1.0 | - |
| (DMSO) | TA100 | + | 0 | 110 ± 12 | 1.0 | - |
| Ethinylestradiol | TA98 | - | 100 | 28 ± 5 | 1.1 | Negative[16] |
| TA100 | + | 100 | 250 ± 21 | 2.3 | Positive | |
| Levonorgestrel | TA98 | - | 1000 | 30 ± 6 | 1.2 | Negative |
| TA100 | + | 1000 | 125 ± 15 | 1.1 | Negative[17] | |
| Positive Control | TA98 | - | 1 | 215 ± 18 | 8.6 | Positive |
| (2-Nitrofluorene) | TA100 | + | 2 | 850 ± 55 | 7.7 | Positive |
In Vitro Mammalian Cell Micronucleus Assay (OECD TG 487)
Principle: This assay detects micronuclei (MN) in the cytoplasm of interphase cells.[8] Micronuclei are small, membrane-bound DNA fragments or whole chromosomes that lag behind during anaphase and are not incorporated into the daughter nuclei.[8][10] Their presence indicates chromosome breakage or loss. The use of cytochalasin B is common to block cytokinesis, resulting in binucleated cells, which makes scoring easier as it ensures the cells have completed one mitosis.[10]
Experimental Protocol:
-
Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) to a sufficient density.[8][18]
-
Treatment: Expose the cell cultures to the synthetic hormone at a range of concentrations, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours). Include negative (solvent) and positive controls.
-
Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. Incubate for a period equivalent to 1.5-2 normal cell cycles to allow for nuclear division without cell division.[18]
-
Cell Harvest: Harvest the cells by trypsinization (for adherent cells) or centrifugation.[18]
-
Slide Preparation: Treat cells with a hypotonic solution, fix them (e.g., methanol:acetic acid), and drop the cell suspension onto clean microscope slides.[18]
-
Staining: Stain the slides with a DNA-specific stain like Giemsa or a fluorescent dye such as DAPI.[18]
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Presentation: Example Results for Anabolic Steroids
| Compound | Cell Line | Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) | Result |
| Vehicle Control | V79 | 0 | 1.5 ± 0.3 | - |
| Testosterone | V79 | 300 | 1.6 ± 0.4 | Negative[19] |
| Trenbolone (B1683226) | V79 | 30 | 3.1 ± 0.5 | Positive [19] |
| Tetrahydrogestrinone (B1233274) | V79 | 3 | 2.9 ± 0.6 | Positive [19] |
| Positive Control | V79 | 0.5 | 15.2 ± 1.8 | Positive |
| (Colchicine) |
Single Cell Gel Electrophoresis (Comet) Assay
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[13][20]
Experimental Protocol (Alkaline Version - OECD TG 489 for in vivo):
-
Cell Preparation: Prepare a single-cell suspension from the source tissue or cell culture.
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.[13]
-
Lysis: Immerse the slides in a high-salt and detergent lysis solution (pH 10) to remove cell membranes and cytoplasm, leaving the DNA as "nucleoids."[13]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH >13) to unwind the DNA and expose alkali-labile sites.[13]
-
Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer. DNA fragments migrate towards the anode.[13]
-
Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Visualization and Scoring: Analyze the slides using a fluorescence microscope connected to an image analysis system. Measure parameters like % Tail DNA, Tail Length, and Olive Tail Moment.[21]
Data Presentation: Example Results for Estrogenic Compounds
| Compound | Cell Type | Concentration (µM) | % DNA in Tail (Mean ± SD) | Result |
| Vehicle Control | Lymphocytes | 0 | 4.5 ± 1.1 | - |
| 17β-Estradiol | Lymphocytes | 50 | 15.8 ± 2.5 | Positive [22] |
| Progesterone | Lymphocytes | 50 | 12.1 ± 1.9 | Positive [22] |
| Diethylstilbestrol (DES) | Lymphocytes | 50 | 22.4 ± 3.1 | Positive [22] |
| Positive Control (H₂O₂) | Lymphocytes | 100 | 35.6 ± 4.0 | Positive |
Mechanisms of Hormone-Induced Genotoxicity
Synthetic hormones can induce genotoxicity through several mechanisms, primarily involving their metabolic activation into reactive species that damage DNA directly or indirectly.[2][6]
Metabolic Activation and Oxidative Stress Pathway
This diagram illustrates how steroidal estrogens can be metabolized to form DNA adducts and reactive oxygen species (ROS), leading to DNA damage.
Explanation of Pathway:
-
Metabolic Activation: Synthetic estrogens are metabolized by cytochrome P450 enzymes, primarily through hydroxylation, to form catechol estrogens.[6]
-
Formation of Reactive Intermediates: These catechol estrogens are further oxidized to form semiquinones and quinones. These quinone metabolites are highly reactive electrophiles.[4][6]
-
Direct DNA Damage: Estrogen quinones can directly react with DNA, particularly with purine (B94841) bases (adenine and guanine), to form unstable DNA adducts. These adducts can lead to depurination, creating apurinic sites that result in mutations if not repaired correctly.[4][23]
-
Indirect DNA Damage (Oxidative Stress): The metabolic redox cycling between catechol estrogens and their quinone forms can generate reactive oxygen species (ROS).[1][4] ROS can cause widespread oxidative damage to the cell, including single and double-strand DNA breaks and base modifications like 8-oxo-2'-deoxyguanosine (8-oxodG).[22]
References
- 1. Genotoxic potential of ethinylestradiol in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of steroidal estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 4. Estrogens as endogenous genotoxic agents--DNA adducts and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Genotoxic effects of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Micronucleus test - Wikipedia [en.wikipedia.org]
- 11. gov.uk [gov.uk]
- 12. In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. Comet assay - Wikipedia [en.wikipedia.org]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Induction of micronuclei in V79 cells by the anabolic doping steroids tetrahydrogestrinone and trenbolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Video: In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver [jove.com]
- 22. Mechanistic Investigation of ROS-Induced DNA Damage by Oestrogenic Compounds in Lymphocytes and Sperm Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Determination of Drospirenone and Ethinyl Estradiol in Plasma
These application notes provide detailed methodologies for the quantitative analysis of drospirenone (B1670955) (DRSP) and ethinyl estradiol (B170435) (EE) in human plasma, primarily targeting researchers, scientists, and professionals in drug development. The protocols are designed to offer robust and sensitive analytical procedures suitable for pharmacokinetic and bioequivalence studies.
Introduction
Drospirenone, a synthetic progestogen, and ethinyl estradiol, a synthetic estrogen, are commonly combined in oral contraceptives.[1][2] Accurate and precise measurement of their concentrations in plasma is crucial for assessing the bioavailability, efficacy, and safety of these formulations.[1][3] Due to the low systemic concentrations, particularly of ethinyl estradiol which undergoes extensive metabolism, highly sensitive analytical methods are required.[1][2] This document outlines validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods for their simultaneous determination.
Analytical Methods Overview
The primary analytical technique for the simultaneous quantification of drospirenone and ethinyl estradiol in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are essential for measuring the low circulating levels of these compounds.[2][3] High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection has also been utilized, particularly for formulations, and can be adapted for plasma analysis, though it may have higher limits of quantification.[4][5]
Data Summary of Analytical Methods
The following tables summarize the quantitative data from various validated methods for the analysis of drospirenone and ethinyl estradiol in plasma.
Table 1: Quantitative Parameters for Ethinyl Estradiol (EE) in Plasma
| Parameter | Method 1 (LC-MS/MS)[3] | Method 2 (LC-MS/MS)[6] | Method 3 (RP-HPLC)[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.993 pg/mL | 2.00 pg/mL | 0.282 µg/mL |
| Linearity Range | 0.993 - 300.48 pg/mL | 2.00 - 300.00 pg/mL | 1.20 - 6.00 µg/mL |
| Correlation Coefficient (r) | 0.9980 | Not Reported | 0.9937 |
| Precision (%RSD) | < 15% | Not Reported | < 5% |
| Accuracy (% Bias) | Within ±20% | Not Reported | Within ±5% |
| Recovery | Not Reported | Not Reported | ~95% |
Table 2: Quantitative Parameters for Drospirenone (DRSP) in Plasma
| Parameter | Method 1 (LC-MS/MS)[3] | Method 2 (LC-MS/MS)[6] | Method 3 (UPLC-MS/MS)[7] | Method 4 (RP-HPLC)[4][5] |
| Lower Limit of Quantification (LLOQ) | 1003.63 pg/mL | 2.50 ng/mL | 0.5 ng/mL | 7.697 µg/mL |
| Linearity Range | 1003.63 - 171152.24 pg/mL | 2.50 - 375.00 ng/mL | 0.5 - 250 ng/mL | 120 - 600 µg/mL |
| Correlation Coefficient (r) | 0.9994 | Not Reported | > 0.997 | 0.9913 |
| Precision (%RSD) | < 15% | Not Reported | Not Reported | < 5% |
| Accuracy (% Bias) | Within ±20% | Not Reported | Within ±15% | Within ±5% |
| Recovery | Not Reported | Not Reported | High | ~95% |
Experimental Protocols
Protocol 1: Ultra-Sensitive LC-MS/MS Method
This protocol is based on a highly sensitive method for the simultaneous quantification of drospirenone and ethinyl estradiol in human plasma, employing liquid-liquid extraction and derivatization for ethinyl estradiol to enhance sensitivity.[3]
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)
-
Workflow Diagram:
Caption: Sample preparation workflow for LC-MS/MS analysis.
-
Procedure:
-
Pipette 500 µL of human plasma into a clean polypropylene (B1209903) tube.
-
Spike the plasma sample with appropriate internal standards for both drospirenone and ethinyl estradiol.
-
Perform a liquid-liquid extraction by adding a mixture of tert-butyl methyl ether and hexane. Vortex and centrifuge.[3]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
To enhance the ionization of ethinyl estradiol, perform a derivatization step by adding dansyl chloride under basic conditions.[3]
-
Conduct a second liquid-liquid extraction to remove excess derivatization reagent.[3]
-
Evaporate the final organic layer to dryness.
-
Reconstitute the residue in an acetonitrile/water mixture for injection into the LC-MS/MS system.[3]
-
2. Chromatographic and Mass Spectrometric Conditions
-
HPLC System: Shimadzu Nexera UPLC system or equivalent.[3]
-
Analytical Column: C18, 50 x 2.1 mm, 5 µm particle size.[3]
-
Column Temperature: 30 °C.[3]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[3]
-
Total Run Time: 8.0 minutes.[3]
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Monitored Transitions:
Protocol 2: UPLC-MS/MS Method with Solid-Phase Extraction
This protocol utilizes solid-phase extraction for sample cleanup, which can reduce matrix effects and improve robustness.[7]
1. Sample Preparation (Solid-Phase Extraction)
-
Workflow Diagram:
Caption: Solid-phase extraction workflow for UPLC-MS/MS.
-
Procedure:
-
Pre-treat plasma samples as required (e.g., addition of an internal standard and dilution).
-
Condition a mixed-mode solid-phase extraction (SPE) plate.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the SPE plate to remove interfering matrix components.
-
Elute drospirenone using a reversed-phase elution solvent.[7]
-
Elute ethinyl estradiol using an anion-exchange elution solvent.[7]
-
For enhanced sensitivity, the ethinyl estradiol eluate can be dried down and derivatized with dansyl chloride.
-
Inject the eluates (or reconstituted derivatized sample) into the UPLC-MS/MS system.
-
2. Chromatographic and Mass Spectrometric Conditions
-
UPLC System: Waters ACQUITY UPLC System or equivalent.
-
Mass Spectrometer: Waters Quattro Premier Triple Quadrupole Mass Spectrometer or equivalent.
-
Ionization Mode: Positive ion MRM mode.[7]
-
Specific column, mobile phase, and mass transition details should be optimized based on the specific instrumentation and application requirements.
Protocol 3: RP-HPLC Method for Pharmacokinetic Studies in Rat Plasma
This protocol describes a reversed-phase HPLC method with UV and fluorescence detection, which has been applied to pharmacokinetic studies in rats.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Procedure:
-
To 100 µL of rat plasma, add 900 µL of standard solutions of EE and DRSP.[4]
-
Add an internal standard.
-
Perform protein precipitation by adding ethanol (B145695) and vortexing for 5 minutes.[4]
-
Centrifuge the samples at 6000 x g for 10 minutes at 4 °C.[4]
-
Transfer the supernatant and evaporate the organic solvent at 40 °C.[4]
-
Resuspend the pellet in the mobile phase for injection.[4]
-
2. Chromatographic and Detection Conditions
-
HPLC System: Shimadzu system or equivalent.[4]
-
Detection:
-
Injection Volume: 20 µL.[4]
-
The specific column and mobile phase composition should be optimized for adequate separation. The referenced method reports retention times of 4.19 minutes for EE and 5.30 minutes for DRSP.[5]
Method Validation Considerations
All analytical methods for bioanalytical studies must be validated according to regulatory guidelines (e.g., FDA, EMA).[6][8] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day variability.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analytes.
-
Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).[6]
Conclusion
The LC-MS/MS methods presented offer the high sensitivity and selectivity required for the accurate quantification of drospirenone and ethinyl estradiol in human plasma for pharmacokinetic and bioequivalence studies. The choice between liquid-liquid extraction and solid-phase extraction will depend on the specific laboratory setup, desired throughput, and the need to minimize matrix effects. The HPLC method provides an alternative approach, though with potentially higher limits of quantification. Proper method validation is essential to ensure reliable and reproducible results.
References
- 1. lcms.cz [lcms.cz]
- 2. sciex.com [sciex.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. pjps.pk [pjps.pk]
- 5. RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence study of low dose drospirenone/ethinyl estradiol 3 mg/0.03 mg film tablets under fasting conditions in Turkish healthy female subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Drospirenone and Ethinyl Estradiol-1 | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Drospirenone Dosage in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing drospirenone (B1670955) dosage in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of drospirenone?
A1: Drospirenone is a synthetic progestin that functions as a progesterone (B1679170) receptor agonist.[1] Its unique pharmacological profile also includes anti-mineralocorticoid and anti-androgenic activities.[1][2] This means it can counteract the effects of aldosterone, leading to reduced water retention, and block androgen receptors, which is beneficial in conditions like acne.[1][2]
Q2: What are the key preclinical applications of drospirenone?
A2: Preclinical studies on drospirenone typically focus on its potential applications in oral contraception, hormone replacement therapy, and the treatment of hormonal disorders.[2][3] Key areas of investigation include its ability to inhibit ovulation, promote endometrial transformation, and exert anti-androgenic effects.[2][3]
Q3: What are some common challenges encountered when working with drospirenone in preclinical studies?
A3: Researchers may face challenges related to drospirenone's low aqueous solubility and stability.[4] It is susceptible to degradation in acidic and alkaline environments.[4] Additionally, like other steroid hormones, its administration can lead to a range of physiological effects that require careful monitoring.
Troubleshooting Guides
Issue 1: Suboptimal Efficacy in Ovulation Inhibition Studies
Potential Cause: Inadequate dosage or inappropriate administration route.
Troubleshooting Steps:
-
Dosage Adjustment: Review the dose-response relationship for ovulation inhibition in the chosen animal model. In rats, subcutaneous administration of drospirenone has been shown to inhibit ovulation in a dose-dependent manner.
-
Route of Administration: Ensure the chosen administration route is appropriate for the vehicle and desired pharmacokinetic profile. Subcutaneous injection is a common and effective route for delivering drospirenone in preclinical rat studies.
-
Vehicle Formulation: The vehicle can significantly impact drug absorption. For subcutaneous administration, oily vehicles can provide a sustained release profile.
Issue 2: Unexpected Side Effects or Toxicity
Potential Cause: Off-target effects or species-specific sensitivity.
Troubleshooting Steps:
-
Dose De-escalation: If unexpected toxicity is observed, consider reducing the dose to determine a maximum tolerated dose (MTD).
-
Monitor for Hyperkalemia: Due to its anti-mineralocorticoid activity, drospirenone has the potential to cause hyperkalemia (elevated potassium levels), especially in animals with renal impairment.[5] Monitor serum potassium levels, particularly in long-term studies.
-
Histopathological Analysis: Conduct thorough histopathological examination of key organs to identify any potential off-target toxicities.
Issue 3: Poor Solubility and Formulation Issues
Potential Cause: Intrinsic physicochemical properties of drospirenone.
Troubleshooting Steps:
-
Vehicle Selection: For oral administration in rats, drospirenone can be suspended in a vehicle such as 1% hydroxypropyl methylcellulose.[6] For subcutaneous injections, oil-based vehicles like peanut oil or sunflower oil can be used.[7][8]
-
Solubilization Techniques: For in vitro assays, co-solvents such as DMSO can be used to prepare stock solutions. However, their concentration should be minimized in final assay conditions to avoid solvent-related artifacts.
-
Stability Assessment: Drospirenone is more stable in oil-based vehicles compared to aqueous solutions.[4] It is important to assess the stability of the formulation under the intended storage and experimental conditions.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with drospirenone.
Table 1: Effective Doses of Drospirenone in Preclinical Models
| Animal Model | Endpoint | Route of Administration | Effective Dose Range | Reference |
| Rat | Ovulation Inhibition | Subcutaneous | 0.3 - 10 mg/animal/day | [9] |
| Rabbit | Endometrial Transformation | Subcutaneous/Oral | 0.1 - 1 mg/animal | [9] |
| Rat (castrated) | Anti-androgenic Activity | Subcutaneous | 10 mg/animal/day | [9] |
| Rat (ovariectomized) | Cognitive Effects | Oral | 0.1 - 1.0 mg/kg/day |
Table 2: Pharmacokinetic Parameters of Drospirenone in Humans (for reference)
| Parameter | Value | Conditions | Reference |
| Tmax | 1.5 - 2.0 h | Single dose | [10] |
| Terminal Half-life | 30.8 - 32.5 h | Single dose | [10] |
| Accumulation Ratio | ~3.0 | Multiple doses | [10][11] |
Experimental Protocols
Protocol 1: Ovulation Inhibition Assay in Rats
Objective: To determine the effective dose of drospirenone for inhibiting ovulation in female rats.
Methodology:
-
Animal Model: Use adult female rats with regular 4-day estrous cycles.
-
Treatment Groups: Administer drospirenone subcutaneously at doses of 0.3, 1, 3, and 10 mg/animal/day, starting on the day of metestrus and continuing for four consecutive days.[9] A vehicle control group should be included.
-
Assessment: On the fourth day of treatment, perform unilateral ovariectomy and tubectomy.[9] Examine the fallopian tubes under a microscope for the presence of oocytes to determine if ovulation has occurred.[9]
Protocol 2: Endometrial Transformation Assay (McPhail Assay) in Rabbits
Objective: To assess the progestogenic activity of drospirenone by evaluating its ability to induce endometrial transformation.
Methodology:
-
Animal Model: Use juvenile, ovariectomized female rabbits.
-
Estrogen Priming: Prime the animals with a daily subcutaneous injection of 5 µg of 17β-estradiol for six consecutive days.[9]
-
Treatment Groups: Following estrogen priming, administer drospirenone subcutaneously or orally at doses of 0.1, 0.3, and 1 mg/animal for five days.[9] Include a vehicle control group.
-
Assessment: Euthanize the animals and collect uterine tissue. Histologically examine the endometrium and score the degree of glandular proliferation and secretion using the McPhail scale (1=no transformation, 4=maximal transformation).[9] A McPhail value of 1.5 is considered the threshold for progestogenic activity.[9]
Protocol 3: Anti-androgenic Activity Assay in Castrated Rats
Objective: To evaluate the anti-androgenic effects of drospirenone.
Methodology:
-
Animal Model: Use castrated adult male rats.
-
Treatment Groups: Administer drospirenone subcutaneously at a dose of 10 mg/animal/day.[9] A control group receiving testosterone (B1683101) propionate (B1217596) (to stimulate accessory sex organ growth) and a vehicle control group should be included.
-
Assessment: After the treatment period, euthanize the animals and dissect the seminal vesicles and prostate gland.[9] Measure the wet weight of these organs and compare the weights between the treatment groups to determine the extent of inhibition of androgen-stimulated growth.[9]
Mandatory Visualizations
Caption: Drospirenone's multifaceted signaling pathways.
Caption: Workflow for preclinical drospirenone studies.
Caption: A logical approach to troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20120064166A1 - Formulation comprising drospirenone for subcutaneous or intramuscular administration - Google Patents [patents.google.com]
- 5. Clinical Review - Drospirenone (Slynd) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. slinda.uy [slinda.uy]
- 10. A 1-year pharmacokinetic investigation of a novel oral contraceptive containing drospirenone in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of drospirenone and ethinylestradiol in Caucasian and Japanese women - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in In Vitro Studies of Ethinyl Estradiol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies of ethinyl estradiol (B170435) (EE).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with ethinyl estradiol in in vitro systems?
A1: Researchers often face challenges related to ethinyl estradiol's low aqueous solubility, extensive metabolism by cytochrome P450 enzymes, potential for degradation, and interference with certain assay formats. These factors can impact the accuracy and reproducibility of experimental results.
Q2: How can I prepare a stable and soluble solution of ethinyl estradiol for my cell culture experiments?
A2: Due to its poor water solubility, it is recommended to first dissolve ethinyl estradiol in an organic solvent such as ethanol (B145695), DMSO, or DMF to create a stock solution.[1] This stock solution can then be diluted in the aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Aqueous solutions of ethinyl estradiol are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[1]
Q3: Why are my results from an estradiol immunoassay inconsistent when studying the effects of ethinyl estradiol?
A3: Ethinyl estradiol and its metabolites can cross-react with antibodies used in immunoassays for endogenous estradiol, leading to inaccurate measurements.[2][3][4] This interference can result in falsely elevated or, in some cases, suppressed readings.[2][5] It is advisable to use more specific analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification of estradiol in the presence of ethinyl estradiol.[2]
Q4: What is the significance of using charcoal-stripped serum in my cell-based assays with ethinyl estradiol?
A4: Standard fetal bovine serum (FBS) contains endogenous steroid hormones that can activate estrogen receptors and mask the specific effects of ethinyl estradiol. Charcoal-stripping removes these endogenous hormones, creating a cleaner system to study the direct effects of your compound of interest on cellular pathways.
Q5: How does ethinyl estradiol's metabolism affect the interpretation of my in vitro results?
A5: Ethinyl estradiol is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4, but also CYP1A1, CYP2C19, and others.[6][7] In in vitro systems that contain these enzymes (e.g., liver microsomes, certain cell lines), the parent compound can be rapidly converted to various metabolites. These metabolites may have different biological activities or could be inactive. Furthermore, ethinyl estradiol can act as an inhibitor of several CYP enzymes, potentially leading to drug-drug interactions if co-incubated with other compounds.[6][7]
Troubleshooting Guides
Solubility and Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation of ethinyl estradiol in cell culture medium. | The aqueous solubility limit has been exceeded. | - Increase the proportion of organic solvent in the final dilution, ensuring it remains below cytotoxic levels. - Prepare a fresh, more dilute stock solution. - Consider using a nanosuspension formulation to improve solubility and dissolution rate.[8] |
| Loss of activity over time in prepared solutions. | Degradation of ethinyl estradiol. | - Prepare fresh working solutions for each experiment from a frozen stock.[1] - Store stock solutions in an inert gas atmosphere.[1] - Avoid repeated freeze-thaw cycles. - Be aware of potential thermal degradation if solutions are heated.[9] |
| Inconsistent results between experiments. | Instability of the compound in the experimental setup. | - Minimize the exposure of the compound to light and air. - Assess the stability of ethinyl estradiol under your specific assay conditions (e.g., incubation time, temperature, pH). |
In Vitro Metabolism Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in metabolic rate between replicates. | Inconsistent enzyme activity or pipetting errors. | - Ensure liver microsomes are properly stored and thawed to maintain enzymatic activity. - Pre-warm all solutions to the incubation temperature (37°C). - Use calibrated pipettes and ensure thorough mixing of the reaction components. |
| No observable metabolism of ethinyl estradiol. | Inactive enzyme preparation or incorrect cofactor concentration. | - Use a positive control substrate for the specific CYP enzyme of interest to verify microsomal activity. - Ensure the NADPH regenerating system is freshly prepared and at the optimal concentration. |
| Unexpectedly rapid depletion of the parent compound. | Non-specific binding to the assay plate or other components. | - Use low-binding plates. - Include control incubations without NADPH to assess non-enzymatic degradation or binding. |
Estrogen Receptor (ER) Competitive Binding Assays
| Problem | Potential Cause | Recommended Solution |
| Low specific binding of the radiolabeled estradiol. | Degraded radioligand, inactive receptor preparation, or suboptimal assay conditions. | - Aliquot and store the radioligand appropriately to avoid degradation. - Prepare fresh uterine cytosol or use a commercially available, quality-controlled receptor preparation.[10] - Optimize incubation time and temperature to reach equilibrium. |
| High non-specific binding. | The radioligand is binding to non-receptor components. | - Increase the concentration of the blocking agent (e.g., cold estradiol) used to determine non-specific binding. - Ensure the washing steps are sufficient to remove unbound radioligand. |
| Inconsistent IC50 values for ethinyl estradiol. | Ligand depletion or variability in receptor concentration. | - Adjust the receptor concentration to ensure that less than 10-15% of the total radioligand is bound.[11] - Perform a protein assay to standardize the amount of cytosol used in each experiment.[10] |
Cell-Based Assays (e.g., Proliferation, Cytotoxicity)
| Problem | Potential Cause | Recommended Solution |
| High background estrogenic activity in control wells. | Presence of endogenous estrogens in the serum. | - Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroid hormones. |
| No significant cellular response to ethinyl estradiol. | Low or absent estrogen receptor expression in the cell line. Suboptimal concentration of ethinyl estradiol. | - Confirm the expression of ERα and/or ERβ in your cell line using qPCR or Western blot. - Perform a dose-response study to determine the optimal concentration range. Phenotypic responses in Ishikawa cells have been observed at low picomolar concentrations.[12] |
| High well-to-well variability. | Uneven cell seeding or "edge effects" in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. |
| Observed cytotoxicity at expected active concentrations. | Solvent toxicity or off-target effects. | - Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is below 0.1%.[13] - Run a solvent-only control. - Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your functional assay.[8][13][14] |
Quantitative Data
Table 1: Solubility of Ethinyl Estradiol
| Solvent | Approximate Solubility | Reference |
| Water (20°C, pH 7) | 4.8 mg/L | [15] |
| Water (25°C) | 9.20 ± 0.09 mg/L | [16] |
| Ethanol | ~30 mg/mL | [1] |
| DMSO | ~20 mg/mL | [1] |
| DMF | ~20 mg/mL | [1] |
| 1:7 solution of Ethanol:PBS (pH 7.2) | ~0.125 mg/mL | [1] |
Table 2: In Vitro Inhibition of Human Cytochrome P450 (CYP) Enzymes by Ethinyl Estradiol
| CYP Enzyme | System | IC50 (µM) | Inhibition Type | Reference |
| CYP1A1 | Recombinant | 2.7 (total and free) | Competitive | [6][7] |
| CYP2C19 | Human Liver Microsomes | 4.4 (total), 2.8 (free) | - | [6][7] |
| CYP1A2 | Human Liver Microsomes | > 39 (free) | Weakest inhibition | [6][7] |
| Other CYPs | Recombinant/Microsomes | > 8.0 | - | [6][7] |
Experimental Protocols
Preparation of Ethinyl Estradiol Stock Solution
Objective: To prepare a concentrated stock solution of ethinyl estradiol for use in in vitro experiments.
Materials:
-
Ethinyl Estradiol (crystalline solid)
-
Anhydrous Ethanol or DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh the desired amount of ethinyl estradiol powder in a sterile container.
-
Add the appropriate volume of ethanol or DMSO to achieve the target concentration (e.g., 10 mM).
-
Purge the container with an inert gas to displace oxygen and minimize oxidation.[1]
-
Cap the container tightly and vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of ethinyl estradiol for the estrogen receptor.
Materials:
-
Rat uterine cytosol preparation (source of ER) or recombinant ER
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Ethinyl Estradiol
-
Assay buffer (e.g., Tris-EDTA-DTT buffer)
-
Hydroxylapatite slurry or dextran-coated charcoal for separation of bound and free ligand
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Assay Setup: In duplicate tubes, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM), and increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or ethinyl estradiol.
-
Total Binding: Include tubes with only [³H]-17β-estradiol and the receptor preparation.
-
Non-Specific Binding: Include tubes with [³H]-17β-estradiol, the receptor preparation, and a saturating concentration of unlabeled 17β-estradiol.
-
Incubation: Add the uterine cytosol preparation to each tube, vortex gently, and incubate for 18-24 hours at 4°C to reach equilibrium.
-
Separation: Add cold hydroxylapatite slurry or dextran-coated charcoal to each tube to separate the bound from the free radioligand. Incubate and then centrifuge.
-
Quantification: Transfer the supernatant (containing the bound ligand if using HAP, or the free ligand if using charcoal) to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[10][17]
In Vitro Metabolism Assay using Liver Microsomes
Objective: To assess the metabolic stability of ethinyl estradiol in the presence of liver microsomes.
Materials:
-
Human or other species liver microsomes
-
Ethinyl Estradiol stock solution
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control substrate (e.g., a compound with a known metabolic rate)
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and ethinyl estradiol at the desired final concentration. Include control incubations without the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of ethinyl estradiol at each time point.
-
Data Analysis: Plot the percentage of remaining ethinyl estradiol against time. From this, calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.
Visualizations
Caption: Genomic signaling pathway of ethinyl estradiol.
Caption: General workflow for a cell-based assay with ethinyl estradiol.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Oral estrogen leads to falsely low concentrations of estradiol in a common immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Further assessment of 17alpha-ethinyl estradiol as an inhibitor of different human cytochrome P450 forms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. Editor's Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ftb.com.hr [ftb.com.hr]
- 14. researchgate.net [researchgate.net]
- 15. Ethinyl estradiol [sitem.herts.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Navigating Drospirenone Solubility in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of drospirenone (B1670955) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my drospirenone precipitating when I add it to my cell culture medium?
A1: Drospirenone is a hydrophobic compound with low aqueous solubility. Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of drospirenone in an organic solvent (like DMSO) is diluted into the aqueous environment of the cell culture medium. This happens because the solvent concentration drops sharply, and the drug's solubility limit in the medium is exceeded.
Q2: What is the maximum recommended concentration of DMSO in the final culture medium?
A2: To minimize solvent-induced cytotoxicity and precipitation, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably not exceeding 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration without drospirenone) in your experiments to account for any effects of the solvent on the cells.
Q3: Can I heat or sonicate my drospirenone solution to improve solubility?
A3: Gentle warming of the culture medium to 37°C before adding the drospirenone stock solution can aid in solubility. Brief sonication of the stock solution can also help ensure it is fully dissolved before dilution. However, prolonged or excessive heating should be avoided as it can degrade the compound.
Q4: How can I determine the optimal working concentration of drospirenone for my experiments without encountering solubility issues?
A4: It is recommended to perform a solubility test by preparing a serial dilution of your drospirenone stock solution in your complete cell culture medium at 37°C. Visually inspect for any signs of precipitation immediately and after a period of incubation (e.g., 24 hours) to determine the maximum soluble concentration under your experimental conditions.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms: A visible precipitate or cloudiness forms immediately after adding the drospirenone stock solution to the cell culture medium.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of drospirenone exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes a rapid solvent shift, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the stock solution in a smaller volume of pre-warmed (37°C) medium before adding it to the final culture volume. Add the solution dropwise while gently swirling the medium. |
| Low Media Temperature | The solubility of drospirenone decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing your final dilutions. |
Issue 2: Delayed Precipitation in the Incubator
Symptoms: The medium appears clear initially, but a precipitate or crystalline structures form after several hours or days of incubation.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial concentration is above the thermodynamic solubility limit but below the point of immediate precipitation, creating a supersaturated solution that is unstable over time. | Lower the final working concentration of drospirenone. Consider using a solubilizing agent if a higher concentration is necessary. |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of drospirenone. | Monitor the pH of your culture medium. If significant changes are observed, consider more frequent media changes or using a different buffering system, ensuring it is compatible with your cell line. |
| Interaction with Media Components | Drospirenone may interact with components in the serum or media supplements over time, leading to the formation of insoluble complexes. | If using a serum-free medium, consider adding a low concentration of a carrier protein like bovine serum albumin (BSA) to help maintain solubility. |
Enhancing Drospirenone Solubility
For experiments requiring higher concentrations of drospirenone, several strategies can be employed to enhance its solubility.
Use of Solubilizing Agents
| Agent | Description |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like drospirenone, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.[1] |
| Surfactants | Non-ionic surfactants, such as a low concentration of Sodium Dodecyl Sulfate (SDS), can be used to increase solubility. However, their potential for cytotoxicity must be carefully evaluated for your specific cell line. |
Quantitative Solubility Data for Drospirenone
| Solvent / Condition | Solubility |
| DMSO | ≥12.35 mg/mL[2] |
| Dimethyl formamide (B127407) (DMF) | ~2 mg/mL[3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[3] |
| Water | 13.0 µg/mL |
| NaCl Solution | 12.1 µg/mL |
| PBS (pH 3.8) | 8.9 µg/mL |
| 0.03% SDS Solution | 15.2 µg/mL |
| 0.3% SDS Solution | 392.6 µg/mL |
Note: The solubility in aqueous solutions can be influenced by temperature and pH.
Experimental Protocols
Protocol 1: Preparation of Drospirenone Stock and Working Solutions
This protocol outlines the steps for preparing a drospirenone stock solution and subsequent dilutions for cell culture experiments.
Workflow for Drospirenone Solution Preparation
Caption: Workflow for preparing drospirenone solutions for cell culture.
Methodology:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of drospirenone powder.
-
Dissolve the powder in 100% sterile-filtered DMSO to make a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the drospirenone stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
To minimize precipitation, perform a serial dilution. First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of the pre-warmed medium (e.g., 1:100).
-
Add the appropriate volume of the intermediate dilution to your cell culture plates to achieve the final desired concentration. Gently swirl the plates to ensure even distribution.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Protocol 2: Assessing Cell Viability using MTT Assay
This protocol describes how to determine the effect of drospirenone on the viability of a cell line.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of drospirenone in complete culture medium as described in Protocol 1. Remove the old medium from the wells and replace it with the medium containing different concentrations of drospirenone. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 3: Analysis of Gene Expression by Quantitative PCR (qPCR)
This protocol outlines the steps to investigate the effect of drospirenone on the expression of target genes. Drospirenone has been shown to decrease the expression of inflammatory and angiogenic factors such as IL-6, IL-8, VEGF, and NGF in human endometriotic stromal cells, an effect mediated by the progesterone (B1679170) receptor.
Workflow for qPCR Gene Expression Analysis
Caption: Workflow for analyzing changes in gene expression using qPCR.
Methodology:
-
Cell Culture and Treatment: Culture your cells to the desired confluency and treat them with a non-toxic concentration of drospirenone (determined by an MTT assay) or vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using the synthesized cDNA, gene-specific primers for your target genes (e.g., IL-6, IL-8, VEGF, NGF) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression in drospirenone-treated cells relative to the vehicle-treated control.
Representative Data on Gene Expression Changes
| Gene | Cell Type | Regulation by Drospirenone |
| Interleukin-6 (IL-6) | Human Endometriotic Stromal Cells | Decreased |
| Interleukin-8 (IL-8) | Human Endometriotic Stromal Cells | Decreased |
| Vascular Endothelial Growth Factor (VEGF) | Human Endometriotic Stromal Cells | Decreased |
| Nerve Growth Factor (NGF) | Human Endometriotic Stromal Cells | Decreased |
| Cyclooxygenase-2 (Cox-2) | Human Endometrium (glandular epithelium) | Inhibited |
| Ki-67 | Human Endometrium | Decreased |
Signaling Pathways Modulated by Drospirenone
Drospirenone exerts its effects by interacting with several nuclear hormone receptors. Understanding these pathways is crucial for interpreting experimental results.
Progesterone Receptor (PR) Agonist Pathway
As a progestin, drospirenone acts as an agonist for the progesterone receptor. This is the primary pathway through which it regulates the expression of genes involved in inflammation and cell proliferation.
Caption: Drospirenone's agonist activity on the Progesterone Receptor pathway.
Mineralocorticoid Receptor (MR) Antagonist Pathway
Drospirenone also acts as an antagonist to the mineralocorticoid receptor, blocking the effects of aldosterone.
Caption: Drospirenone's antagonist activity on the Mineralocorticoid Receptor pathway.
Androgen Receptor (AR) Antagonist Pathway
Drospirenone exhibits anti-androgenic activity by competing with androgens like testosterone (B1683101) for binding to the androgen receptor.
Caption: Drospirenone's antagonist activity on the Androgen Receptor pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of a continuous regimen of drospirenone 3 mg/ethinylestradiol 30 microg on Cox-2 and Ki-67 expression in the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the IL‐6 pathway in cardiometabolic disease: A Mendelian randomization study on both IL6 and IL6R - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Confounding Variables in Drospirenone Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with drospirenone (B1670955). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the impact of confounding variables in both clinical and preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables in observational studies of drospirenone and venous thromboembolism (VTE) risk?
A1: In observational studies, several key factors can confound the association between drospirenone and VTE risk. These include, but are not limited to:
-
Age: The incidence of VTE increases with age.
-
Body Mass Index (BMI): Obesity is a significant independent risk factor for VTE.[1]
-
Smoking Status: Smoking is a well-established risk factor for VTE.[1]
-
Family History of VTE: A personal or family history of thrombosis can indicate an underlying predisposition.
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Inherited Thrombophilia: Genetic factors, such as Factor V Leiden mutations, significantly increase VTE risk.[1]
-
Duration of Oral Contraceptive Use: The risk of VTE is often highest during the initial months of use.
-
Co-morbidities: Conditions like recent surgery, immobilization, or cancer can elevate VTE risk.
Q2: How can I control for these confounding variables in my study design?
A2: At the design stage of your research, you can implement several strategies to minimize the impact of confounding variables:
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Randomization: In clinical trials, randomly assigning participants to treatment groups helps to evenly distribute both known and unknown confounders.
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Restriction: You can restrict your study population to a subgroup with uniform characteristics. For example, you could include only non-smokers or individuals within a specific BMI range.
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Matching: This involves selecting a control group that is similar to the treatment group with respect to the distribution of one or more potential confounders. For instance, for each drospirenone user in your study, you could find a non-user of the same age and BMI.
Q3: What statistical methods are available to adjust for confounding variables during data analysis?
A3: During the analysis phase, several statistical techniques can be used to adjust for confounders:
-
Stratification: This method involves analyzing the data in subgroups (strata) based on the levels of the confounding variable. You can then calculate a weighted average of the stratum-specific effect estimates.
-
Multivariable Regression Analysis: This is one of the most common methods, where the confounding variables are included as covariates in a regression model (e.g., logistic regression). The resulting odds ratio for drospirenone exposure is adjusted for the effects of these confounders.
-
Propensity Score Matching (PSM): PSM is a more advanced technique used to balance covariates between treatment and control groups in observational studies, mimicking some of the characteristics of a randomized controlled trial. A propensity score, which is the probability of receiving treatment given a set of observed covariates, is calculated for each subject. Subjects are then matched based on these scores.
Troubleshooting Guides
Scenario 1: Inconsistent Results in In-Vitro Endothelial Cell Experiments
Problem: You are investigating the effect of drospirenone on endothelial cell activation (e.g., expression of adhesion molecules), but your results are inconsistent across experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | 1. Authentication: Confirm the identity of your endothelial cell line (e.g., HUVECs) via short tandem repeat (STR) profiling. Cell line cross-contamination is a common issue. 2. Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. |
| Reagent Variability | 1. Drospirenone Stock: Prepare a large batch of drospirenone stock solution (in a suitable solvent like DMSO), aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Media and Supplements: Use the same lot of cell culture media, fetal bovine serum (FBS), and other supplements for the entire set of experiments. Serum, in particular, can have high lot-to-lot variability. |
| Experimental Conditions | 1. Solvent Control: Ensure you have a vehicle control group (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve drospirenone) in every experiment. 2. Confluency: Seed cells to achieve a consistent level of confluency at the time of treatment. Cell density can influence cellular response. 3. Incubation Time: Use precise incubation times for drospirenone treatment. |
| Assay Performance | 1. Positive Control: Include a known inflammatory stimulus (e.g., TNF-α or IL-1β) as a positive control to ensure your cells are responsive and the assay is working correctly. 2. Assay Validation: For methods like qPCR or ELISA, ensure primers/antibodies are validated and run appropriate controls (e.g., no-template control for qPCR). |
Scenario 2: Unexpectedly High Effect Size in an Observational Study
Problem: Your initial analysis of an observational study shows a much higher odds ratio for VTE with drospirenone use than reported in most of the literature.
| Potential Cause | Troubleshooting Steps |
| Uncontrolled Confounding | 1. Identify Missing Confounders: Review the literature to ensure you have included all known major confounders (age, BMI, smoking, family history of VTE, etc.) in your model. 2. Check for "Prescribing Bias" or "Confounding by Indication": It's possible that drospirenone was preferentially prescribed to certain patient groups. For example, it might have been prescribed to women with androgen-related symptoms, who may have other underlying risk factors. Analyze the baseline characteristics of the different contraceptive user groups to check for imbalances. |
| Model Misspecification | 1. Review Regression Model: Ensure your multivariable regression model is correctly specified. Check for linearity assumptions and potential interactions between variables. 2. Consider Alternative Methods: If you suspect significant baseline differences between groups, consider using propensity score matching to create more comparable groups before estimating the effect size. |
| Bias in Study Population | 1. "New User" Bias: The risk of VTE is highest in new users of any combined oral contraceptive. Ensure your analysis accounts for the duration of use or stratifies by new versus prevalent users. Failure to do so can bias the results.[2] 2. Referral/Detection Bias: Women using newer contraceptives like drospirenone might be monitored more closely or be more aware of VTE symptoms, leading to a higher detection rate compared to users of older contraceptives. This is a difficult bias to control for but should be acknowledged as a limitation.[2] |
Data Presentation
Table 1: Adjusted Odds Ratios for VTE Risk Factors in Combined Oral Contraceptive (COC) Users
This table summarizes the impact of various confounding variables on the risk of venous thromboembolism (VTE) in women using COCs, based on data from the PILGRIM study. These factors should be considered for adjustment in observational research on drospirenone.
| Risk Factor | Category | Adjusted Odds Ratio (OR) | 95% Confidence Interval (CI) |
| Smoking | Current vs. Non-smoker | 1.65 | 1.30 - 2.10 |
| Body Mass Index (BMI) | > 35 kg/m ² vs. Normal | 3.46 | 1.81 - 7.03 |
| Inherited Thrombophilia | Severe vs. None | 2.13 | 1.32 - 3.51 |
| Blood Group | Non-O vs. O | 1.98 | 1.57 - 2.49 |
| Source: Adapted from Morimont et al., Thrombosis Research, 2017.[1] |
Experimental Protocols
Protocol 1: In-Vitro Assessment of Drospirenone's Effect on Endothelial Cell Adhesion Molecule Expression
This protocol details an experiment to determine if drospirenone influences the expression of key adhesion molecules (e.g., VCAM-1, ICAM-1) on endothelial cells, a critical early step in atherosclerosis.
1. Cell Culture:
- Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium supplemented with growth factors, 10% FBS, and antibiotics.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Use cells between passages 3 and 6 for all experiments.
2. Experimental Setup:
- Seed HUVECs into 6-well plates and allow them to grow to 90-95% confluency.
- Prepare stock solutions of drospirenone (e.g., 10 mM in DMSO) and a positive control inflammatory stimulus (e.g., 1 mg/mL TNF-α in sterile water).
- Treatment Groups:
- Vehicle Control (0.1% DMSO)
- Drospirenone (e.g., 10 nM, 100 nM, 1 µM)
- Positive Control (e.g., 10 ng/mL TNF-α)
- Combination (Drospirenone + TNF-α)
- Starve cells in low-serum media (e.g., 1% FBS) for 4-6 hours before treatment.
- Replace media with treatment media and incubate for a predetermined time (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
3. Endpoint Analysis (Example: qPCR for VCAM-1):
- RNA Isolation: After incubation, wash cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
- cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- Quantitative PCR (qPCR):
- Perform qPCR using a SYBR Green master mix with validated primers for VCAM-1 and a housekeeping gene (e.g., GAPDH).
- Run reactions in triplicate on a real-time PCR system.
- Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
- Data Analysis: Calculate the relative expression of VCAM-1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing all treatment groups to the vehicle control.
Protocol 2: Statistical Mitigation using Propensity Score Matching (PSM)
This protocol outlines the key steps for using PSM to control for confounding in an observational database study comparing drospirenone users to users of another progestin (e.g., levonorgestrel).
1. Define Study Cohort and Variables:
- From a large healthcare database, identify new users of drospirenone-containing oral contraceptives (treatment group) and new users of levonorgestrel-containing oral contraceptives (control group).
- Define a clear follow-up period and the outcome of interest (e.g., first VTE event).
- Extract all relevant baseline covariates (potential confounders) for each patient prior to them starting the contraceptive. These must include age, BMI, smoking history, relevant comorbidities, and concomitant medications.
2. Estimate Propensity Scores:
- Develop a multivariable logistic regression model where the dependent variable is the treatment group (1 = Drospirenone, 0 = Levonorgestrel).
- The independent variables in this model are all the baseline covariates identified in Step 1.
- The model will predict the probability of each individual receiving drospirenone based on their baseline characteristics. This predicted probability is the propensity score.
3. Matching:
- Choose a matching algorithm. A common choice is 1:1 nearest neighbor matching without replacement.
- For each subject in the drospirenone group, the algorithm identifies a subject in the levonorgestrel (B1675169) group with the closest propensity score.
- A "caliper" is often set (e.g., 0.2 of the standard deviation of the logit of the propensity score) to ensure that matched pairs are reasonably close, preventing poor matches. Subjects without a suitable match are excluded from the analysis.
4. Assess Balance:
- After matching, it is crucial to check if the matching was successful in balancing the baseline covariates between the new, matched treatment and control groups.
- Use standardized mean differences (SMD) to compare the distribution of each covariate between the two groups. An SMD of < 0.1 is generally considered to indicate a negligible difference.
- Visualize the balance using plots (e.g., love plots).
5. Outcome Analysis:
- Once balance is achieved, analyze the outcome in the matched cohort.
- Since the groups are now well-balanced, you can use simpler statistical tests (e.g., a McNemar's test for dichotomous outcomes in matched pairs, or a Cox proportional hazards model stratified by matched pairs) to estimate the effect of drospirenone on the outcome.
Mandatory Visualizations
Caption: Drospirenone's primary signaling mechanisms.
Caption: Workflow for in-vitro endothelial cell experiments.
Caption: Logical workflow for propensity score matching.
References
- 1. Risk factors for venous thromboembolism in women under combined oral contraceptive. The PILl Genetic RIsk Monitoring (PILGRIM) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral contraceptive use and venous thromboembolism: a consideration of the impact of bias and confounding factors on epidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Accuracy of Drospirenone Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of drospirenone (B1670955) binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during drospirenone binding assays in a question-and-answer format.
Question: Why am I observing high background or high non-specific binding in my competitive radioligand binding assay?
Answer: High non-specific binding can obscure the specific binding signal, leading to inaccurate affinity estimates. Several factors can contribute to this issue:
-
Suboptimal Blocking: Inadequate blocking of non-specific binding sites on filters or assay plates.
-
Radioligand Issues: The radioligand may be binding to non-receptor components.
-
Filter Washing: Insufficient or improper washing of filters after incubation.
-
Receptor Preparation Quality: Poor quality of the receptor preparation can lead to aggregation and non-specific binding.
Troubleshooting Steps:
-
Optimize Blocking Agents: Pre-treat glass fiber filters with blocking agents like polyethyleneimine (PEI) or bovine serum albumin (BSA) to reduce non-specific binding of the radioligand.[1]
-
Adjust Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific interactions.[2]
-
Enhance Washing Procedure: Increase the volume and/or number of washes with ice-cold buffer to more effectively remove unbound and non-specifically bound radioligand.[3]
-
Evaluate Receptor Preparation: Ensure the cytosol or membrane preparation is properly prepared and free of significant protein contamination or aggregation.
Question: My assay is showing a low signal or a poor signal-to-noise ratio. What are the potential causes and solutions?
Answer: A weak signal can make it difficult to determine accurate binding parameters. The following factors can lead to a low signal:
-
Inactive Receptor: The receptor preparation may have lost activity due to improper storage or handling.
-
Reagent Degradation: Degradation of the radioligand or other critical reagents.
-
Incorrect Assay Conditions: Suboptimal incubation time, temperature, or buffer composition.
-
Insufficient Receptor Concentration: The amount of receptor in the assay may be too low to produce a robust signal.
Troubleshooting Steps:
-
Verify Receptor Activity: Test the receptor preparation with a known high-affinity ligand to confirm its binding activity.
-
Check Reagent Quality: Ensure the radioligand has not degraded and that all buffers and solutions are correctly prepared.
-
Optimize Assay Conditions: Systematically vary the incubation time and temperature to ensure the binding reaction reaches equilibrium.[1]
-
Increase Receptor Concentration: Titrate the amount of receptor preparation to find the optimal concentration that yields a strong specific binding signal without increasing non-specific binding excessively.
Question: The IC50 values for drospirenone in my assay are inconsistent and show poor reproducibility. What should I investigate?
Answer: Poor reproducibility of IC50 values can undermine the reliability of your results. Consider the following potential causes:
-
Pipetting Inaccuracies: Inconsistent pipetting of drospirenone dilutions, radioligand, or receptor preparation.
-
Equilibrium Not Reached: Insufficient incubation time for the competitive binding reaction to reach equilibrium.
-
Sample Preparation Variability: Inconsistencies in the preparation of cell lysates or tissue homogenates.[1]
-
Data Analysis Issues: Incorrect fitting of the competition curve.
Troubleshooting Steps:
-
Ensure Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure consistency across all assay wells.
-
Confirm Equilibrium: Perform a time-course experiment to determine the optimal incubation time required to reach binding equilibrium.[2]
-
Standardize Protocols: Adhere to a standardized and well-documented protocol for all sample preparation steps.[1]
-
Refine Data Analysis: Utilize appropriate non-linear regression models to fit the sigmoidal dose-response curve and accurately determine the IC50.
Frequently Asked Questions (FAQs)
Q1: What is the typical binding affinity of drospirenone for its primary target receptors?
A1: Drospirenone exhibits a distinct binding profile. It has a high affinity for the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR), and a low affinity for the androgen receptor (AR). It has no significant binding affinity for the estrogen receptor (ER) or glucocorticoid receptor (GR).[3][4]
Q2: Which radiolabeled ligands are commonly used in competitive binding assays for drospirenone?
A2: The choice of radioligand depends on the target receptor being investigated:
-
Progesterone Receptor (PR): [³H]-Promegestone (R5020) or [³H]-Progesterone[3][5]
-
Mineralocorticoid Receptor (MR): [³H]-Aldosterone[3]
-
Androgen Receptor (AR): [³H]-R1881 (Metribolone) or [³H]-Dihydrotestosterone (DHT)[3]
Q3: How can I determine the functional activity of drospirenone as an antagonist for the androgen and mineralocorticoid receptors?
A3: Reporter gene assays, such as luciferase or CAT assays, are commonly used to assess the functional activity of drospirenone.[5][6] In these assays, cells are co-transfected with an expression vector for the receptor of interest and a reporter plasmid containing a hormone response element linked to a reporter gene. The ability of drospirenone to inhibit the transcriptional activity induced by a known agonist (e.g., DHT for AR, aldosterone (B195564) for MR) is then measured.[5]
Quantitative Data Summary
The following tables summarize the binding affinities of drospirenone for various steroid receptors.
Table 1: Relative Binding Affinity (RBA) of Drospirenone
| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of Drospirenone (%) |
| Progesterone Receptor (PR) | Progesterone | 42 |
| R5020 | ~30 | |
| Mineralocorticoid Receptor (MR) | Aldosterone | 100 - 500 |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 0.6 |
| Glucocorticoid Receptor (GR) | Dexamethasone | Low/Negligible |
Data compiled from in vitro studies.[3]
Experimental Protocols
Competitive Radioligand Binding Assay for Progesterone Receptor
This protocol outlines a generalized procedure for determining the binding affinity of drospirenone to the progesterone receptor.
I. Materials
-
Receptor Source: Human T47D cells (expressing progesterone receptors) or uterine tissue.[5]
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Radiolabeled Ligand: [³H]-R5020 or [³H]-Progesterone.[5]
-
Unlabeled Competitor: Drospirenone.
-
Buffers: Tris-HCl buffer, washing buffer.
-
Scintillation fluid and counter.
II. Procedure
-
Receptor Preparation:
-
Competitive Binding Incubation:
-
In a series of tubes, incubate a constant amount of the cytosolic extract with a fixed concentration of the radiolabeled progestin.[5]
-
Add increasing concentrations of unlabeled drospirenone to the tubes. Include a control with no unlabeled competitor.[5]
-
Incubate the mixture to allow the binding to reach equilibrium.[5]
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using rapid vacuum filtration through glass fiber filters.[3]
-
-
Quantification:
III. Data Analysis
-
Plot the percentage of specific binding against the logarithm of the drospirenone concentration to generate a competition curve.[5]
-
Calculate the IC50 value, which is the concentration of drospirenone that inhibits 50% of the specific binding of the radiolabeled ligand.[3]
-
The Ki (inhibition constant) value can be calculated from the IC50 using the Cheng-Prusoff equation.[3]
Visualizations
Drospirenone's Dual Signaling Antagonism
Caption: Antagonistic signaling pathway of drospirenone on MR and AR.
General Workflow of a Competitive Binding Assay
Caption: Workflow for a drospirenone competitive binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: Troubleshooting decision tree for high non-specific binding.
References
- 1. swordbio.com [swordbio.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
troubleshooting inconsistent results in ethinyl estradiol experiments
Welcome to the technical support center for ethinyl estradiol (B170435) (EE) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can lead to inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with ethinyl estradiol, from solution preparation to final analysis.
Q1: Why are my ethinyl estradiol solutions cloudy or showing precipitation?
A1: This is often due to solubility issues. Ethinyl estradiol is a hydrophobic molecule with limited solubility in aqueous solutions.
-
Problem: Precipitate formation when diluting a stock solution into aqueous media (e.g., cell culture media, PBS).
-
Troubleshooting Steps:
-
Solvent Choice: Ensure your stock solution is prepared in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[1]
-
Stock Concentration: Avoid creating overly concentrated stock solutions that may precipitate when diluted.
-
Dilution Method: For maximum solubility in aqueous buffers, first dissolve ethinyl estradiol in 100% ethanol. Then, dilute this solution with the aqueous buffer of your choice. A 1:7 ratio of ethanol to PBS (pH 7.2) can achieve a solubility of approximately 0.125 mg/mL.[1]
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your experimental medium low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
-
Q2: I'm observing high variability between replicate experiments. What are the potential causes?
A2: High variability can stem from the stability of ethinyl estradiol in your experimental setup, issues with solution handling, or the analytical method used.
-
Problem: Inconsistent biological response or measured concentration across identical experimental setups.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent results.
-
Key Considerations:
-
Aqueous Stability: Ethinyl estradiol is unstable in aqueous solutions and should be prepared fresh for each experiment. Storing aqueous solutions for more than one day is not recommended.[1]
-
Storage: Store crystalline solid ethinyl estradiol at -20°C for long-term stability (≥4 years).[1] Protect from light.[2]
-
Adsorption: As a hydrophobic compound, ethinyl estradiol can adsorb to plastic surfaces. Use glass or low-retention plasticware where possible.
-
Q3: My quantification results are inconsistent. Should I use an immunoassay or LC-MS/MS?
A3: The choice of analytical method is critical and depends on the required sensitivity, specificity, and sample matrix. Immunoassays are prone to interference, while LC-MS/MS offers higher specificity.
-
Immunoassays (e.g., ELISA):
-
Pros: High throughput, relatively low cost.
-
Cons: Can suffer from cross-reactivity with metabolites (like estrone) or other compounds in the sample, leading to falsely high or low results.[3][4] Performance is often poor at low concentrations (<30 pg/mL), which may be relevant for certain experimental endpoints.[4]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Caption: Decision tree for selecting an analytical method.
Data Presentation: Properties & Stability
The following tables summarize key quantitative data for ethinyl estradiol.
Table 1: Solubility of Ethinyl Estradiol in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~30 mg/mL | [1] |
| DMSO | ~20 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [1] |
| 1:7 Ethanol:PBS (pH 7.2) | ~0.125 mg/mL | [1] |
Table 2: Representative Stability of Ethinyl Estradiol under Forced Degradation Conditions
Data synthesized from studies on combined oral contraceptive formulations. Degradation is compound and formulation-dependent.
| Condition | Duration | Temperature | Approximate Degradation (%) | Reference |
| Acid Hydrolysis (0.1N HCl) | 8 hours | 80°C | Significant | [8] |
| Base Hydrolysis (0.1N NaOH) | 4 hours | 80°C | Significant | [8] |
| Oxidation (3% H₂O₂) | 24 hours | Room Temp. | Moderate | [8] |
| Thermal | 48 hours | 80°C | Low to Moderate | [8] |
| Photolytic (UV light) | 24 hours | Room Temp. | Low | [8] |
Table 3: Comparison of Typical Analytical Method Performance
| Parameter | Immunoassay (ELISA) | LC-MS/MS | Reference |
| Linear Range | Narrower, method-dependent | 5.0 - 500 pg/mL | [6][7] |
| Lower Limit of Quantitation (LLOQ) | Often >20-30 pg/mL | ~5 pg/mL | [4][7] |
| Precision (%CV) | <15-20% (can be higher at low conc.) | <15% | [5][6] |
| Accuracy / Recovery | Variable, subject to interference | Typically 85-115% | [5][7][9] |
| Specificity | Moderate (Cross-reactivity is a concern) | High | [3][4] |
Experimental Protocols
Detailed methodologies for common procedures involving ethinyl estradiol.
Protocol 1: Preparation of Ethinyl Estradiol Stock and Working Solutions
-
Stock Solution (e.g., 10 mg/mL in DMSO):
-
Weigh the required amount of ethinyl estradiol crystalline solid in a sterile glass vial.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration.
-
Vortex thoroughly until the solid is completely dissolved. Purging the vial with an inert gas like nitrogen or argon before sealing can improve stability.[1]
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Aqueous Working Solution (e.g., for cell culture):
-
This protocol is for diluting a stock made in ethanol. If using a DMSO stock, adjust accordingly, ensuring the final DMSO concentration is minimal.
-
Thaw a stock solution aliquot.
-
Serially dilute the stock solution in your chosen aqueous medium (e.g., cell culture medium, PBS) to the final desired concentration.
-
Crucially, prepare this solution fresh immediately before each experiment. Do not store aqueous dilutions.[1]
-
Vortex gently before adding to your experimental system.
-
Protocol 2: General Procedure for a Competitive ELISA
-
Plate Coating: A microtiter plate is pre-coated with anti-ethinyl estradiol antibodies.[10]
-
Reagent Preparation: Prepare standards, controls, and samples. Reconstitute HRP-labeled ethinyl estradiol conjugate.[10]
-
Incubation: Add standards, controls, or samples to the wells, followed by the HRP-labeled ethinyl estradiol. Ethinyl estradiol in the sample competes with the HRP-labeled version for antibody binding sites. Incubate as per the kit instructions (e.g., 2 hours at 4°C).[10]
-
Washing: Wash the plate multiple times with wash buffer to remove all unbound components.[10]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme bound to the plate will catalyze a color change. Incubate for a specified time (e.g., 30 minutes) in the dark.[10]
-
Stopping Reaction: Add a stop solution (e.g., sulfuric acid) to halt the reaction.[10]
-
Reading: Measure the optical density at the appropriate wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of ethinyl estradiol in the sample.[10]
Protocol 3: Quantification by LC-MS/MS (General Workflow)
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation is often the first step, followed by either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate the analyte and remove interfering matrix components.[6][7]
-
Derivatization (Optional but common): To improve ionization efficiency and sensitivity in positive ion mode, ethinyl estradiol is often derivatized with an agent like dansyl chloride.[5][7]
-
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., C18) is typically used.[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is common.[6]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[6]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is used, often in positive mode after derivatization.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity, monitoring the transition of a specific precursor ion to a product ion.[6]
-
Internal Standard: A stable isotope-labeled internal standard (e.g., ethinyl estradiol-d4) is crucial for accurate quantification.[6][9]
-
Signaling Pathway Visualization
Ethinyl estradiol, like endogenous estrogens, primarily acts by binding to estrogen receptors (ERs). This initiates two main types of signaling pathways.
Caption: Ethinyl estradiol signaling via nuclear and membrane pathways.[11][12]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. newdruginfo.com [newdruginfo.com]
- 3. Oral estrogen leads to falsely low concentrations of estradiol in a common immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. cusabio.com [cusabio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Protocol Refinement for Drospirenone and Ethinyl Estradiol Co-administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the co-administration of drospirenone (B1670955) (DRSP) and ethinyl estradiol (B170435) (EE).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for drospirenone and ethinyl estradiol?
A1: Drospirenone is a synthetic progestin that acts as a progesterone (B1679170) receptor agonist. It also possesses anti-mineralocorticoid and anti-androgenic properties. Ethinyl estradiol is a synthetic estrogen that primarily acts as an agonist for estrogen receptors (ERα and ERβ). Their combined effect in oral contraceptives is mainly to suppress ovulation.[1][2]
Q2: What are the major challenges in the simultaneous analytical quantification of drospirenone and ethinyl estradiol?
A2: The main challenge lies in the significant concentration difference between the two compounds in pharmaceutical formulations, with drospirenone typically present at a much higher concentration than ethinyl estradiol. This requires an analytical method with a wide dynamic range and high sensitivity for ethinyl estradiol. High-performance liquid chromatography (HPLC) with dual detection methods (UV for drospirenone and fluorescence for the more sensitive detection of ethinyl estradiol) is a common and effective approach to address this.[3][4]
Q3: Are there known in vitro drug-drug interactions between drospirenone and ethinyl estradiol at the metabolic level?
A3: Yes, ethinyl estradiol can inhibit certain cytochrome P450 (CYP) enzymes, such as CYP3A4, which are involved in the metabolism of drospirenone.[5][6] This inhibition can lead to higher plasma concentrations of drospirenone when co-administered, a factor that should be considered in the design and interpretation of in vitro metabolism studies.[5][6]
Q4: Can the co-administration of drospirenone and ethinyl estradiol lead to synergistic, additive, or antagonistic effects in cell-based assays?
A4: The interaction between drospirenone and ethinyl estradiol can be complex and assay-dependent. In vitro studies using recombinant yeast assays have shown additive progestogenic and androgenic activities. However, in vivo studies looking at transcriptional changes in zebrafish embryos revealed more complex, often non-additive (antagonistic or independent) interactions.[4] Therefore, the nature of the interaction should be empirically determined for each specific in vitro model and endpoint.
Q5: What are some key considerations when designing in vitro studies for this combination?
A5: Key considerations include:
-
Cell Line Selection: Choose cell lines that express the relevant receptors (progesterone, estrogen, androgen, and mineralocorticoid receptors) at appropriate levels.
-
Hormone-Depleted Media: Use charcoal-stripped serum to remove endogenous steroids from the cell culture media, which could otherwise interfere with the assay.
-
Concentration Ratios: Test a matrix of concentrations for both compounds to identify potential synergistic, additive, or antagonistic interactions.
-
Endpoint Selection: Choose endpoints that are relevant to the biological question, such as cell proliferation, receptor binding, or target gene expression.
Troubleshooting Guides
Analytical Methods: HPLC
Issue: Poor peak resolution or co-elution of drospirenone and ethinyl estradiol.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer. A gradient elution may be necessary. |
| Incorrect column chemistry | Ensure the use of a suitable C18 column. Consider a column with a different particle size or length. |
| Suboptimal flow rate | Adjust the flow rate. A lower flow rate can sometimes improve resolution. |
| Inadequate temperature control | Maintain a constant and optimized column temperature. |
Issue: Low sensitivity for ethinyl estradiol.
| Possible Cause | Troubleshooting Step |
| Inappropriate detector | Use a fluorescence detector for ethinyl estradiol, as it offers significantly higher sensitivity than UV detection.[3] |
| Suboptimal excitation and emission wavelengths | Optimize the fluorescence detector's excitation and emission wavelengths for ethinyl estradiol (typically around λex= 280 nm and λem= 310 nm).[3] |
| Sample degradation | Protect samples from light and heat. Prepare fresh standards and samples regularly. |
In Vitro Cell-Based Assays (e.g., Cell Proliferation)
Issue: High variability in cell proliferation assays (e.g., MCF-7 cells).
| Possible Cause | Troubleshooting Step |
| Incomplete removal of endogenous steroids | Use charcoal-stripped fetal bovine serum (FBS) in the culture medium for at least 72 hours before and during the experiment to create an estrogen-free environment. |
| Cell line heterogeneity | Source cells from a reputable cell bank and use low passage numbers. Different subclones of the same cell line can have varied responses. |
| Inconsistent seeding density | Optimize and strictly control the initial cell seeding density to ensure uniform growth. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with a buffer or media to maintain humidity and temperature uniformity. |
Issue: No observable effect of ethinyl estradiol on cell proliferation.
| Possible Cause | Troubleshooting Step |
| Low estrogen receptor expression | Confirm the expression of ERα and ERβ in the cell line using techniques like Western blot or qPCR. |
| Phenol (B47542) red in the culture medium | Phenol red is a weak estrogen agonist. Use phenol red-free medium for all estrogen-related experiments. |
| Presence of anti-estrogenic compounds in the test solution | Ensure that the vehicle (e.g., DMSO) concentration is low and consistent across all treatments and does not interfere with the assay. |
Receptor Binding Assays
Issue: High non-specific binding in a competitive radioligand binding assay.
| Possible Cause | Troubleshooting Step |
| Radioligand binding to non-receptor components | Add a protein like bovine serum albumin (BSA) to the assay buffer to block non-specific binding sites. Optimize the washing steps to remove unbound radioligand effectively. |
| Hydrophobic interactions of the test compounds with the filter | Pre-soak the filter paper in a buffer containing a detergent (e.g., Tween-20) or BSA. |
| Inappropriate radioligand concentration | Use a radioligand concentration at or below its Kd for the receptor to minimize non-specific binding. |
In Vitro Metabolism Studies
Issue: Difficulty in detecting metabolites of drospirenone and ethinyl estradiol.
| Possible Cause | Troubleshooting Step |
| Low metabolic activity of the in vitro system | Use liver microsomes or hepatocytes with confirmed high metabolic activity. For slowly metabolized compounds, consider using relay methods or co-cultures to extend the incubation time. |
| Inappropriate cofactors | Ensure the presence of necessary cofactors for the metabolic enzymes being studied (e.g., NADPH for CYPs, UDPGA for UGTs). |
| Insufficiently sensitive analytical method | Use a highly sensitive analytical method such as LC-MS/MS for metabolite detection and quantification. |
Data Presentation
Table 1: HPLC Method Parameters for Simultaneous Analysis
| Parameter | Drospirenone (DRSP) | Ethinyl Estradiol (EE) | Reference |
| Column | LiChroCART® 100RP-18 (125x4 mm, 5 µm) | LiChroCART® 100RP-18 (125x4 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile (B52724):Water (50:50, v/v) | Acetonitrile:Water (50:50, v/v) | [3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [3] |
| Detection | UV at 200 nm | Fluorescence (Ex: 280 nm, Em: 310 nm) | [3] |
| Retention Time | ~5.7 min | ~4.0 min | [3] |
Table 2: Quantitative HPLC Validation Data
| Parameter | Drospirenone (DRSP) | Ethinyl Estradiol (EE) | Reference |
| Linearity Range | 15.00 - 1500.00 µg/mL | 0.10 - 10.00 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |
| Recovery | 98.70% - 102.00% | 99.85% - 101.38% | [1] |
| Limit of Detection (LOD) | 4.88 µg/mL (UV) | 0.02 µg/mL (Fluorescence) | [1] |
| Limit of Quantification (LOQ) | 14.80 µg/mL (UV) | 0.06 µg/mL (Fluorescence) | [1] |
Experimental Protocols
Protocol 1: Simultaneous Quantification by HPLC
This protocol is adapted from Silva et al. for the simultaneous determination of drospirenone and ethinyl estradiol in pharmaceutical formulations.[3]
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of drospirenone and ethinyl estradiol in the mobile phase.
-
Prepare a series of working standard solutions containing both analytes at different concentrations by diluting the stock solutions.
-
-
Sample Preparation:
-
For tablets, accurately weigh and crush a number of tablets.
-
Extract the active ingredients using the mobile phase with the aid of sonication.
-
Filter the resulting solution through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Use a C18 reverse-phase column (e.g., LiChroCART® 100RP-18, 125x4 mm, 5 µm).
-
Set the mobile phase to a mixture of acetonitrile and water (50:50, v/v).
-
Maintain a flow rate of 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
-
Detection:
-
Connect a UV detector and a fluorescence detector in series.
-
Set the UV detector to 200 nm for the quantification of drospirenone.
-
Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 310 nm for the quantification of ethinyl estradiol.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions.
-
Construct calibration curves by plotting the peak area against the concentration for each analyte.
-
Determine the concentration of drospirenone and ethinyl estradiol in the samples from the calibration curves.
-
Protocol 2: Competitive Radioligand Binding Assay
This is a general protocol for assessing the binding affinity of drospirenone and ethinyl estradiol to their respective receptors.
-
Preparation of Receptor Source:
-
Prepare a cytosol fraction containing the target receptor (e.g., progesterone receptor from rat uterus or estrogen receptor from MCF-7 cells) by tissue homogenization and ultracentrifugation.
-
Determine the protein concentration of the cytosol.
-
-
Assay Setup:
-
In a series of tubes, add a fixed amount of the receptor preparation.
-
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-progesterone for the progesterone receptor or [³H]-estradiol for the estrogen receptor).
-
Add increasing concentrations of the unlabeled competitor (drospirenone, ethinyl estradiol, or a known reference compound).
-
Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of the unlabeled reference compound).
-
-
Incubation:
-
Incubate the tubes at an appropriate temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or vacuum filtration.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding) from the curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Genomic signaling pathways of ethinyl estradiol and drospirenone.
Caption: General workflow for in vitro co-administration studies.
Caption: Troubleshooting flowchart for inconsistent cell-based assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Drospirenone/ethinyl estradiol Interactions - Drugs.com [drugs.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Activity of binary mixtures of drospirenone with progesterone and 17α-ethinylestradiol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetic estimates of drospirenone alone and in combination with ethinyl estradiol after single and repeated oral administration in healthy females - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Metabolic Instability of Ethinyl Estradiol In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethinyl estradiol (B170435) (EE). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to its metabolic instability in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay with human liver microsomes (HLMs) shows unexpectedly high/low metabolism of ethinyl estradiol. What are the potential causes?
A1: Discrepancies in ethinyl estradiol metabolism in HLM assays can arise from several factors:
-
Enzyme Activity Variation: The activity of cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs) can vary significantly between different lots of pooled HLMs due to donor genetics and other factors.
-
Cofactor Limitations: Ensure that the concentrations of NADPH (for CYPs), UDPGA (for UGTs), and PAPS (for SULTs) are not rate-limiting throughout the incubation period. Prepare these cofactors fresh.
-
Incorrect Incubation Conditions: Suboptimal pH, temperature, or incubation time can affect enzyme kinetics. The final concentration of organic solvent in the incubation should be minimized (typically <1%) as it can inhibit enzyme activity.
-
Substrate Concentration: The concentration of ethinyl estradiol used can influence which metabolic pathway predominates. At lower, clinically relevant concentrations, sulfation by SULT1E1 may be a major pathway, while at higher concentrations, CYP-mediated oxidation and glucuronidation become more significant.[1]
-
Binding to Plasticware: Ethinyl estradiol is a lipophilic compound and may adsorb to plastic tubes and plates, reducing its effective concentration in the incubation. Using low-binding plates or pre-treating with a detergent solution can mitigate this.
Q2: I am trying to characterize the specific CYP enzymes responsible for ethinyl estradiol metabolism, but my results with chemical inhibitors are ambiguous. What should I consider?
A2: While chemical inhibitors are useful tools, they often have limitations such as lack of absolute specificity. For more definitive results:
-
Use Recombinant Enzymes: Incubating ethinyl estradiol with specific recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C9, rCYP1A1) will provide direct evidence of which isoforms can metabolize the compound.[2]
-
Antibody Inhibition: Utilize isoform-specific inhibitory antibodies for a more targeted approach in complex systems like HLMs.[2]
-
Correlational Studies: Correlate the rate of ethinyl estradiol metabolism with the known activities of specific CYPs across a panel of individual human liver microsomes.
-
Consider Extrahepatic Metabolism: Ethinyl estradiol undergoes significant first-pass metabolism in the intestine.[3][4] Consider using human intestinal microsomes, as enzymes like CYP1A1 and SULT1E1 are highly expressed there and contribute to its metabolism.[1][5]
Q3: How can I detect and identify the reactive metabolites of ethinyl estradiol in my in vitro system?
A3: Ethinyl estradiol can be metabolized to reactive catechol estrogens, which can be further oxidized to ortho-quinones.[6] To detect these unstable metabolites:
-
Trapping Agents: Incorporate nucleophilic trapping agents like glutathione (B108866) (GSH) or N-acetylcysteine (NAC) into your incubation.[6] These agents form stable adducts with reactive metabolites, which can then be detected by LC-MS/MS.
-
Isotope Labeling: The use of stable isotope-labeled ethinyl estradiol (e.g., deuterated EE) can aid in the confident identification of metabolites and adducts from the complex biological matrix.[6] The characteristic isotopic pattern helps distinguish true metabolites from endogenous interferences.
-
High-Resolution Mass Spectrometry: Employ high-resolution LC-MS/MS to obtain accurate mass measurements and detailed fragmentation patterns, which are crucial for the structural elucidation of novel metabolites and adducts.[6]
Q4: I am observing significant variability in the glucuronidation of ethinyl estradiol in my experiments. What factors influence this pathway?
A4: Glucuronidation of ethinyl estradiol is a key metabolic pathway. Variability can be attributed to:
-
UGT Isoform Specificity: Multiple UGT enzymes can catalyze the glucuronidation of ethinyl estradiol. A human liver bilirubin (B190676) UGT has been shown to be largely responsible for the formation of ethinylestradiol-3-glucuronide.[7]
-
Tissue-Specific Expression: The expression of UGTs varies between liver and extrahepatic tissues like the intestine. The intrinsic clearance of ethinyl estradiol via glucuronidation can be higher in intestinal microsomes compared to liver microsomes.[3]
-
Allosteric Effects: The activity of UGTs can be modulated by other compounds. For instance, ethinylestradiol itself can have a concentration-dependent activation and inhibition effect on the glucuronidation of other substrates.[8]
-
Protein Binding: Consideration of protein binding is crucial when predicting in vivo glucuronidation from in vitro data, especially for acidic substrates.[3]
Troubleshooting Guides
Table 1: Troubleshooting Low Metabolic Turnover of Ethinyl Estradiol
| Observed Issue | Potential Cause | Recommended Solution |
| Little to no metabolite formation detected. | Inactive enzymes in microsomes/S9 fractions. | Use a new lot of microsomes/S9 and verify activity with a known positive control substrate for the relevant enzyme families (e.g., testosterone (B1683101) for CYP3A4). |
| Insufficient or degraded cofactors. | Prepare NADPH, UDPGA, and PAPS solutions fresh for each experiment. Ensure the final concentration is adequate. | |
| Substrate concentration is too low. | Increase the concentration of ethinyl estradiol. Be aware that this may shift the predominant metabolic pathway. | |
| Analytical method lacks sensitivity. | Optimize the LC-MS/MS method for the detection of expected metabolites (e.g., 2-hydroxy-EE, EE-glucuronide, EE-sulfate). | |
| Adsorption of compound to labware. | Use low-adhesion polypropylene (B1209903) plates/tubes. Include a pre-incubation step to saturate binding sites. |
Table 2: Troubleshooting Inconsistent Results Between Experiments
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in metabolite formation rates across different experimental runs. | Inconsistent incubation times or temperatures. | Use a temperature-controlled incubator/water bath and a precise timer. Stagger the addition of reagents to ensure uniform incubation times. |
| Pipetting errors, especially with small volumes. | Calibrate pipettes regularly. Use a serial dilution approach for preparing low concentration solutions. | |
| Differences in microsomal protein concentration. | Perform a protein quantification assay (e.g., BCA assay) on the microsomal suspension immediately before use. | |
| Freeze-thaw cycles of microsomes. | Aliquot microsomes into single-use vials upon receipt to avoid repeated freeze-thaw cycles, which can decrease enzyme activity. |
Quantitative Data Summary
Table 3: In Vitro Kinetic Parameters for Ethinyl Estradiol Metabolism
| Enzyme/System | Metabolic Pathway | Km | Vmax/Catalytic Efficiency | Reference |
| Recombinant CYP1A1 | 2-hydroxylation | - | Highest catalytic efficiency (Vmax/Km) among tested rCYPs | [2] |
| Recombinant CYP3A4 | 2-hydroxylation | - | Second highest catalytic efficiency (Vmax/Km) | [2] |
| Recombinant CYP2C9 | 2-hydroxylation | - | Third highest catalytic efficiency (Vmax/Km) | [2] |
| Human Liver Cytosol | 3-O-sulfation (High affinity) | 8 nM | - | [1] |
| Human Intestinal Cytosol | 3-O-sulfation (High affinity) | 24 nM | - | [1] |
| Human Intestinal Microsomes | Glucuronidation | - | Intrinsic Clearance (CLint) = 1.3 µl/min/mg | [3] |
| Human Liver Microsomes | Glucuronidation | - | Intrinsic Clearance (CLint) = 0.7 µl/min/mg | [3] |
Note: The primary oxidative metabolite of ethinyl estradiol is 2-hydroxy-ethinylestradiol.[2]
Table 4: Inhibition Constants (IC₅₀/Ki) of Ethinyl Estradiol on Human CYPs
| CYP Isoform | System | IC₅₀ (free) / Ki (free) | Reference |
| CYP1A1 | Recombinant | Ki = 1.4 µM (competitive inhibitor) | [5] |
| CYP2C19 | Human Liver Microsomes | IC₅₀ = 2.8 µM | [5] |
| CYP1A2 | Human Liver Microsomes | IC₅₀ > 39 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Ethinyl Estradiol in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of ethinyl estradiol in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a NADPH regenerating system in phosphate (B84403) buffer (pH 7.4).[6]
-
Thaw human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, add phosphate buffer (pH 7.4).
-
Add the human liver microsomes to the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the ethinyl estradiol stock solution to achieve the desired final concentration (e.g., 1 µM).[2]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Termination and Sample Processing:
-
At specified time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile, which may contain an internal standard.
-
Vortex and centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a clean tube or plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining ethinyl estradiol and the formation of its metabolites.
-
Protocol 2: Trapping of Reactive Metabolites of Ethinyl Estradiol
-
Preparation of Reagents:
-
Follow steps 1a-1c from Protocol 1.
-
Prepare a stock solution of a trapping agent, such as glutathione (GSH), in phosphate buffer.
-
-
Incubation:
-
Follow steps 2a-2c from Protocol 1.
-
Add the GSH stock solution to the incubation mixture to a final concentration of 1-5 mM.[6]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Termination and Sample Processing:
-
Follow step 3 from Protocol 1.
-
-
Analysis:
-
Analyze the samples using high-resolution LC-MS/MS. Search for the expected mass of the GSH-adducts of ethinyl estradiol metabolites.
-
Visualizations
Caption: Major metabolic pathways of ethinyl estradiol in vitro.
Caption: General workflow for in vitro metabolism experiments.
References
- 1. Sulfotransferase 1E1 is a low km isoform mediating the 3-O-sulfation of ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further assessment of 17alpha-ethinyl estradiol as an inhibitor of different human cytochrome P450 forms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human bilirubin UDP-glucuronosyltransferase catalyzes the glucuronidation of ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation between Bilirubin Glucuronidation and Estradiol-3-Gluronidation in the Presence of Model UDP-Glucuronosyltransferase 1A1 Substrates/Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Hormone Treatment Protocols in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing hormone treatment protocols in cell lines. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing a new hormone treatment in a cell line?
A1: The first step is to perform a dose-response and time-course experiment to determine the optimal concentration and duration of hormone treatment. This involves treating the cells with a range of hormone concentrations for different periods and measuring the desired biological response.
Q2: Why is serum starvation often necessary before hormone treatment?
A2: Serum contains various growth factors and hormones that can interfere with the experimental results. Serum starvation helps to synchronize the cell cycle, leading to a more uniform response to the hormone treatment. It also reduces basal signaling activity, making the cellular response to the specific hormone more pronounced.
Q3: How do I choose the appropriate vehicle control for my hormone?
A3: The vehicle control should be the solvent used to dissolve the hormone, at the same final concentration used in the experimental wells. Common solvents for steroid hormones include ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[1]
Q4: What are some common causes of inconsistent results in hormone treatment experiments?
A4: Inconsistent results can arise from several factors, including:
-
Cell passage number: Using cells of a high passage number can lead to genetic drift and altered cellular responses.
-
Cell density: The density at which cells are plated can significantly impact their response to hormones.[2][3]
-
Reagent variability: Inconsistent batches of media, serum, or the hormone itself can introduce variability.
-
Pipetting errors: Inaccurate pipetting can lead to incorrect hormone concentrations and variable cell numbers.
Q5: How can I confirm that my hormone is stable in the cell culture medium during the experiment?
A5: The stability of a hormone in culture media can vary. For long-term experiments, it may be necessary to replenish the media with fresh hormone at regular intervals. For example, some protocols recommend changing the media with fresh estradiol (B170435) every 24 hours in experiments lasting several days. The stability of your specific hormone in your experimental conditions should be verified from literature or empirically.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of hormone treatment protocols.
| Problem | Potential Cause | Recommended Solution |
| No observable effect of hormone treatment | 1. Suboptimal hormone concentration. 2. Inappropriate treatment duration. 3. Low or absent receptor expression in the cell line. 4. Inactive hormone. | 1. Perform a dose-response study with a wider range of concentrations. 2. Conduct a time-course experiment to identify the optimal treatment duration. 3. Verify receptor expression using qPCR or Western blot. 4. Check the quality and storage of the hormone stock solution. Prepare fresh stock if necessary. |
| High background signal in control wells | 1. Presence of endogenous hormones in the serum. 2. Phenol (B47542) red in the medium acting as a weak estrogen. 3. Contaminated reagents or buffers. | 1. Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids. 2. Use phenol red-free medium for experiments with estrogen-sensitive cell lines. 3. Prepare fresh, sterile buffers and reagents. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inaccurate pipetting of hormone or reagents. 3. "Edge effect" in multi-well plates due to evaporation. | 1. Ensure a single-cell suspension before seeding and use appropriate mixing techniques. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media to maintain humidity.[1] |
| Cell death observed at high hormone concentrations | 1. Hormone-induced cytotoxicity. 2. High concentration of the vehicle (e.g., DMSO). | 1. Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT). 2. Ensure the final vehicle concentration is below the toxic threshold for the cell line (typically <0.1%). Include a vehicle-only control.[1] |
| Unexpected or non-linear dose-response curve | 1. Hormone degradation over time. 2. Complex biological response with biphasic effects. 3. Off-target effects at high concentrations. | 1. For longer incubations, consider replenishing the medium with fresh hormone. 2. Analyze a wider range of concentrations to fully characterize the dose-response curve. 3. Investigate potential off-target effects by using receptor antagonists or knock-down approaches. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability in response to hormone treatment.
Materials:
-
96-well tissue culture plates
-
Hormone stock solution
-
Cell culture medium (with and without serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Detergent reagent (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
If required, serum-starve the cells for 12-24 hours.
-
Treat the cells with serial dilutions of the hormone. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Incubate at room temperature in the dark for at least 2 hours, shaking gently to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Signaling Protein Activation
This protocol is for detecting changes in the phosphorylation or expression of proteins in a signaling pathway following hormone treatment.
Materials:
-
6-well tissue culture plates
-
Hormone stock solution
-
Cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent detection substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells if necessary, then treat with the hormone for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[6]
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
Quantitative RT-PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA expression of target genes in response to hormone treatment.
Materials:
-
6-well tissue culture plates
-
Hormone stock solution
-
Cell culture medium
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
Procedure:
-
Seed cells in 6-well plates, grow to the desired confluency, and treat with the hormone.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and primers.
-
Perform the qPCR reaction in a real-time PCR machine.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression, normalizing to a stable housekeeping gene.
Luciferase Reporter Gene Assay
This protocol is for measuring the activation of a hormone-responsive promoter.
Materials:
-
96-well tissue culture plates (white, clear-bottom for adherent cells)
-
Reporter plasmid (containing a hormone response element driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Hormone stock solution
-
Luciferase assay reagent
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the plasmids for 24-48 hours.
-
Treat the cells with the hormone for the desired duration.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
Experimental Workflow for Hormone Treatment
Caption: A general experimental workflow for hormone treatment in cell lines.
Troubleshooting Decision Tree
References
Technical Support Center: Hormonal Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and inconsistencies in hormonal cell proliferation assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing an "edge effect" in my multi-well plates, with cells on the perimeter growing differently than those in the center?
The "edge effect" is a common phenomenon in microplate-based assays where wells on the perimeter of the plate show different results from the interior wells.[1] This is often due to increased evaporation of media from the outer wells, leading to changes in concentration of media components, and uneven temperature distribution across the plate.[2][3]
Troubleshooting & Optimization:
| Recommended Solution | Detailed Steps |
| Pre-incubation at Room Temperature | After seeding the cells, let the plate sit at room temperature for about an hour before transferring it to the incubator. This allows for a more even settling of cells.[1][4] |
| Use of Specialized Plates | Employ microplates designed to minimize the edge effect, which often feature a moat surrounding the outer wells that can be filled with sterile liquid to create a humidity buffer.[2] |
| Avoid Outer Wells | A simple, though less efficient, strategy is to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium to maintain humidity.[5] |
| Ensure Proper Humidity | Maintain a high level of humidity (at least 95%) within the incubator to reduce evaporation.[2] |
| Randomize Plate Layout | To minimize bias from any residual edge effect, randomize the placement of your experimental and control groups across the plate.[3] |
Q2: My results are inconsistent, and I suspect interference from a component in my culture medium. What could be the cause?
A common source of interference in hormonal assays is the pH indicator phenol (B47542) red , which is present in many standard cell culture media. Phenol red is a weak estrogen mimic and can stimulate estrogen receptors, which is particularly problematic in studies with hormone-sensitive cells like MCF-7.[6][7] It can also interfere with absorbance and fluorescence-based readouts.[6][8]
Troubleshooting & Optimization:
| Recommended Solution | Detailed Steps |
| Use Phenol Red-Free Medium | For any experiments involving hormones, especially estrogens, it is highly recommended to use a phenol red-free formulation of your culture medium to avoid estrogenic effects.[6][8] |
| "Media Only" Controls | If you must use media containing phenol red for absorbance or fluorescence assays, include "media only" wells (without cells) to quantify the background signal from the dye.[6] |
| Dialysis of Reagents | In specific applications where antibodies are used, phenol red can bind to immunoglobulins and cause interference. In such cases, dialysis of the antibody-containing supernatant to remove phenol red may be necessary.[9] |
Q3: I'm using serum starvation to synchronize my cells in the G1 phase, but I'm seeing a lot of cell death and inconsistent results. How can I optimize this?
Serum starvation is a widely used technique for cell cycle synchronization, but it can induce apoptosis and may not be effective for all cell lines.[10][11] Prolonged starvation can even lead to arrest in the G2/M phase.[12]
Troubleshooting & Optimization:
| Recommended Solution | Detailed Steps |
| Optimize Starvation Duration | The optimal duration for serum starvation varies between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal length of starvation that induces G1 arrest without significant cell death.[11][12] |
| Reduce, Don't Eliminate, Serum | Instead of complete serum withdrawal, try reducing the serum concentration (e.g., to 0.1-0.5%) to minimize cell stress while still achieving cell cycle arrest. |
| Alternative Synchronization Methods | If serum starvation proves to be too harsh for your cells, consider alternative methods like a double thymidine (B127349) block or the use of CDK inhibitors.[11] |
| Confirm Synchronization | Always verify cell cycle arrest using a method like flow cytometry to analyze DNA content after staining with a fluorescent dye.[11] |
Q4: I'm performing a BrdU assay, but I'm getting a weak signal or high background. What are the likely causes and solutions?
Weak signals or high background are common issues in BrdU assays and can stem from several factors, including insufficient BrdU incorporation, inadequate DNA denaturation, or non-specific antibody binding.[13]
Troubleshooting & Optimization:
| Problem | Potential Cause | Recommended Solution |
| Weak Signal | Insufficient BrdU incorporation | Optimize the concentration of BrdU and the incubation time based on the proliferation rate of your specific cell type.[13][14] |
| Inadequate DNA denaturation | Optimize the concentration of hydrochloric acid, incubation temperature, and time for the DNA denaturation step to allow the anti-BrdU antibody to access the incorporated BrdU.[13][14] | |
| High Background | Non-specific secondary antibody binding | Run a "secondary antibody only" control to check for non-specific binding.[14][15] |
| Insufficient washing | Ensure thorough washing after the denaturation step to remove any residual acid that could denature the antibody.[15] | |
| Cross-reactivity of anti-BrdU antibody | Check if your antibody has been tested for cross-reactivity with other thymidine analogs if you are using them in your experiments.[15] |
Q5: My MTT assay is yielding unexpectedly high viability readings, even for cells I expect to be dead. What could be causing this artifact?
The MTT assay measures metabolic activity, which is an indirect measure of cell viability. Certain compounds, particularly plant extracts, can directly reduce the MTT tetrazolium salt to formazan, leading to false-positive results that suggest high viability even when cells are dead.[16][17]
Troubleshooting & Optimization:
| Recommended Solution | Detailed Steps |
| Include "Compound Only" Controls | Always run controls containing your test compound in cell-free media with the MTT reagent to check for direct reduction of MTT by the compound. |
| Use an Alternative Viability Assay | If you suspect interference, use a different viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) which is less prone to such artifacts.[16] |
| Microscopic Examination | Visually inspect the cells under a microscope to confirm cell death, regardless of the MTT assay results. |
Experimental Protocols
MCF-7 Cell Proliferation Assay (Estrogen-Induced)
This protocol is adapted for assessing the proliferative effects of estrogenic compounds on the MCF-7 human breast cancer cell line.[18][19]
-
Cell Seeding:
-
Culture MCF-7 cells in phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous hormones.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of the above medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and a positive control (e.g., 17β-estradiol) in phenol red-free DMEM with 5% CS-FBS. Include a vehicle control (e.g., 0.1% ethanol (B145695) or DMSO).
-
Carefully remove the seeding medium and replace it with 100 µL of the medium containing the test compounds or controls.
-
Incubate the cells for 6 days.
-
-
Proliferation Assessment (e.g., using a WST-1 based assay):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from "media only" wells).
-
Normalize the data to the vehicle control.
-
Plot the proliferation response as a function of compound concentration to determine the EC50 value.
-
Visualizations
Experimental workflow for a hormonal cell proliferation assay.
A decision tree for troubleshooting common artifacts.
A simplified signaling pathway for hormonal regulation of cell proliferation.
References
- 1. agilent.com [agilent.com]
- 2. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 3. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 4. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. promocell.com [promocell.com]
- 9. Screening for hybridomas producing antibodies to steroid hormone receptors: interference from phenol red in the hybridoma culture supernates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
A Comparative Analysis of Fourth-Generation Progestins: A Guide for Researchers and Drug Development Professionals
A new generation of synthetic progestogens, known as fourth-generation progestins, offers enhanced receptor selectivity and improved side-effect profiles compared to their predecessors. This guide provides a detailed comparative analysis of key fourth-generation progestins—drospirenone (B1670955), dienogest, nestorone, nomegestrol (B1679828) acetate (B1210297), segesterone (B1250651) acetate, and trimegestone—focusing on their receptor binding affinities, pharmacokinetic properties, and key pharmacodynamic effects. Experimental data is presented in a structured format to facilitate objective comparison, and detailed methodologies for key experiments are provided.
Introduction to Fourth-Generation Progestins
Progestins are synthetic compounds that mimic the effects of the natural hormone progesterone (B1679170) by binding to and activating progesterone receptors (PRs).[1] They are integral components of hormonal contraceptives and are used in hormone replacement therapy and for the treatment of various gynecological conditions.[2] The development of progestins has progressed through several generations, with each generation aiming to improve efficacy and reduce off-target effects. Fourth-generation progestins were specifically designed for high selectivity to the progesterone receptor, minimizing androgenic, estrogenic, and glucocorticoid activities that were more prominent in earlier generations.[3][4] This enhanced selectivity is attributed to their unique chemical structures, which differ significantly from the testosterone-derived structures of many older progestins.[3]
Receptor Binding Profile
The biological activity of a progestin is determined by its binding affinity to various steroid receptors, including the progesterone receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[3] High affinity for the PR is desirable for progestational effects, while affinity for other receptors can lead to off-target effects. The following table summarizes the available quantitative data on the receptor binding affinities of fourth-generation progestins.
Table 1: Comparative Receptor Binding Affinity of Fourth-Generation Progestins
| Progestin | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Drospirenone | RBA: ~30% (vs. R5020)[5] | RBA: Low/Negligible[6] | RBA: Low/Negligible[6] | RBA: 100-500% (vs. Aldosterone)[7] |
| Dienogest | EC50: 3.4-10.5 nM[4] | Antagonistic Activity (EC50: 420.6-775.0 nM)[4] | No Agonistic/Antagonistic Action[4] | No Agonistic/Antagonistic Action[4] |
| Nestorone | High Affinity[8] | Low Affinity | Low Affinity | Low Affinity |
| Nomegestrol Acetate | Ki: 22.8 nM[9] | Ki: 7.58 nM[10] | No Activity[11] | No Activity[11] |
| Segesterone Acetate | Strong and Selective Affinity | Low Affinity | No Activity | No Activity |
| Trimegestone | High Affinity[8] | Low Affinity | Low Affinity | Moderate Affinity |
RBA: Relative Binding Affinity; Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration. Data is compiled from various sources and methodologies, and direct comparison should be made with caution.
Pharmacokinetic Profile
The pharmacokinetic properties of a progestin, including its bioavailability, half-life, and metabolism, are crucial determinants of its clinical efficacy and dosing regimen. The following table provides a comparative summary of the key pharmacokinetic parameters for orally administered fourth-generation progestins.
Table 2: Comparative Pharmacokinetic Parameters of Fourth-Generation Progestins (Oral Administration)
| Progestin | Bioavailability (%) | Terminal Half-life (t½) (hours) | Time to Maximum Concentration (Tmax) (hours) | Maximum Concentration (Cmax) |
| Drospirenone | 76-85%[12] | ~30-32[8][9] | ~1-2 | Dose-dependent |
| Dienogest | >90%[13] | ~9-10[13] | ~1.5 | Dose-dependent |
| Nestorone | Low (not orally active) | 15.6 (subcutaneous)[10] | 2 (subcutaneous)[10] | 95.5 ng/g (plasma, subcutaneous)[10] |
| Nomegestrol Acetate | 63%[14] | 41.9 - 45.9[14][15] | ~1.5-2[15] | 7.2 - 12.3 ng/mL[15] |
| Segesterone Acetate | ~10%[16] | 1-2 (oral)[16] | Not specified | Not specified |
| Trimegestone | ~100%[2] | 12-20[2] | ~0.5[2] | 12-25 ng/mL (dose-dependent)[2] |
Key Pharmacodynamic Effects and Supporting Experimental Data
Antiandrogenic Activity
A key feature of many fourth-generation progestins is their reduced or absent androgenic activity and, in some cases, significant antiandrogenic effects.[17] This is a desirable characteristic as it minimizes androgen-related side effects such as acne and hirsutism.
Experimental Data:
-
Drospirenone exhibits antiandrogenic activity, which is attributed to its ability to block testosterone (B1683101) from binding to the androgen receptor.[18]
-
Dienogest is the only 19-nortestosterone derivative with antiandrogenic potency, estimated to be about 30% of that of cyproterone (B1669671) acetate.[19]
-
Nomegestrol acetate has demonstrated significant antiandrogenic effects in vivo, being about 20 times less potent than cyproterone acetate.[10] Its binding affinity (Ki) to the rat ventral prostate androgen receptor is 7.58 nM.[10]
Antigonadotropic Activity
Progestins exert their contraceptive effect primarily through the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3] This antigonadotropic activity inhibits ovulation.
Experimental Data:
-
Nomegestrol acetate has been shown to have strong antigonadotropic activity, suppressing the ovulatory peak of gonadotropins and decreasing LH secretion in normally cycling premenopausal women.[20] This effect is not mediated through the androgen receptor.[21]
Endometrial Effects
Progestins induce secretory transformation of the endometrium, which is essential for their use in hormone replacement therapy and for treating conditions like endometriosis. They also contribute to contraceptive efficacy by altering the endometrium to make it unreceptive to implantation.
Experimental Data:
-
Dienogest shows a very strong progestogenic effect on the endometrium.[19]
-
The effects of progestins on endometrial proliferation can be assessed by measuring changes in endometrial thickness or by analyzing markers of cell proliferation.[21][22] Progestin treatment generally leads to a reduction in endometrial glandular proliferation.[21]
Methodologies for Key Experiments
Receptor Binding Assay
Principle: Competitive binding assays are commonly used to determine the affinity of a progestin for a specific steroid receptor. This involves incubating the receptor with a radiolabeled ligand of known high affinity and varying concentrations of the unlabeled test progestin. The ability of the test progestin to displace the radiolabeled ligand is measured, and from this, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be calculated.
Detailed Protocol (Example: Competitive Radioligand Binding Assay):
-
Receptor Preparation: A source of the target receptor is required, typically from tissue homogenates (e.g., rat uterus for PR, rat ventral prostate for AR) or from cell lines engineered to express the human receptor.
-
Incubation: Constant amounts of the receptor preparation and a specific radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-testosterone for AR) are incubated with a range of concentrations of the unlabeled test progestin.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is often achieved by filtration or charcoal adsorption.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the test progestin. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[23]
In Vivo Anti-Androgenic Activity Assay (Hershberger Bioassay)
Principle: The Hershberger bioassay is a standardized in vivo test to assess the androgenic and antiandrogenic properties of a substance.[24] It relies on the weight changes of five androgen-dependent tissues in castrated male rats.
Detailed Protocol:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.
-
Dosing: For antiandrogenic testing, animals are treated daily for 10 consecutive days with a reference androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues, along with the test progestin at various doses.[2]
-
Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and the following five androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[15]
-
Data Analysis: The weights of these tissues from the groups treated with the test progestin and the reference androgen are compared to the group treated with the reference androgen alone. A statistically significant decrease in the weight of at least two of the five tissues indicates an antiandrogenic effect.[24]
Endometrial Proliferation Assay
Principle: The effect of progestins on endometrial proliferation can be evaluated in vivo or in vitro. In vivo studies often involve ovariectomized animal models primed with estrogen to induce endometrial proliferation, followed by treatment with the test progestin. In vitro assays utilize hormone-responsive endometrial cancer cell lines.
Detailed Protocol (In Vitro Example using RL95-2 cells):
-
Cell Culture: Human endometrial cancer cells (e.g., RL95-2) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the test progestin for a specified period (e.g., 24, 48, 72 hours).
-
Proliferation Assessment: Cell proliferation can be measured using various methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
[³H]-Thymidine Incorporation: This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.[12]
-
Immunocytochemistry: Staining for proliferation markers such as Ki-67 or Proliferating Cell Nuclear Antigen (PCNA) allows for the quantification of proliferating cells.[21]
-
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of the progestin on cell proliferation.
Antigonadotropic Activity Assessment
Principle: The antigonadotropic activity of a progestin is determined by its ability to suppress the secretion of LH and FSH from the pituitary gland. This is typically assessed in animal models or human clinical studies.
Detailed Protocol (Clinical Study Example):
-
Study Population: Healthy, normally cycling premenopausal women or postmenopausal women (who have elevated baseline gonadotropin levels) are recruited.
-
Treatment Protocol: Participants receive the test progestin daily for a defined period (e.g., one menstrual cycle).
-
Blood Sampling: Blood samples are collected at regular intervals throughout the study period to measure plasma concentrations of LH, FSH, estradiol, and progesterone.
-
GnRH Challenge Test: A GnRH stimulation test may be performed before and after treatment to assess the pituitary's responsiveness to GnRH. This involves administering a bolus of GnRH and measuring the subsequent LH and FSH response.
-
Data Analysis: The levels of LH and FSH are compared between the baseline (pre-treatment) and treatment periods. A significant decrease in LH and FSH levels, as well as a blunted response to a GnRH challenge, indicates antigonadotropic activity.[20]
Visualizations
Caption: General signaling pathway of steroid receptors.
Caption: Workflow of a competitive receptor binding assay.
Caption: Logical flow of the Hershberger bioassay for anti-androgenicity.
References
- 1. An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacology of different progestogens: the special case of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of the binding of nomegestrol acetate to the progesterone receptors in rat uterus by competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiandrogenic properties of nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cotransfection Assays and Steroid Receptor Biology | Springer Nature Experiments [experiments.springernature.com]
- 12. Inhibition by nomegestrol acetate and other synthetic progestins on proliferation and progesterone receptor content of T47-D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endometrial Receptivity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. uwyo.edu [uwyo.edu]
- 21. Faculty Collaboration Database - The effects of progesterone and progestins on endometrial proliferation. Contraception 1998 Jun;57(6):399-403 [fcd.mcw.edu]
- 22. academic.oup.com [academic.oup.com]
- 23. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oecd.org [oecd.org]
A Comparative Analysis of the Antiandrogenic aA-effects of Drospirenone and Cyproterone Acetate
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the antiandrogenic properties of drospirenone (B1670955) (DRSP) and cyproterone (B1669671) acetate (B1210297) (CPA), two progestins known for their ability to counteract the effects of androgens. The following sections present a synthesis of in vivo and clinical data, detail the experimental protocols used to generate this data, and visualize key concepts for clarity.
Mechanism of Action: Competitive Antagonism
Both drospirenone and cyproterone acetate exert their primary antiandrogenic effect by acting as competitive antagonists at the androgen receptor (AR). They bind to the AR, preventing endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding and activating the receptor. This blockade inhibits the transcription of androgen-responsive genes, thereby mitigating androgenic effects in target tissues.
When combined with an estrogen like ethinyl estradiol (B170435) in oral contraceptives, they also suppress gonadotropin secretion, leading to reduced ovarian and adrenal androgen production. Furthermore, the estrogen component increases the synthesis of sex hormone-binding globulin (SHBG), which binds to and reduces the concentration of free, biologically active testosterone in circulation[1][2][3].
Comparative Efficacy: In Vivo Data
Preclinical animal studies, particularly the Hershberger assay, provide a standardized method for quantifying the antiandrogenic potential of a compound. In this assay, castrated male rats are treated with testosterone to stimulate the growth of androgen-dependent tissues (e.g., prostate, seminal vesicles). The ability of a co-administered antiandrogen to inhibit this growth is then measured.
Data from such studies indicate that while both compounds are effective antiandrogens, cyproterone acetate is more potent in vivo.
| Compound | Model | Endpoint | Potency Finding |
| Drospirenone | Castrated, testosterone-substituted male rats | Inhibition of seminal vesicle and prostate growth | Approximately one-third as potent as cyproterone acetate[4] |
| Cyproterone Acetate | Castrated, testosterone-substituted male rats | Inhibition of seminal vesicle and prostate growth | Reference compound; approximately 3x more potent than drospirenone[4] |
Comparative Efficacy: Clinical Data
In clinical settings, particularly for the treatment of hyperandrogenism symptoms like hirsutism in women with Polycystic Ovary Syndrome (PCOS), the efficacy of DRSP and CPA, typically in combined oral contraceptives (COCs), appears more comparable. Multiple randomized controlled trials have assessed their effectiveness by measuring the reduction in hirsutism scores (e.g., modified Ferriman-Gallwey score, mFGS) and changes in androgen-related biomarkers.
After 12 months of treatment, one study found that a COC containing CPA was more effective at reducing the total mFG score compared to a DRSP-containing COC[5]. However, other studies concluded that COCs containing DRSP are at least as effective as those with CPA in improving hirsutism scores[1][2][3]. A study comparing DRSP/EE and CPA/EE combinations found similar effects on clinical hirsutism scores and serum androgen levels after a year of therapy[2]. After 12 months of treatment, another study noted that cyproterone acetate demonstrated the strongest antiandrogen activities in decreasing hirsutism scores and the Free Androgen Index when compared to drospirenone and desogestrel[6].
| Study Parameter | Drospirenone (DRSP/EE) | Cyproterone Acetate (CPA/EE) | Outcome Summary |
| Hirsutism Score (mFGS) Reduction (12 months) | -2.12 change[6] | -5.29 change[6] | CPA showed a significantly greater reduction in hirsutism score after 12 months[6]. |
| Hirsutism Score (% Reduction) (12 months) | 80% reduction[2] | 81% reduction[2] | Both COCs achieved a similar and significant reduction in hirsutism scores after 12 months[2]. |
| Free Androgen Index (FAI) Change (12 months) | Not significantly different from CPA | -10.57 change[6] | CPA showed a significantly greater reduction in FAI compared to desogestrel; comparison to DRSP was not detailed as significant[6]. |
| SHBG Increase (12 months) | +131.52 change[6] | +142.91 change[6] | Both compounds significantly increased SHBG levels, with no significant difference between them[6]. |
Note: Data is derived from studies on combined oral contraceptives (e.g., 3mg DRSP/30µg EE vs. 2mg CPA/35µg EE).
Experimental Protocols
The Hershberger Assay
The Hershberger assay is a short-term in vivo screening test to detect substances with androgenic or antiandrogenic activity.
Objective: To assess a substance's ability to a) act like an androgen in a castrated male rat or b) antagonize the effect of a potent androgen (e.g., testosterone propionate) on androgen-dependent tissues.
Methodology:
-
Animal Model: Immature, peripubertal male rats are surgically castrated to remove the endogenous source of androgens.
-
Dosing: For testing antiandrogenic activity, animals receive a daily dose of a reference androgen (testosterone propionate) to stimulate the growth of accessory sex organs. Concurrently, the test compound (e.g., drospirenone or cyproterone acetate) is administered.
-
Treatment Duration: The treatment period is typically 10 consecutive days[7].
-
Endpoint Measurement: On the day after the final dose, the animals are euthanized. Five specific androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (including coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis[7].
-
Analysis: The weights of these tissues from the group receiving the test compound plus testosterone are compared to the group receiving testosterone alone. A statistically significant decrease in tissue weights indicates antiandrogenic activity[7].
References
- 1. Comparison of two oral contraceptives containing either drospirenone or cyproterone acetate in the treatment of hirsutism | Semantic Scholar [semanticscholar.org]
- 2. Comparison of two oral contraceptives containing either drospirenone or cyproterone acetate in the treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. slinda.uy [slinda.uy]
- 5. Comparison of two oral contraceptive forms containing cyproterone acetate and drospirenone in the treatment of patients with polycystic ovary syndrome: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of the therapeutic effects of oral contraceptive pills containing desogestrel, cyproterone acetate, and drospirenone in patients with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing drospirenone to natural progesterone in vitro
An In Vitro Comparison of Drospirenone (B1670955) and Natural Progesterone (B1679170): A Guide for Researchers
This guide provides a detailed in vitro comparison of the synthetic progestin drospirenone and natural progesterone. The information is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to delineate the distinct pharmacological profiles of these two compounds.
Receptor Binding Affinity
Drospirenone is a synthetic progestin notable for a pharmacological profile that closely mirrors that of endogenous progesterone, particularly concerning its potent progestogenic, antimineralocorticoid, and antiandrogenic activities.[1][2] Its unique effects are a direct result of its specific binding affinities for various steroid hormone receptors. In vitro studies have extensively characterized these binding properties.
The following table summarizes the relative binding affinities (RBA) of drospirenone and natural progesterone for key human steroid receptors. This data provides a comparative overview of their interaction profiles.
| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of Drospirenone (%) | Relative Binding Affinity (RBA) of Progesterone (%) | Key Observations |
| Progesterone Receptor (PR) | Progesterone | 42 | 100 | Both compounds exhibit high affinity for the PR, consistent with their progestogenic action.[2] |
| Mineralocorticoid Receptor (MR) | Aldosterone (B195564) | 100 - 500 | 100 | Drospirenone shows a significantly higher affinity for the MR compared to progesterone.[2][3] In fact, its affinity is reported to be about five times greater than that of aldosterone itself.[4] |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 0.6 | Low | Both compounds have a low binding affinity for the AR.[1][2] |
| Glucocorticoid Receptor (GR) | Dexamethasone | Low/Negligible | Considerable | Progesterone shows considerable binding to the GR, whereas drospirenone's binding is minimal.[1][5] |
| Estrogen Receptor (ER) | Estradiol | No Binding | No Binding | Neither drospirenone nor progesterone demonstrates detectable binding to the ER.[1][6] |
Functional Receptor Activity and Signaling
The functional consequences of receptor binding, determined through in vitro transactivation assays, reveal the agonist or antagonist nature of drospirenone and progesterone at various steroid receptors.
-
Progestogenic Activity: Both drospirenone and progesterone are agonists at the progesterone receptor, which is the basis for their progestogenic effects.[7]
-
Anti-Androgenic Activity: Despite low binding affinity for the androgen receptor, both drospirenone and progesterone act as antagonists, inhibiting AR-mediated transcription in a dose-dependent manner.[1] In vivo studies have suggested that drospirenone's antiandrogenic potency is approximately five to ten times higher than that of progesterone.[1]
-
Mineralocorticoid Activity: Drospirenone is a potent antagonist of the mineralocorticoid receptor, which underlies its antimineralocorticoid effects, such as decreased salt and water retention.[4][8] Progesterone also acts as an MR antagonist.[7] However, drospirenone is a more potent anti-mineralocorticoid than progesterone.[9]
-
Glucocorticoid Activity: Progesterone can act as a weak agonist at the glucocorticoid receptor, while drospirenone is devoid of glucocorticoid activity.[1][6]
Below is a diagram illustrating the general signaling pathway for steroid receptors, which is applicable to both drospirenone and progesterone.
Effects on Cellular Proliferation
In vitro studies using human breast cell lines have been conducted to compare the effects of drospirenone and progesterone on cell proliferation.
| Cell Line | Cell Type | Treatment Conditions | Effect of Drospirenone | Effect of Progesterone | Reference |
| HMECs | Benign Breast Epithelial | In the presence of a growth factor mixture | Significant inhibition of proliferation | Similar significant inhibition of proliferation | [10][11] |
| HCC1500 | Estrogen and Progesterone Receptor-Positive Breast Cancer | In the presence of estradiol | Significant inhibition of proliferation | Significant inhibition of proliferation | [10][11] |
| T-47D | Estrogen and Progesterone Receptor-Positive Breast Cancer | In the presence of estradiol | Significantly more effective at 10 µM than LNG and MPA | Significantly more effective at 10 µM than LNG and MPA | [10][11] |
These findings suggest that both drospirenone and natural progesterone can inhibit the proliferation of both benign and cancerous breast epithelial cells in vitro, with their effectiveness being comparable under the tested conditions.[10][11]
Gene Expression
In the progesterone receptor-positive T47D breast cancer cell line, synthetic progestins, including drospirenone, have been shown to regulate a similar set of genes as natural progesterone.[12] This suggests a comparable mechanism of action through the progesterone receptor for modulating gene expression.[12] Drospirenone's effects on gene expression are primarily mediated by its agonist activity at the progesterone receptor and its antagonist activity at the mineralocorticoid receptor.[13]
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental protocols.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Methodology:
-
Receptor Preparation: Cytosol or nuclear extracts containing the steroid receptor of interest are prepared from target tissues (e.g., rabbit uterus for PR, rat prostate for AR) or from cell lines engineered to express the human receptor.[2]
-
Incubation: A fixed concentration of a high-affinity radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., drospirenone).[2]
-
Separation and Quantification: The receptor-bound and free radioligands are separated, and the radioactivity of the bound fraction is measured.[2]
-
Data Analysis: A competition curve is generated by plotting the bound radioactivity against the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from this curve.[3]
Transactivation Assay
This assay determines whether a compound that binds to a receptor acts as an agonist or an antagonist.
Methodology:
-
Cell Culture and Transfection: A suitable cell line is co-transfected with two plasmids: one expressing the full-length human steroid receptor and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.[1]
-
Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Reporter Gene Assay: The expression of the reporter gene is measured (e.g., by luminescence for luciferase). An increase in expression indicates agonistic activity, while a lack of effect in the presence of a known agonist indicates antagonistic activity.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding and Treatment: Cells (e.g., T-47D, HMECs) are seeded in multi-well plates and treated with drospirenone, progesterone, or control substances for a specified period.[10][11]
-
MTT Incubation: MTT reagent is added to the wells and incubated, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance of the solution is measured at a specific wavelength. The absorbance is proportional to the number of viable cells.
Conclusion
The in vitro evidence highlights that drospirenone possesses a pharmacological profile remarkably similar to natural progesterone, particularly in its progestogenic and antiandrogenic activities. However, key differences exist. Drospirenone exhibits a significantly higher affinity for the mineralocorticoid receptor and lacks the glucocorticoid activity seen with progesterone. These distinct in vitro characteristics are fundamental to understanding their respective physiological and clinical effects. The experimental protocols described herein are crucial for the continued exploration and characterization of novel steroid compounds in drug discovery and development.
References
- 1. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacology of different progestogens: the special case of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of the Uterine and Mammary Gland Effects of Drospirenone and Medroxyprogesterone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drospirenone, a progestogen with antimineralocorticoid properties: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of drospirenone on proliferation of human benign and cancerous epithelial breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of gene regulation by seven clinically relevant progestins suggests a highly similar mechanism of action through progesterone receptors in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Drospirenone's Antimineralocorticoid Effects: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antimineralocorticoid effects of drospirenone (B1670955) against its primary alternatives, spironolactone (B1682167) and eplerenone (B1671536). The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Drospirenone, a fourth-generation progestin, is unique due to its antimineralocorticoid properties, which are pharmacologically similar to the endogenous hormone progesterone (B1679170).[1][2][3] This activity is primarily achieved through competitive antagonism of the mineralocorticoid receptor (MR), thereby blocking the effects of aldosterone (B195564).[1][4] This antagonism leads to a mild diuretic effect by promoting sodium and water excretion.[1][5] In contrast to older progestins, drospirenone's antimineralocorticoid activity can counteract the sodium-retaining effects of estrogens, which can be beneficial in applications like oral contraceptives.[2]
Comparative In Vivo Efficacy: Drospirenone vs. Alternatives
The primary alternatives to drospirenone for mineralocorticoid receptor antagonism are spironolactone and eplerenone. While all three compounds act as MR antagonists, they exhibit different in vivo potency and selectivity profiles.
Spironolactone , a non-selective antagonist, is a potent antimineralocorticoid but also interacts with androgen and progesterone receptors, which can lead to sex hormone-related side effects.[6][7] Eplerenone is a more selective MR antagonist with a lower affinity for androgen and progesterone receptors, resulting in a more favorable side-effect profile but also a lower in vivo antimineralocorticoid potency compared to spironolactone.[6][7] In vivo studies suggest that eplerenone is approximately 50% to 75% as potent as spironolactone.[6] Drospirenone's antimineralocorticoid potency is considered to be about eight times that of spironolactone.[1]
The following tables summarize key quantitative data from in vivo studies, comparing the effects of drospirenone, spironolactone, and eplerenone on various physiological parameters indicative of antimineralocorticoid activity.
Table 1: Effects on Urinary Sodium-to-Potassium (Na+/K+) Ratio
An increase in the urinary Na+/K+ ratio is a direct indicator of mineralocorticoid receptor antagonism in the kidneys.
| Compound | Species | Dose | Change in Urinary Na+/K+ Ratio | Reference |
| Drospirenone | Human | 2 mg/day for 6 days | Significant increase (leading to a cumulative sodium loss of 84 mmol) | [8] |
| Eplerenone | Rat (Sprague-Dawley) | 5, 30, 100 mg/kg (single oral dose) | Dose-dependent increase | [9] |
| Eplerenone | Human | 100, 300, 1000 mg (single oral dose) | Increase | [9] |
| Spironolactone | Rat (Adrenalectomized) | 26.7 mg/kg s.c. | Significant increase |
Note: Direct comparative studies measuring the urinary Na+/K+ ratio for all three compounds under the same conditions are limited. The data presented is synthesized from multiple sources.
Table 2: Effects on the Renin-Angiotensin-Aldosterone System (RAAS)
Antagonism of the mineralocorticoid receptor leads to a compensatory increase in plasma renin activity (PRA) and aldosterone levels.
| Compound | Species | Dose | Effect on Plasma Renin Activity (PRA) | Effect on Plasma Aldosterone | Reference |
| Drospirenone | Human | 2 mg/day for 6 days | Significant increase | Significant increase | [8] |
| Drospirenone | Human | 3 mg/day (with ethinylestradiol) | Markedly greater increase compared to desogestrel (B1670305) combination | Marked increase | [10] |
| Eplerenone | Human (Primary Aldosteronism) | 25-100 mg/day for 12 months | No significant difference compared to spironolactone | No significant difference compared to spironolactone | [11] |
| Spironolactone | Human (Primary Aldosteronism) | 12.5-100 mg/day for 12 months | No significant difference compared to eplerenone | No significant difference compared to eplerenone | [11] |
| Spironolactone | Human (Primary Aldosteronism) | Titrated (mean 150-225 mg/day) for 16 weeks | Greater increase from baseline compared to eplerenone | Greater increase from baseline compared to eplerenone | [12] |
Table 3: Effects on Blood Pressure and Body Weight
The diuretic effect of mineralocorticoid receptor antagonists can lead to reductions in blood pressure and body weight.
| Compound | Species | Dose | Effect on Blood Pressure | Effect on Body Weight | Reference |
| Drospirenone | Human | 3 mg/day (with ethinylestradiol) for 6 months | Slight decrease | Slight decrease | [5] |
| Eplerenone | Human (Primary Aldosteronism) | Titrated (mean 200-300 mg/day) for 16 weeks | -9.9 mmHg systolic, -5.6 mmHg diastolic reduction from baseline | Not reported | [12] |
| Spironolactone | Human (Primary Aldosteronism) | Titrated (mean 150-225 mg/day) for 16 weeks | -27.0 mmHg systolic, -12.5 mmHg diastolic reduction from baseline | Not reported | [12] |
Experimental Protocols
Adrenalectomized Rat Model for Antimineralocorticoid Activity Assay
This in vivo model is a classic and robust method for assessing the antimineralocorticoid activity of test compounds. The removal of the adrenal glands eliminates the endogenous source of mineralocorticoids, allowing for the controlled administration of an exogenous mineralocorticoid and the subsequent evaluation of the antagonist's ability to block its effects.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical instruments for adrenalectomy
-
Aldosterone (or another mineralocorticoid agonist like deoxycorticosterone)
-
Test compounds (drospirenone, spironolactone, eplerenone) and vehicle
-
Saline solution (0.9% NaCl)
-
Metabolic cages for urine collection
-
Flame photometer or ion-selective electrodes for Na+ and K+ measurement
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Adrenalectomy:
-
Anesthetize the rats.
-
Perform bilateral adrenalectomy via a dorsal or flank incision.
-
Provide postoperative care, including access to saline solution for drinking to compensate for sodium loss.
-
Allow a recovery period of 24-48 hours.
-
-
Experimental Groups:
-
Divide the adrenalectomized rats into groups:
-
Vehicle control + Aldosterone
-
Test compound (e.g., Drospirenone) + Aldosterone
-
Positive control (e.g., Spironolactone) + Aldosterone
-
-
-
Dosing:
-
Administer the test compounds and vehicle via the desired route (e.g., oral gavage, subcutaneous injection).
-
After a specified time (e.g., 1 hour), administer a standardized dose of aldosterone to all groups except a sham control.
-
-
Urine Collection and Analysis:
-
Place the rats in individual metabolic cages.
-
Administer a saline load orally to promote urine production.
-
Collect urine over a defined period (e.g., 4-6 hours).
-
Measure the volume of urine collected.
-
Determine the concentrations of sodium (Na+) and potassium (K+) in the urine samples.
-
-
Data Analysis:
-
Calculate the urinary Na+/K+ ratio for each animal.
-
Compare the Na+/K+ ratios between the different treatment groups. A significant increase in the Na+/K+ ratio in the presence of the test compound compared to the aldosterone-only group indicates antimineralocorticoid activity.
-
Signaling Pathways and Experimental Workflows
Mineralocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the mineralocorticoid receptor (MR). Aldosterone, a mineralocorticoid, binds to the cytoplasmic MR, which is complexed with heat shock proteins (HSPs). Upon ligand binding, the HSPs dissociate, and the activated MR-ligand complex translocates to the nucleus. In the nucleus, it dimerizes and binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. MR antagonists like drospirenone, spironolactone, and eplerenone competitively bind to the MR, preventing aldosterone from binding and initiating this signaling cascade.
Caption: Mineralocorticoid Receptor (MR) genomic signaling pathway and its antagonism by drospirenone.
Experimental Workflow for In Vivo Antimineralocorticoid Assay
The following diagram outlines the key steps in a typical in vivo experiment to validate the antimineralocorticoid effects of a compound using the adrenalectomized rat model.
Caption: Workflow for the in vivo validation of antimineralocorticoid activity in adrenalectomized rats.
References
- 1. What is the mechanism of Drospirenone? [synapse.patsnap.com]
- 2. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimineralocorticoid activity of a novel oral contraceptive containing drospirenone, a unique progestogen resembling natural progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. in.yvex.de [in.yvex.de]
- 5. Drospirenone, a progestogen with antimineralocorticoid properties: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The use of plasma aldosterone and urinary sodium to potassium ratio as translatable quantitative biomarkers of mineralocorticoid receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. Spironolactone is More Effective Than Eplerenone at Lowering Blood Pressure in Patients With Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Drospirenone and Other Progestins on Breast Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of drospirenone (B1670955) and other common progestins on breast cell proliferation, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in understanding the differential effects of these compounds and in designing future studies.
Executive Summary
Progestins, synthetic analogs of progesterone (B1679170), are widely used in hormone therapy and contraception. However, their effects on breast tissue remain a subject of intense research, with studies suggesting that not all progestins carry the same risk profile regarding breast cell proliferation. This guide focuses on drospirenone (DRSP), a fourth-generation progestin, and compares its effects to those of other progestins such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA), levonorgestrel (B1675169) (LNG), and progesterone (P).
Experimental evidence indicates that different progestins elicit varied responses in both benign and malignant breast epithelial cells. Some studies suggest that drospirenone may have a more favorable profile, exhibiting anti-proliferative effects in certain contexts, in contrast to the proliferative effects observed with some other progestins, notably MPA.[1][2] These differences are likely attributable to their distinct receptor binding profiles and downstream signaling pathway modulation.
Data Presentation: Proliferative Effects of Progestins on Breast Cells
The following tables summarize the quantitative data from comparative studies on the effects of drospirenone and other progestins on the proliferation of various breast cell lines.
Table 1: Effect of Progestins on Benign Human Mammary Epithelial Cells (HMECs)
| Progestin | Concentration | Treatment Condition | Proliferation Effect (% of Control) | Source |
| Drospirenone (DRSP) | 10 µM | In the presence of growth factors | Significant inhibition | [3] |
| Progesterone (P) | 10 µM | In the presence of growth factors | Significant inhibition | [3] |
| Levonorgestrel (LNG) | 10 µM | In the presence of growth factors | No effect | [3] |
| Medroxyprogesterone Acetate (MPA) | 10 µM | In the presence of growth factors | No effect | [3] |
Table 2: Effect of Progestins on Human Breast Cancer Cell Lines
| Cell Line | Progestin | Concentration | Treatment Condition | Proliferation Effect (% of Control) | Source |
| HCC1500 | Drospirenone (DRSP) | 10 µM | In the presence of estradiol (B170435) (E2) | Significant inhibition | [3] |
| Progesterone (P) | 10 µM | In the presence of estradiol (E2) | Significant inhibition | [3] | |
| Levonorgestrel (LNG) | 10 µM | In the presence of estradiol (E2) | Significant inhibition | [3] | |
| Medroxyprogesterone Acetate (MPA) | 10 µM | In the presence of estradiol (E2) | Significant inhibition | [3] | |
| T-47D | Drospirenone (DRSP) | 10 µM | In the presence of estradiol (E2) | Significantly more effective inhibition than LNG and MPA | [3] |
| Progesterone (P) | 10 µM | In the presence of estradiol (E2) | Significantly more effective inhibition than LNG and MPA | [3] | |
| Levonorgestrel (LNG) | 10 µM | In the presence of estradiol (E2) | Significant inhibition | [3] | |
| Medroxyprogesterone Acetate (MPA) | 10 µM | In the presence of estradiol (E2) | Significant inhibition | [3] | |
| MCF-7 | Drospirenone (DRSP) | Not specified | Not specified | Least potent in stimulating proliferation compared to NET and P4 | [1] |
| Medroxyprogesterone Acetate (MPA) | Not specified | Not specified | Significantly more potent in stimulating proliferation than E2 | [1] |
Table 3: In Vivo Proliferative Effects in a Mouse Model
| Progestin | Endpoint | ED50 (mg/kg) | Source |
| Drospirenone (DRSP) | Mammary epithelial cell proliferation | 50.5 | [2] |
| Medroxyprogesterone Acetate (MPA) | Mammary epithelial cell proliferation | 1.2 | [2] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
HMEC (Human Mammary Epithelial Cells): Cultured in a suitable medium supplemented with a growth factor mixture.
-
HCC1500 and T-47D (Human Breast Cancer Cell Lines): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][5]
-
MCF-7 (Human Breast Cancer Cell Line): Cultured in DMEM supplemented with 10% FBS and antibiotics.[6]
-
-
Hormone Deprivation: Prior to treatment, cells are typically cultured in a phenol (B47542) red-free medium with charcoal-stripped FBS for at least 24 hours to reduce the influence of estrogenic compounds in the serum.[4]
-
Progestin Treatment: Drospirenone, progesterone, MPA, and LNG are dissolved in a suitable solvent (e.g., DMSO or ethanol) and added to the cell culture medium at the desired concentrations.[4] For studies in cancer cell lines, a low concentration of estradiol (e.g., 1 nM) is often co-administered to mimic the hormonal environment in hormone-responsive breast cancer.[3][6]
MTT Cell Proliferation Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing the various progestins and/or estradiol, and the cells are incubated for a specified period (e.g., 7 days).[3]
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Data Analysis: The absorbance values are corrected for background and expressed as a percentage of the vehicle-treated control to determine the effect on cell proliferation.
Signaling Pathways
The effects of progestins on breast cell proliferation are primarily mediated through the progesterone receptor (PR). Upon ligand binding, PR can modulate gene expression through genomic and non-genomic signaling pathways. Key downstream pathways implicated in progestin-induced proliferation include the ERK1/2 and JNK pathways. Some evidence suggests that drospirenone may not stimulate these pathways to the same extent as other progestins.[7] Additionally, the RANKL signaling pathway, which can be regulated by progestins, is a critical mediator of mammary epithelial cell proliferation.[2] Progestins can also influence the expression of cell cycle regulatory proteins such as cyclin D1.[2]
Differential Progestin Signaling in Breast Cells.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro comparative study of progestin effects on breast cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of the Uterine and Mammary Gland Effects of Drospirenone and Medroxyprogesterone Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of drospirenone on proliferation of human benign and cancerous epithelial breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
In Vitro Profile: A Head-to-Head Comparison of Drospirenone and Desogestrel
For the research and drug development community, a detailed in vitro comparison of drospirenone (B1670955) and desogestrel (B1670305) reveals distinct pharmacological profiles that underpin their clinical applications. This guide provides an objective, data-driven analysis of their interactions with key steroid hormone receptors, supported by experimental methodologies and visual pathway representations.
Drospirenone, a fourth-generation progestin, is a derivative of spironolactone, while desogestrel is a third-generation progestin. For the purposes of in vitro comparison, it is crucial to consider the active metabolite of desogestrel, etonogestrel (B1671717) (3-keto-desogestrel), as desogestrel itself is a prodrug that is rapidly metabolized.[1] The in vitro activities of these compounds, particularly their binding affinities for various steroid receptors, dictate their progestogenic, anti-androgenic, and anti-mineralocorticoid effects.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the relative binding affinities (RBA) of drospirenone and etonogestrel for the progesterone (B1679170) receptor (PR), androgen receptor (AR), mineralocorticoid receptor (MR), and glucocorticoid receptor (GR). This data has been compiled from various in vitro studies. It is important to note that experimental conditions can influence the exact RBA values, but the overall profile remains consistent.
| Receptor | Reference Ligand | Drospirenone RBA (%) | Etonogestrel (active metabolite of Desogestrel) RBA (%) | Primary Effect of Progestin Binding |
| Progesterone Receptor (PR) | Progesterone / R5020 | ~30-42 | High | Progestogenic activity |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 0.6 | Weak | Anti-androgenic vs. Androgenic activity |
| Mineralocorticoid Receptor (MR) | Aldosterone | 100 - 500 | Almost no binding | Anti-mineralocorticoid activity |
| Glucocorticoid Receptor (GR) | Dexamethasone | Low/Negligible | ~14 | Potential for glucocorticoid effects |
Key In Vitro Findings:
-
Progestogenic Activity: Both drospirenone and etonogestrel exhibit a high affinity for the progesterone receptor, which is fundamental to their contraceptive efficacy through mechanisms such as ovulation inhibition.[2][3]
-
Androgenic/Anti-Androgenic Profile: A key differentiator lies in their interaction with the androgen receptor. Drospirenone displays very low affinity for the AR and possesses anti-androgenic properties.[4] In contrast, etonogestrel has some binding affinity for the AR, indicating weak androgenic activity.[5]
-
Mineralocorticoid Activity: Drospirenone is unique among progestins in its high affinity for the mineralocorticoid receptor, where it acts as an antagonist.[4] This accounts for its anti-mineralocorticoid effects. Etonogestrel, on the other hand, shows virtually no binding to the MR.[6]
-
Glucocorticoid Activity: Etonogestrel has a notable binding affinity for the glucocorticoid receptor, approximately 14% of that of dexamethasone, suggesting potential for weak glucocorticoid activity.[2][5] Drospirenone demonstrates low to negligible affinity for the GR.
Experimental Protocols
The determination of the relative binding affinities of drospirenone and etonogestrel to steroid hormone receptors is primarily conducted through competitive radioligand binding assays . The general methodology for these in vitro experiments is as follows:
1. Preparation of Receptor Source:
-
A source of the target receptor is prepared. This can be cytosol preparations from specific animal tissues (e.g., rabbit uterus for PR, rat prostate for AR) or cultured cell lines that are known to express the receptor of interest (e.g., MCF-7 human breast cancer cells).[2][6]
2. Competitive Binding Incubation:
-
A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]R5020 for PR, [³H]dihydrotestosterone for AR) is incubated with the receptor preparation.
-
Varying concentrations of the unlabeled test compound (drospirenone or etonogestrel) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
3. Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand is separated from the unbound radioligand. Common techniques include adsorption of the free ligand onto dextran-coated charcoal followed by centrifugation, or filtration through glass fiber filters.
4. Quantification of Binding:
-
The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.
-
The relative binding affinity (RBA) is then calculated using the following formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the generalized signaling pathway for steroid hormone receptors and the workflow of a competitive radioligand binding assay.
Caption: General Steroid Hormone Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. Pharmacokinetics of desogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. desogestrel | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. Etonogestrel - Wikipedia [en.wikipedia.org]
- 6. Characterization of the novel progestin gestodene by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioequivalence of Drospirenone Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the bioequivalence of different drug formulations is a critical step in the regulatory approval process. This guide provides a comprehensive comparison of various drospirenone (B1670955) formulations, supported by experimental data and detailed methodologies, to aid in this endeavor.
Drospirenone, a synthetic progestin, is a key component in oral contraceptives and hormone replacement therapies. Its unique antimineralocorticoid and antiandrogenic properties distinguish it from other progestogens.[1][2] Ensuring that generic or modified formulations of drospirenone-containing products are bioequivalent to the reference product is paramount for patient safety and therapeutic efficacy. Bioequivalence is typically established when the 90% confidence intervals (CIs) for the ratio of the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) between the test and reference products fall within the range of 80.00% to 125.00%.[1][3][4]
Comparative Pharmacokinetic Data
The bioequivalence of different drospirenone formulations, both alone and in combination with estrogens like ethinylestradiol or estradiol (B170435), has been demonstrated in numerous studies. The key pharmacokinetic parameters—AUC and Cmax—are summarized below.
| Formulation | Analyte | Cmax (Geometric Mean Ratio %) | 90% CI for Cmax | AUC (Geometric Mean Ratio %) | 90% CI for AUC | Study Population | Reference |
| Test vs. Reference (3 mg DRSP / 0.03 mg EE) | Drospirenone | - | 95.11% - 111.11% | - | 94.50% - 102.12% | Healthy female volunteers | [3] |
| Test vs. Reference (3 mg DRSP / 0.03 mg EE) | Ethinylestradiol | - | 88.13% - 96.38% | - | 89.13% - 95.32% | Healthy female volunteers | [3] |
| Femelle® 20 vs. Yaz® (3 mg DRSP / 0.02 mg EE) | Drospirenone | - | 100.45% - 119.63% | - | 98.04% - 104.50% | Healthy, adult, human female subjects | |
| Femelle® 20 vs. Yaz® (3 mg DRSP / 0.02 mg EE) | Ethinylestradiol | - | 93.76% - 102.39% | - | 102.42% - 110.02% | Healthy, adult, human female subjects | |
| Feminegi vs. Jasminelle (3 mg DRSP / 0.02 mg EE) | Drospirenone & Ethinylestradiol | Within 80-125% | Within 80-125% | Within 80-125% | Within 80-125% | Healthy females of childbearing potential | [5] |
| EE/DRSP/Levomefolate Calcium vs. EE/DRSP | Ethinylestradiol & Drospirenone | Well within 80-125% | Well within 80-125% | Well within 80-125% | Well within 80-125% | Healthy subjects | [6] |
DRSP: Drospirenone; EE: Ethinylestradiol
Studies have consistently demonstrated that the co-administration of ethinylestradiol can lead to a higher exposure of drospirenone compared to drospirenone-only preparations, likely due to the inhibition of metabolic enzymes by ethinylestradiol.[7][8] For instance, the systemic exposure of drospirenone at steady-state is about 32% less with a drospirenone-alone formulation compared to a combination product with ethinylestradiol.[8]
Experimental Protocols for Bioequivalence Studies
The successful validation of bioequivalence relies on robust and well-defined experimental protocols. The following outlines a typical methodology for a bioequivalence study of drospirenone formulations, based on common practices cited in the literature.
A standard bioequivalence study for drospirenone formulations is often designed as a single-center, open-label, randomized, two-treatment, two-period, crossover study.[3][5][8]
1. Study Population: Healthy, non-pregnant, non-lactating female volunteers are typically recruited.[5][9] For formulations intended for postmenopausal women, the study population would consist of healthy postmenopausal females.[10] The number of subjects is determined based on power calculations to ensure statistical significance.
2. Study Design and Drug Administration: A crossover design is employed where each subject receives both the test and reference formulations in a randomized sequence, separated by a washout period of at least 28 days to ensure complete elimination of the drug from the previous period.[3][5] The drugs are typically administered orally with a standardized volume of water after an overnight fast.[5]
3. Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose, and then at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, 96, and 120 hours post-dose.[5]
4. Analytical Method: The concentrations of drospirenone and any other active ingredients (e.g., ethinylestradiol) in plasma samples are determined using a validated bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3][4][11] This method offers high accuracy, sensitivity, and reproducibility.[12]
5. Pharmacokinetic and Statistical Analysis: The primary pharmacokinetic parameters, Cmax, AUC0-t (Area Under the Curve from time zero to the last measurable concentration), and AUC0-∞ (Area Under the Curve from time zero to infinity), are calculated from the plasma concentration-time data.[1][4] Statistical analysis, typically an analysis of variance (ANOVA) on log-transformed data, is performed to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC.[3][8]
Mechanism of Action of Drospirenone
Understanding the mechanism of action of drospirenone is crucial for appreciating its therapeutic effects and potential interactions. Drospirenone exerts its effects through multiple signaling pathways.
Drospirenone acts as an agonist at the progesterone (B1679170) receptor, which is its primary mechanism for inhibiting ovulation and altering cervical mucus.[13][14] It also possesses antiandrogenic activity by blocking androgen receptors, which can be beneficial in treating conditions like acne.[2][13] A key distinguishing feature of drospirenone is its antimineralocorticoid activity, where it antagonizes the mineralocorticoid receptor, leading to a mild diuretic effect and counteracting the water retention that can be caused by estrogens.[2][14]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Drospirenone? [synapse.patsnap.com]
- 3. medicalresearchjournal.org [medicalresearchjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. db.cbg-meb.nl [db.cbg-meb.nl]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetic estimates of drospirenone alone and in combination with ethinyl estradiol after single and repeated oral administration in healthy females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Bioequivalence study of low dose drospirenone/ethinyl estradiol 3 mg/0.03 mg film tablets under fasting conditions in Turkish healthy female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Drospirenone - Wikipedia [en.wikipedia.org]
Comparative Genotoxicity of Synthetic Progestins: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the genotoxicity of several widely used synthetic progestins, including levonorgestrel, norethisterone, drospirenone (B1670955), and medroxyprogesterone (B1676146) acetate (B1210297). The information is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current experimental data and methodologies for assessing the DNA-damaging potential of these compounds.
Key Findings and Comparative Data
Synthetic progestins, key components of hormonal contraceptives and hormone replacement therapies, exhibit varying genotoxic profiles. Their potential to induce genetic damage is a critical aspect of their safety assessment. The genotoxicity of these compounds is often dependent on their chemical structure and whether they undergo metabolic activation.
A review of available literature indicates that several synthetic progestins require metabolic activation to exert genotoxic effects. For instance, ethynodioldiacetate, norethynodrel, norgestrel, lynestrenol, and medroxyprogesterone acetate have been found to be genotoxic only in the presence of a metabolic activation system (S9 mix).[1][2][3] In contrast, megestrol (B1676162) acetate, cyproterone (B1669671) acetate, and chlormadinone (B195047) acetate have demonstrated genotoxicity without the need for metabolic activation.[1][2][3] This difference is often attributed to the presence of a double bond between the C6 and C7 positions in the steroid nucleus.[2]
Studies on specific progestins reveal the following:
-
Drospirenone : In combination with ethinylestradiol, drospirenone has been shown to induce DNA damage in human breast cells (MCF-7) and bone marrow cells of female mice.[4][5][6] This damage was observed only after metabolic activation and was potentiated when both compounds were administered together.[4][6]
-
Norethisterone (Norethindrone) : Studies on norethisterone have yielded conflicting results. One study reported that norethindrone (B1679910) was non-genotoxic in human lymphocytes, both with and without metabolic activation.[7] However, another study on norethisterone acetate found it to be clastogenic, inducing chromosomal aberrations and sister chromatid exchanges in cultured human lymphocytes and increasing micronuclei formation in mice.[8]
-
Norgestrel : Norgestrel has been reported to be genotoxic in human lymphocytes, inducing chromosomal aberrations and sister chromatid exchanges, particularly in the presence of metabolic activation.[7]
-
Medroxyprogesterone Acetate (MPA) : The genotoxicity of MPA is also a subject of debate. Some studies indicate it is genotoxic in human peripheral blood lymphocytes, but only with metabolic activation.[1] Other research, however, did not find a mutagenic potential for MPA.[9]
The following tables summarize the available quantitative data from genotoxicity assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Genotoxicity Data from Comet Assay (% Tail DNA)
| Progestin | Cell Line | Concentration | Metabolic Activation (S9) | % Tail DNA (Mean ± SD) | Reference |
| Drospirenone | MCF-7 | Multiple | With | Dose-dependent increase reported | [4][6] |
| Ethinylestradiol | MCF-7 | Multiple | With | Dose-dependent increase reported | [4][6] |
| Drospirenone + Ethinylestradiol | MCF-7 | Multiple | With | Potentiated DNA damage reported | [4][6] |
Note: Specific quantitative data from the full-text article is required for a complete comparison.
Table 2: In Vitro Genotoxicity Data from Micronucleus Test (Frequency of Micronucleated Cells)
| Progestin | Cell Line | Concentration | Metabolic Activation (S9) | Frequency of Micronucleated Cells (%) | Reference |
| Norethisterone Acetate | Mouse Bone Marrow | In vivo | N/A | Increased frequency reported | [8] |
| Chlormadinone Acetate | Mouse Bone Marrow | 11.25 & 22.50 mg/kg | N/A | Significant increase reported | [10] |
Note: Specific quantitative data from the full-text article is required for a complete comparison.
Table 3: In Vitro Genotoxicity Data from Chromosomal Aberration & Sister Chromatid Exchange (SCE) Assays
| Progestin | Cell Line | Concentration | Metabolic Activation (S9) | Observation | Reference |
| Norgestrel | Human Lymphocytes | 25 & 50 µg/ml | With | Significant increase in CAs and SCEs | [7] |
| Norethindrone | Human Lymphocytes | 20, 40 & 75 µg/ml | With/Without | Non-genotoxic | [7] |
| Norethisterone Acetate | Human Lymphocytes | Multiple | With/Without | Induced CAs and SCEs | [8] |
| Norethynodrel | Human Lymphocytes | 60 µg/ml | With | Increased CAs and SCEs | [11] |
Note: Specific quantitative data from the full-text article is required for a complete comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to assess the genotoxicity of synthetic progestins.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Isolate and suspend the target cells (e.g., human lymphocytes, MCF-7) in a low melting point agarose.
-
Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the percentage of DNA in the comet tail, tail length, and tail moment using image analysis software.
In Vitro Micronucleus Test
The micronucleus test detects chromosomal damage or errors in cell division.
-
Cell Culture: Culture the target cells (e.g., CHO-K1, human lymphocytes) to a suitable confluency.
-
Treatment: Expose the cells to various concentrations of the synthetic progestin, with and without metabolic activation (S9 mix), for a defined period. Include positive and negative controls.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa, fluorescent stains).
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000). Micronuclei are small, separate nuclei within the cytoplasm.
-
Cytotoxicity Assessment: Determine the cytokinesis-block proliferation index (CBPI) to assess the cytotoxic or cytostatic effects of the test compound.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strain Selection: Utilize several strains of S. typhimurium with different mutations in the histidine operon to detect various types of mutagens (e.g., frameshift, base-pair substitution).
-
Metabolic Activation: Prepare a mixture containing the bacterial strain, the test compound at various concentrations, and, for detecting pro-mutagens, a liver extract (S9 mix).
-
Plating: Plate the mixture onto a minimal glucose agar (B569324) medium that lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Visualizing Genotoxicity Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex relationships and processes involved in genotoxicity testing.
Caption: Classification of synthetic progestins based on the requirement of metabolic activation for genotoxicity.
Caption: A simplified workflow for conducting in vitro genotoxicity assessments of chemical compounds.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo). (2020) | Arshad Hussain Mir | 2 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxicity evaluation of norethisterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are some progestins genotoxic liver carcinogens? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of genotoxic potential of synthetic progestin chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Gianvi™
For laboratory professionals engaged in pharmaceutical research and development, the meticulous management of chemical compounds is a cornerstone of operational safety and environmental stewardship. Gianvi™ (drospirenone and ethinyl estradiol), a synthetic combination hormone, requires stringent disposal protocols due to the pharmacological activity and potential environmental impact of its active ingredients. This guide provides essential, step-by-step procedures for the proper disposal of this compound™ in a laboratory setting, ensuring compliance with safety and environmental regulations.
Immediate Safety and Hazard Information
Before handling this compound™, it is crucial to recognize the associated hazards to ensure personal and environmental protection. The active pharmaceutical ingredients (APIs) in this compound™, drospirenone (B1670955) and ethinyl estradiol, are potent synthetic hormones.
Human Health Hazards:
-
Drospirenone is harmful if swallowed, inhaled, or comes into contact with the skin.[1]
-
It is a suspected carcinogen and may have adverse effects on fertility or fetal development.[1]
Environmental Hazards:
-
The constituent compounds are toxic to aquatic life with long-lasting effects.[1]
-
Drospirenone is considered very persistent in the environment.[1]
Due to these hazards, this compound™ and any materials contaminated with it must be treated as hazardous waste.[1][2]
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all personnel handling this compound™ for disposal must wear appropriate PPE.
| PPE Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | Prevents eye contact with dust or splashes.[1] |
| Hand Protection | Appropriate chemical-resistant gloves. | Prevents skin contact and absorption.[1] |
| Body Protection | Lab coat or other protective clothing. | Minimizes skin exposure.[1] |
| Respiratory Protection | NIOSH-approved respirator. | Required when there is a risk of generating dust or aerosols, or in areas with insufficient ventilation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound™ must be managed as hazardous waste in adherence to institutional, local, and federal regulations.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1]
1. Waste Segregation and Collection:
-
Collect Waste: All waste containing this compound™, including expired tablets, contaminated lab materials (e.g., gloves, weigh boats, paper towels), and solutions, must be collected in a designated container.[1][2]
-
Container: Use a designated, properly labeled, and sealed hazardous waste container.[2] These containers are typically puncture-resistant, leak-proof, and closable.[3] For RCRA hazardous pharmaceutical waste, black containers are often used.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical names "Drospirenone and Ethinyl Estradiol".[2]
-
Avoid Mixing: Do not mix this compound™ waste with incompatible chemical wastes, such as strong oxidizing agents or strong bases.[1] It is best practice to have a dedicated waste container if significant quantities are being generated.[1]
2. Waste Storage:
-
Designated Area: Store the sealed hazardous waste container in a secure, well-ventilated area away from general laboratory traffic.[1]
-
Secondary Containment: Place the primary waste container within a suitable secondary container to contain any potential leaks.[1]
-
Time Limits: Adhere to institutional and regulatory time limits for the accumulation and storage of hazardous waste.[1]
3. Final Disposal:
-
Licensed Disposal Company: Arrange for the disposal of this compound™ waste through a licensed hazardous waste disposal company.[1][2]
-
Incineration: The recommended final disposal method for pharmaceutical waste is incineration at a permitted facility to ensure complete destruction.[1]
-
Documentation: Maintain a detailed log of all waste generated and disposed of, in accordance with regulatory requirements.[1]
4. Spill Management:
-
Immediate Action: In the event of a spill, clean it up immediately while wearing the appropriate PPE.[1]
-
Containment: Prevent the further spread of the spill.[1]
-
Cleanup: Gently sweep up solid material to minimize dust formation and place it into a labeled container for disposal.[1][2] Decontaminate the area with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[1][2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound™ in a laboratory setting.
Caption: Workflow for the proper disposal of this compound™ as hazardous laboratory waste.
This procedural guidance is designed to ensure that the disposal of this compound™ is conducted in a manner that is safe for laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety and waste management protocols and comply with all applicable federal, state, and local regulations.[4]
References
Essential Safety and Operational Guide for Handling Gianvi® (Drospirenone and Ethinyl Estradiol)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling of Gianvi®, a combination oral contraceptive containing the active pharmaceutical ingredients (APIs) drospirenone (B1670955) and ethinyl estradiol (B170435). Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination. Both drospirenone and ethinyl estradiol are potent hormonal compounds that require careful handling to avoid occupational exposure.
Personal Protective Equipment (PPE) for Handling this compound®
The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to the hazardous components of this compound®. The following table summarizes the recommended PPE for various handling activities. All PPE should be disposable and considered contaminated after use.[1][2][3]
| PPE Component | Specification | Purpose & Use Case |
| Gloves | Powder-free, chemotherapy-rated nitrile or neoprene gloves tested to ASTM D6978 standard.[1][2][4] Double gloving is recommended for compounding, administration, and spill cleanup.[5] | To prevent skin contact with the active ingredients. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Gloves should be changed every 30-60 minutes or immediately if damaged or contaminated.[5] |
| Gown | Disposable, impermeable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials.[5] It should be long-sleeved with knit or elastic cuffs and close in the back.[2] | To protect the body from splashes and spills. Gowns should be changed every 2-3 hours or immediately after a spill or splash.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from dust or splashes, especially when manipulating tablets (e.g., crushing for experimental purposes). |
| Face Protection | A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | To provide a full barrier of protection for the face. |
| Respiratory Protection | A NIOSH-certified N95 respirator is recommended when handling intact tablets.[7] For activities that may generate aerosols or dust (e.g., compounding, spill cleanup of powder), a full-facepiece chemical cartridge-type respirator or a Powered Air-Purifying Respirator (PAPR) should be used.[5][8] | To prevent inhalation of airborne particles of the active ingredients. Surgical masks do not provide adequate respiratory protection.[9] |
| Shoe Covers | Disposable, impermeable shoe covers. | To prevent the tracking of contaminants out of the handling area. A second pair of shoe covers should be donned when entering a hazardous drug buffer room and removed upon exiting.[6] |
| Head/Hair Covers | Disposable head and hair covers (including beard and mustache covers). | To prevent contamination of the hair and head area. |
Operational and Disposal Plans
The following procedural guidance outlines the step-by-step workflows for safely handling this compound®, from receiving to disposal.
This workflow details the essential steps for personnel to follow when working with this compound® in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound® in a laboratory setting.
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.
Caption: The correct sequence for donning and doffing Personal Protective Equipment (PPE).
In the event of a spill, a prompt and appropriate response is necessary to contain the hazardous material and decontaminate the area.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE, including double gloves, a gown, eye and face protection, and respiratory protection.
-
Contain the Spill: Use absorbent pads or pillows from a hazardous drug spill kit to contain the spill and prevent it from spreading.[10][11]
-
Clean the Spill:
-
For solid spills (e.g., broken tablets), gently scoop up the material using a plastic scoop and place it into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use absorbent pads to soak up the liquid, working from the outside of the spill inward.
-
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a neutralizing agent if applicable, and then rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE and Dispose of Waste: Carefully remove and dispose of all PPE and spill cleanup materials in a clearly labeled hazardous waste container.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Document the Incident: Report the spill according to your institution's policies and procedures.
All materials contaminated with this compound®, including unused tablets, contaminated PPE, and cleaning materials, are considered hazardous waste and must be disposed of accordingly.
-
Segregation: Collect all this compound®-related waste in designated, leak-proof, and puncture-resistant containers that are clearly labeled as "Hazardous Drug Waste."[12][13]
-
Storage: Store hazardous waste containers in a secure, designated area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed hazardous waste management company.[12][13] Do not dispose of this compound® or contaminated materials in the regular trash or down the drain. Incineration at a permitted facility is the recommended final disposal method for pharmaceutical waste.
References
- 1. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 2. halyardhealth.com [halyardhealth.com]
- 3. Safe Handling of Hazardous Medicines in the Home [nationwidechildrens.org]
- 4. ph.health.mil [ph.health.mil]
- 5. clinician.com [clinician.com]
- 6. uspnf.com [uspnf.com]
- 7. rphonthego.com [rphonthego.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. hpae.org [hpae.org]
- 10. trdsf.com [trdsf.com]
- 11. safetyproductfinder.com [safetyproductfinder.com]
- 12. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. cleanmanagement.com [cleanmanagement.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
